molecular formula C18H17NO5 B1681356 Tranilast CAS No. 53902-12-8

Tranilast

货号: B1681356
CAS 编号: 53902-12-8
分子量: 327.3 g/mol
InChI 键: NZHGWWWHIYHZNX-CSKARUKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tranilast is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 3,4-dimethoxycinnamoyl group. It has a role as an anti-asthmatic drug, a nephroprotective agent, an anti-allergic agent, a calcium channel blocker, an antineoplastic agent, an aryl hydrocarbon receptor agonist and a hepatoprotective agent. It is a member of cinnamamides, a dimethoxybenzene, an amidobenzoic acid and a secondary carboxamide. It is functionally related to an anthranilic acid.
This compound is an antiallergic drug developed by Kissei Pharmaceuticals. In 1982, it was approved in Japan and South Korea for the management of bronchial asthma. Indications for keloid and hypertrophic scar were added in 1993. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis and atopic dermatitis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
antiallergic drug;  potent inhibitor of homologous passive cutaneous anaphylaxis

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53902-12-8
Record name Tranilast [USAN:INN:JAN]
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Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
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Foundational & Exploratory

Tranilast: A Multifaceted Inhibitor of TGF-β Signaling for Fibrotic Disorders and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], initially developed as an anti-allergic agent, has garnered significant attention for its potent anti-fibrotic and anti-neoplastic properties. A growing body of evidence demonstrates that a primary mechanism underlying these therapeutic effects is its ability to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a pleiotropic cytokine that plays a central role in tissue repair, immune regulation, and cell proliferation and differentiation. However, its dysregulation is a key driver in the pathogenesis of numerous fibrotic diseases and cancer progression. This technical guide provides a comprehensive overview of this compound as a TGF-β signaling inhibitor, detailing its mechanisms of action, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing the complex biological interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the TGF-β pathway.

Introduction to this compound and the TGF-β Signaling Pathway

This compound was first approved for clinical use in Japan in 1982 for the treatment of bronchial asthma.[1] Its anti-fibrotic properties were discovered in the late 1980s, leading to its subsequent approval for treating keloids and hypertrophic scars.[1] The therapeutic efficacy of this compound in these conditions is largely attributed to its interference with the TGF-β signaling cascade.

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface. This binding recruits and phosphorylates a type I receptor (TβRI), which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. The phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in extracellular matrix (ECM) deposition, cell proliferation, and differentiation.[2] this compound has been shown to modulate this pathway at multiple junctures.

Mechanism of Action of this compound on TGF-β Signaling

This compound exerts its inhibitory effects on the TGF-β pathway through a multi-pronged approach, targeting both the upstream availability of the ligand and the downstream intracellular signaling cascade.

  • Inhibition of TGF-β Release: Early studies revealed that this compound can suppress the release of TGF-β1 from cells implicated in fibrosis, such as fibroblasts and mast cells.[3][4] This upstream regulation reduces the amount of active TGF-β available to initiate the signaling cascade.

  • Downregulation of Smad-Mediated Signaling: More recent investigations have elucidated this compound's direct impact on the intracellular Smad pathway. It has been demonstrated to inhibit the TGF-β-induced phosphorylation of Smad2, a critical activation step.[5][6] Furthermore, in some cellular contexts, such as non-small cell lung cancer cell lines, this compound has been shown to decrease the expression of Smad4, the common mediator required for the nuclear translocation of the Smad complex.[1][3][7] This dual action on Smad2 phosphorylation and Smad4 expression effectively blunts the downstream transcriptional response to TGF-β.

The following diagram illustrates the canonical TGF-β signaling pathway and the key inhibitory points of action for this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Ligand Binding TBRI TβRI TBRII->TBRI 2. Receptor Complex Formation Smad2_3 Smad2/3 TBRI->Smad2_3 3. Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA 4. Nuclear Translocation Gene_transcription Target Gene Transcription (e.g., Collagen, Fibronectin) DNA->Gene_transcription 5. Gene Regulation Tranilast_release This compound Tranilast_release->TGF_beta Inhibits Release Tranilast_smad2 This compound Tranilast_smad2->Smad2_3 Inhibits Phosphorylation Tranilast_smad4 This compound Tranilast_smad4->Smad4 Suppresses Expression

TGF-β Signaling Pathway and this compound's Inhibition Points.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on various aspects of TGF-β signaling and downstream cellular responses have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Inhibition of Collagen Synthesis and Proliferation

Cell TypeEndpointThis compound ConcentrationInhibitionReference
Keloid FibroblastsCollagen Synthesis3-300 µMDose-dependent suppression[3][4]
Human Skin FibroblastsCollagen Synthesis300 µM~55% inhibition[8]
Vascular Smooth Muscle CellsCollagen Synthesis30-300 µMInhibitory effect[9]
Human Lamina Cribrosa AstrocytesCollagen Synthesis12.5-50 µg/mlDose-dependent decrease[10]
CT-26 Colon Cancer CellsCell Viability200 µMIC50[11]

Table 2: Effects on TGF-β Signaling Components

Cell TypeEndpointThis compound ConcentrationEffectReference
Keloid FibroblastsTGF-β1 Release30-300 µMInhibition[3][4]
A549 & PC14 Lung Cancer CellsSmad4 Expression50-150 µM (A549)20-100 µM (PC14)Decreased expression[1]
A549 Human Alveolar Epithelial CellsSmad2 Phosphorylation50-200 µMAttenuated[5][6]
Human Trabecular Meshwork CellsTGF-β2 Expression12.5-50 mg/LDose-dependent decrease[12]

Table 3: Inhibition of Epithelial-Mesenchymal Transition (EMT) Markers

Cell TypeMarkerThis compound ConcentrationEffectReference
A549 Lung Cancer CellsE-cadherin50-150 µMIncreased expression[1][3][7]
A549 Lung Cancer CellsVimentin50-150 µMSuppressed expression[1]
PC14 Lung Cancer CellsVimentin20-100 µMReinstated levels[1]
A549 Human Alveolar Epithelial CellsN-cadherin, Fibronectin, COL4A150-200 µMSuppressed TGF-β2-induced expression[5][6]

Detailed Experimental Protocols

To facilitate the study of this compound's effects on TGF-β signaling, this section provides detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for Smad Phosphorylation and Expression

This protocol is designed to assess the protein levels of total and phosphorylated Smad2, as well as total Smad4, in response to TGF-β and this compound treatment.

Materials:

  • Cell culture reagents

  • This compound solution

  • Recombinant TGF-β1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-Smad4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulating with TGF-β1 (e.g., 5-10 ng/mL) for the desired time (e.g., 30-60 minutes for p-Smad2, 24-48 hours for total Smad4).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol allows for the quantification of mRNA levels of TGF-β target genes, such as those encoding for collagens, fibronectin, and Smad4.

Materials:

  • Cell culture reagents

  • This compound solution

  • Recombinant TGF-β1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound and/or TGF-β1 as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, specific primers, and qPCR master mix. Run the reaction on a real-time PCR instrument using an appropriate cycling program.

  • Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1 Secretion

This protocol is used to measure the concentration of TGF-β1 secreted into the cell culture medium.

Materials:

  • Cell culture reagents

  • This compound solution

  • Commercial TGF-β1 ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the samples and standards to a plate pre-coated with a TGF-β1 capture antibody, followed by incubation with a detection antibody and a substrate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the concentration of TGF-β1 in the samples by comparing their absorbance to the standard curve.

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

experimental_workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treatment: - Control - TGF-β - this compound - TGF-β + this compound start->treatment harvest Harvest Cells & Supernatant treatment->harvest functional_assays Functional Assays (Proliferation, Migration, Invasion) treatment->functional_assays western Western Blot (p-Smad2, Smad4) harvest->western qpcr qPCR (Collagen, Fibronectin, Smad4 mRNA) harvest->qpcr elisa ELISA (Secreted TGF-β1) harvest->elisa data_analysis Data Analysis & Interpretation western->data_analysis qpcr->data_analysis elisa->data_analysis functional_assays->data_analysis

A Typical Experimental Workflow.

Conclusion and Future Directions

This compound has emerged as a well-documented inhibitor of the TGF-β signaling pathway, with a multifaceted mechanism of action that includes suppression of TGF-β release and interference with the downstream Smad cascade. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into its therapeutic potential. For researchers and drug development professionals, this compound serves as both a valuable tool for studying TGF-β signaling and a promising clinical candidate for a range of fibrotic and neoplastic diseases.

Future research should focus on elucidating the precise molecular targets of this compound within the TGF-β pathway, exploring its efficacy in a wider range of disease models, and optimizing its delivery and formulation for enhanced therapeutic benefit. The continued investigation of this compound and similar TGF-β inhibitors holds great promise for the development of novel treatments for conditions with high unmet medical needs.

References

N-(3,4-dimethoxycinnamoyl) Anthranilic Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dimethoxycinnamoyl) anthranilic acid, widely known as Tranilast, is a synthetic compound initially developed as an anti-allergic drug. Its therapeutic applications have since expanded significantly, with extensive research highlighting its potent anti-inflammatory, anti-proliferative, and anti-fibrotic properties. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted pharmacological activities of this compound. We detail its mechanisms of action, focusing on key signaling pathways, and present a compilation of quantitative data from various in vitro and in vivo studies. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of this versatile molecule, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: From Anti-Allergic to Multi-Target Therapeutic Agent

N-(3,4-dimethoxycinnamoyl) anthranilic acid (this compound) was first synthesized and identified as an anti-allergic agent, primarily used for the treatment of bronchial asthma, allergic rhinitis, and atopic dermatitis.[1] Developed by Kissei Pharmaceuticals, it was approved in Japan and South Korea in 1982 for bronchial asthma, with its indications later expanding to include the treatment of keloids and hypertrophic scars.[2][3] This expansion was driven by the discovery of its anti-proliferative properties in the late 1980s, where it was found to inhibit fibroblast proliferation and collagen synthesis.[2]

Chemically, this compound is an analog of a tryptophan metabolite.[3] Its therapeutic effects are attributed to its ability to modulate a wide range of cellular processes, including the inhibition of chemical mediator release from mast cells, suppression of cytokine production, and interference with key signaling pathways involved in inflammation, cell growth, and fibrosis.[1][4] This multifaceted activity has prompted investigations into its potential use in a variety of other diseases, including various cancers, autoimmune disorders, and proliferative diseases.[2]

Chemical Synthesis of N-(3,4-dimethoxycinnamoyl) Anthranilic Acid

Several synthetic routes for N-(3,4-dimethoxycinnamoyl) anthranilic acid have been reported. A common and effective method involves the condensation of 3,4-dimethoxycinnamic acid with an anthranilic acid derivative.

Synthesis via Condensation of 3,4-dimethoxycinnamic Acid and Methyl Anthranilate

A widely used method involves a two-step process starting from 3,4-dimethoxybenzaldehyde.[5]

Step 1: Synthesis of 3,4-dimethoxycinnamic acid

3,4-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid, catalyzed by pyridine, to yield 3,4-dimethoxycinnamic acid.[5]

Step 2: Synthesis of this compound

The resulting 3,4-dimethoxycinnamic acid is then condensed with methyl anthranilate to form the methyl ester of this compound. This intermediate is subsequently hydrolyzed using a base, such as sodium hydroxide, to yield N-(3,4-dimethoxycinnamoyl) anthranilic acid.[5]

Alternative Synthesis from Morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate

Another reported method involves the acidification of a morpholinium salt of this compound.[6]

Experimental Protocol: Synthesis from Morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate[6]
  • Dissolve 20 g of morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate in 40 ml of water.

  • Prepare a diluted hydrochloric acid solution by adding 5 ml of concentrated hydrochloric acid to 40 ml of water.

  • Add the morpholinium salt solution dropwise to the diluted hydrochloric acid with continuous stirring.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with water.

  • Dry the product at 90°-100° C under reduced pressure for 3 hours.

  • This process is reported to yield 15.5 g (98% yield) of N-(3,4-dimethoxycinnamoyl)anthranilic acid.[6]

Mechanism of Action and Key Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation, cell proliferation, and fibrosis.

Inhibition of Mast Cell Degranulation

A primary mechanism of this compound's anti-allergic action is the inhibition of histamine and other chemical mediator release from mast cells.[3] This is achieved by stabilizing the mast cell membrane, thereby preventing degranulation upon allergen exposure.

Modulation of TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. This compound has been shown to inhibit TGF-β secretion and interfere with its signaling cascade.[7][8]

Interference with MAPK and PI3K Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways are critical for cell proliferation, survival, and migration. This compound has been demonstrated to modulate these pathways, contributing to its anti-cancer effects.

Inhibition of the CXCR4/JAK2/STAT3 Pathway

The C-X-C motif chemokine receptor 4 (CXCR4) and its downstream signaling components, Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), are involved in inflammation and cell migration. This compound has been shown to suppress the activation of this pathway.

Visualizing the Molecular Interactions of this compound

The following diagrams illustrate the key signaling pathways modulated by N-(3,4-dimethoxycinnamoyl) anthranilic acid.

Tranilast_Signaling_Pathways cluster_mast_cell Mast Cell Degranulation cluster_tgf TGF-β Signaling cluster_mapk_pi3k MAPK & PI3K Signaling Allergen Allergen IgE IgE Receptor Allergen->IgE MastCell Mast Cell IgE->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Histamine, etc. Degranulation->Mediators Tranilast_MC This compound Tranilast_MC->MastCell Inhibits TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD Nucleus_TGF Nucleus SMAD->Nucleus_TGF Gene_TGF Gene Expression (Fibrosis, Proliferation) Nucleus_TGF->Gene_TGF Tranilast_TGF This compound Tranilast_TGF->TGFb Inhibits Secretion GF Growth Factors GFR GF Receptor GF->GFR PI3K PI3K GFR->PI3K MAPK MAPK GFR->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Tranilast_MAPK This compound Tranilast_MAPK->PI3K Inhibits Tranilast_MAPK->MAPK Inhibits

Caption: Key signaling pathways modulated by this compound.

Quantitative Data on Biological Activities

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key quantitative data, primarily focusing on its half-maximal inhibitory concentration (IC50) in various contexts.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayReference
PC-3Prostate Cancer~10-50Cytotoxicity[9]
HepG-2Hepatocellular Carcinoma~10-50Cytotoxicity[9]
MCF-7Breast Cancer~10-50Cytotoxicity[9]
Human Dermal Microvascular Endothelial Cells (HDMECs)-136Proliferation[10]
Human Dermal Microvascular Endothelial Cells (HDMECs)-135VEGF-induced chemotaxis[10]
Human Dermal Microvascular Endothelial Cells (HDMECs)-175Tube formation[10]
Table 2: Effects of this compound on Cytokine and Mediator Release
Cell TypeMediatorEffectConcentrationReference
Human Monocytes-MacrophagesTGF-β1, IL-1β, PGE2Inhibition of releaseNot specified[11]
Chang Conjunctiva CellsTGF-β1Inhibition of secretion300 µM[12]
Human Trabecular Meshwork CellsTGF-β2Inhibition of expression12.5-50.0 mg/L
Table 3: Clinical Trial Data for this compound in Severe COVID-19
ParameterThis compound GroupControl Groupp-valueReference
Neutrophil-to-Lymphocyte Ratio (NLR)Significantly lowerHigher0.001[11]
q-C-reactive protein (q-CRP)Significantly lowerHigher0.002[11]
Interleukin-1 (IL-1)Significantly lowerHigher0.001[11]
Tumor Necrosis Factor (TNF)Significantly lowerHigher0.001[11]
Lactate Dehydrogenase (LDH)Significantly lowerHigher0.046[11]
O2 SaturationSignificantly increasedLower0.007[11]
Hospitalization (≥4 days)36.6%66.6%0.045[11]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol Overview: [3][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500-600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

TGF-β Secretion and Expression Assays

5.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1 Secretion

ELISA is a widely used method to quantify the amount of a specific protein, such as TGF-β1, in a sample.

Protocol Overview: [4][12][15]

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with this compound or a control for a specified duration.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TGF-β1.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: Determine the concentration of TGF-β1 in the samples by comparing their absorbance to a standard curve.

5.2.2. Real-Time Polymerase Chain Reaction (RT-PCR) for TGF-β mRNA Expression

RT-PCR is used to quantify the amount of a specific mRNA transcript, providing a measure of gene expression.

Protocol Overview: [7][16][17]

  • RNA Extraction: Isolate total RNA from cells treated with this compound or a control.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform PCR using specific primers for the TGF-β gene and a housekeeping gene (for normalization). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: Determine the relative expression of the TGF-β gene by comparing the cycle threshold (Ct) values of the treated and control samples, normalized to the housekeeping gene.

Mast Cell Degranulation Assay (β-hexosaminidase Release Assay)

This assay measures the release of the enzyme β-hexosaminidase, a marker of mast cell degranulation.

Protocol Overview: [2][18][19][20][21]

  • Cell Sensitization (optional): Sensitize mast cells with IgE if an allergen-induced degranulation model is used.

  • Cell Treatment: Pre-incubate the mast cells with various concentrations of this compound or a control.

  • Degranulation Induction: Induce degranulation using an appropriate stimulus (e.g., an allergen for sensitized cells, or a chemical agent like compound 48/80).

  • Supernatant Collection: Centrifuge the cells and collect the supernatant.

  • β-hexosaminidase Assay:

    • Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Stop the reaction and measure the absorbance of the colored product.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (total lysis of cells) and determine the inhibitory effect of this compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and biological evaluation of N-(3,4-dimethoxycinnamoyl) anthranilic acid.

Tranilast_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 3,4-dimethoxybenzaldehyde, anthranilic acid derivative) Reaction Chemical Reaction (e.g., Condensation, Hydrolysis) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification This compound N-(3,4-dimethoxycinnamoyl) anthranilic acid Purification->this compound In_Vitro In Vitro Assays (Cell Proliferation, Cytokine Release, Mast Cell Degranulation) This compound->In_Vitro In_Vivo In Vivo Models (e.g., Animal models of disease) This compound->In_Vivo Data_Analysis Data Analysis (IC50, Efficacy) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Data_Analysis->Mechanism

Caption: General workflow for this compound synthesis and evaluation.

Conclusion and Future Directions

N-(3,4-dimethoxycinnamoyl) anthranilic acid (this compound) has evolved from a single-indication anti-allergic drug to a promising therapeutic agent with a broad spectrum of activities. Its ability to modulate fundamental cellular processes, including inflammation, proliferation, and fibrosis, underscores its potential for treating a wide range of complex diseases. The well-established safety profile of this compound, coupled with a growing body of preclinical and clinical evidence, provides a strong rationale for its continued investigation and development.

Future research should focus on further elucidating the precise molecular targets of this compound to better understand its diverse pharmacological effects. The development of novel analogs with improved potency and selectivity could lead to the next generation of therapeutics based on the this compound scaffold. Furthermore, well-designed clinical trials are warranted to fully evaluate the efficacy of this compound in various disease settings, potentially leading to new therapeutic indications for this versatile and valuable compound.

References

Tranilast in Proliferative Disorders: A Technical Guide to Therapeutic Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic agent, has garnered significant interest for its therapeutic potential in a range of proliferative disorders, including various cancers and fibrotic conditions.[1][2][3] Its favorable safety profile and multi-faceted mechanism of action make it an attractive candidate for drug repurposing and development.[3][4] This technical guide provides an in-depth overview of the core therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways it modulates.

The anti-proliferative properties of this compound were first noted in the late 1980s, with observations of its inhibitory effect on fibroblast proliferation and collagen synthesis.[1][5] Subsequent research has revealed its ability to interfere with fundamental cellular processes that drive diseases of uncontrolled cell growth, such as cancer.[1][6] this compound's efficacy has been demonstrated in various tumor models, including glioblastoma, breast, pancreatic, and prostate cancers.[1][7][8] This document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics for these conditions.

Core Therapeutic Targets of this compound

This compound exerts its anti-proliferative effects by modulating a constellation of molecular targets and signaling pathways. Its action is not limited to a single mechanism but rather involves a synergistic interplay of effects on the tumor microenvironment, cell signaling cascades, and inflammatory processes.

Transforming Growth Factor-Beta (TGF-β) Signaling

A primary and extensively studied mechanism of this compound is its interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4] The TGF-β pathway is a critical regulator of cell growth, differentiation, and extracellular matrix (ECM) production; its dysregulation is a hallmark of both fibrosis and cancer progression.[7][9][10]

This compound has been shown to inhibit TGF-β secretion and to suppress the downstream signaling cascade.[1][7] A key molecular target within this pathway is Smad4 . This compound can decrease the expression of Smad4, a central mediator that complexes with phosphorylated Smad2/3 to translocate into the nucleus and regulate gene expression.[11][12] By suppressing Smad4, this compound effectively blunts the pro-fibrotic and pro-metastatic signals initiated by TGF-β.[9][11] This inhibition leads to reduced collagen deposition, decreased tumor fibrosis, and an attenuation of the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.[9][11][13]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[6][13] Chronic activation of the NLRP3 inflammasome is implicated in various inflammatory diseases and can contribute to a pro-tumorigenic microenvironment.[14][15]

This compound has been identified as a direct inhibitor of the NLRP3 inflammasome.[16][17] Mechanistically, it binds directly to the NACHT domain of the NLRP3 protein, which prevents its oligomerization—a critical step for the assembly and activation of the inflammasome complex.[2][6][17] By blocking this process, this compound effectively reduces the maturation and secretion of IL-1β, thereby dampening the inflammatory response that can fuel cell proliferation and tumor progression.[2][16]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for the growth and metastasis of solid tumors.[8][9] this compound exhibits significant anti-angiogenic properties by directly affecting endothelial cells.[1][8][18] It inhibits the proliferation, chemotaxis (migration), and tube formation of human microvascular endothelial cells.[12][18][19] This effect is partly mediated by reducing the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), key drivers of angiogenesis.[8][9] In vivo studies have confirmed that this compound can reduce microvessel density in tumors, thereby restricting their nutrient and oxygen supply.[8][9][20]

Cell Cycle Progression and Apoptosis

This compound directly impacts the machinery that governs cell division and programmed cell death. In numerous cancer cell lines, this compound has been shown to induce cell cycle arrest, often at the G0/G1 transition, preventing cells from entering the DNA synthesis (S) phase.[1][5][15] This arrest is associated with the modulation of key cell cycle regulators, including cyclin-dependent kinases (CDKs) and their inhibitors. For instance, this compound can induce the expression of the CDK inhibitor p21.[1]

Furthermore, this compound promotes apoptosis in cancer cells.[1][13] This is achieved by upregulating pro-apoptotic proteins like p53 and increasing the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark indicators of apoptosis.[15][21]

Other Key Targets
  • Aryl Hydrocarbon Receptor (AhR): this compound can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular proliferation and differentiation.[1][22] Depending on the cellular context, AhR activation by this compound can have varied effects, including modulating gene expression related to cell growth.[23][24]

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting proliferation and survival. This compound has been shown to suppress STAT3 signaling, contributing to its anti-proliferative effects.

  • MAPK/ERK and PI3K/Akt Pathways: These are central signaling pathways that regulate cell growth, proliferation, and survival. This compound can modulate these pathways, for example, by decreasing the phosphorylation of ERK1/2, which is often hyperactivated in cancer.[1][4][15][21]

  • Mast Cell Stabilization: Consistent with its original use as an anti-allergic drug, this compound inhibits the release of chemical mediators, such as histamine and cytokines, from mast cells.[1][18][19] Since mast cells can contribute to a pro-inflammatory and pro-angiogenic tumor microenvironment, this activity also plays a role in its anti-cancer effects.[8][13]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data points, including IC50 values and effective concentrations.

| Table 1: Anti-Proliferative and Pro-Apoptotic Effects | | :--- | :--- | :--- | :--- | | Disorder/Cell Line | Effect | Effective Concentration / IC50 | Reference | | Pancreatic Cancer (PGHAM-1) | Inhibition of proliferation | Significant inhibition at 25 µg/mL |[9] | | Glioblastoma (U87MG) | Synergistic inhibition with Temozolomide | Used at 100 µM (below its individual IC50) |[1] | | Prostate Cancer (LNCaP, PC-3, DU145) | Reduction of proliferation rates | Dose-dependent effect |[11][13] | | Murine Breast Cancer (4T1) | Cell cycle arrest, induction of apoptosis | Dose-dependent effect |[15][21] | | Uterine Leiomyoma | Inhibition of proliferation | 10-300 µM |[1] |

| Table 2: Anti-Angiogenic Effects | | :--- | :--- | :--- | :--- | | Assay / Model | Target Cells | IC50 Value | Reference | | Proliferation | Human Dermal Microvascular Endothelial Cells (HDMECs) | 136 µM |[12][18][19] | | VEGF-induced Chemotaxis | Human Dermal Microvascular Endothelial Cells (HDMECs) | 135 µM |[12][18][19] | | Tube Formation | Human Dermal Microvascular Endothelial Cells (HDMECs) | 175 µM |[12][18][19] |

| Table 3: Anti-Inflammatory and Other Effects | | :--- | :--- | :--- | :--- | | Target/Pathway | Assay / Cell Line | IC50 Value / Effective Concentration | Reference | | NLRP3 Inflammasome | Inhibition of inflammasome activation | 10-15 µM |[16] | | FoxO-1 Inhibition | FoxO-1 reporter assay (HepG2 cells) | ~30 µM |[4] | | TGF-β2 Expression | Human Trabecular Meshwork Cells | Dose-dependent reduction (12.5-50 mg/L) |[1] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound.

This compound inhibits the TGF-β pathway by suppressing Smad4 expression.

NLRP3_Inflammasome stimulus PAMPs / DAMPs (e.g., LPS, ATP) nlrp3_inactive NLRP3 (Inactive) stimulus->nlrp3_inactive Signal 1 (Priming) Signal 2 (Activation) nlrp3_active NLRP3 (Active) nlrp3_inactive->nlrp3_active assembly Inflammasome Assembly (Oligomerization) nlrp3_active->assembly Initiates This compound This compound This compound->nlrp3_active Binds to NACHT domain This compound->assembly Blocks Oligomerization active_caspase Active Caspase-1 assembly->active_caspase Cleaves caspase Pro-Caspase-1 caspase->assembly Recruited active_cytokine Mature IL-1β (Inflammation) active_caspase->active_cytokine Cleaves cytokine Pro-IL-1β cytokine->active_cytokine

This compound directly binds to NLRP3, blocking inflammasome assembly.

Relationship between this compound's targets and its anti-proliferative effects.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells (e.g., U87MG, MCF-7, PAN 02) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[13][17]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (and/or other compounds for combination studies). Include untreated and solvent-only control wells.[13][17]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][17]

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Cell Migration (Wound Healing / Scratch Assay)

This assay is used to assess the effect of this compound on collective cell migration, a key process in tumor invasion and metastasis.[3][19]

Protocol:

  • Monolayer Formation: Seed cells in a 24-well plate and grow them until they form a confluent monolayer.[13][19]

  • Scratch Creation: Create a "wound" by gently scratching the monolayer in a straight line with a sterile 200 µL pipette tip.[13][14]

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 24, 48, 72 hours) using an inverted microscope.[13]

  • Analysis: Measure the area of the open wound at each time point using image analysis software (e.g., ImageJ with the TScratch plugin).[13] The rate of wound closure is calculated to determine the inhibitory effect of this compound on cell migration.

References

Tranilast: A Technical Guide to its Anti-inflammatory Properties and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid], initially developed as an anti-allergic agent, has demonstrated a broad spectrum of anti-inflammatory and anti-fibrotic activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential. It focuses on its key inhibitory actions on the NLRP3 inflammasome, mast cell degranulation, the TGF-β/Smad signaling pathway, and the NF-κB pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling cascades involved in the inflammatory response.

Inhibition of the NLRP3 Inflammasome

A significant body of evidence points to this compound as a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4] The dysregulation of the NLRP3 inflammasome is a critical factor in the pathogenesis of numerous inflammatory diseases.[1][3] this compound has been shown to directly bind to the NACHT domain of NLRP3, which in turn blocks NLRP3's oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3][5] This inhibitory action prevents the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Notably, this compound's inhibition is specific to the NLRP3 inflammasome, with no significant effect on AIM2 or NLRC4 inflammasomes.[1][2][3] This targeted action helps to mitigate the downstream inflammatory cascade driven by IL-1β.[1]

Mast Cell Stabilization

This compound is well-established as a mast cell stabilizer.[6][7][8] Mast cells are key players in allergic and inflammatory responses, releasing a variety of pre-formed and newly synthesized mediators upon activation, including histamine, proteases, and cytokines.[9] this compound inhibits the release of these mediators, such as histamine and prostaglandins, from mast cells.[10] The proposed mechanism involves the inhibition of calcium influx into mast cells, a critical step for degranulation.[11][12] By stabilizing mast cells, this compound effectively dampens the immediate hypersensitivity reactions and the subsequent inflammatory cascade.

Modulation of the TGF-β/Smad Signaling Pathway

This compound has demonstrated significant anti-fibrotic effects through its interference with the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[13] TGF-β is a potent cytokine that promotes fibrosis by stimulating the synthesis of extracellular matrix (ECM) proteins, such as collagen.[13] this compound has been shown to suppress the release of TGF-β1 from fibroblasts.[10] Furthermore, it can inhibit the TGF-β1-induced phosphorylation of Smad2 and suppress the expression of Smad4, a central mediator in the TGF-β signaling pathway.[13][14][15][16] This leads to a reduction in the expression of mesenchymal markers and ECM proteins.[13]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound has been shown to inhibit NF-κB-dependent transcriptional activation.[17] It achieves this by inhibiting the expression of the transcriptional coactivator cAMP response element-binding protein (CBP), which disrupts the interaction between NF-κB and CBP.[17] This leads to a dose-dependent inhibition of the expression of NF-κB-regulated genes, including cell adhesion molecules like VCAM-1, ICAM-1, and E-selectin, as well as pro-inflammatory cytokines such as IL-6.[17] this compound can also suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18]

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Inhibition of Collagen Synthesis

Cell TypeThis compound Concentration% Inhibition of Collagen SynthesisReference
Human Skin Fibroblasts300 µM~55%[19][20]
Rabbit Tenon's Capsule Fibroblasts300 µMSignificant reduction[21]
Rabbit Corneal Stromal Fibroblasts300 µMSignificant reduction[21]

Table 2: Inhibition of Inflammatory Mediator Expression

Cell TypeMediatorThis compound Concentration% InhibitionReference
Human Umbilical Vein Endothelial Cells (HUVECs)VCAM-1100 µg/ml38 ± 6.9%[17]
HUVECsICAM-1100 µg/ml31.8 ± 1.5%[17]
HUVECsE-selectin100 µg/ml31.9 ± 1.9%[17]
HUVECsICAM-1 Reporter Gene ActivityNot Specified53%[17]
HUVECsE-selectin Reporter Gene ActivityNot Specified51%[17]
Human Keloid FibroblastsTGF-β1 Release30-300 µMSignificant suppression[10]

Table 3: Effects on Cell Proliferation

Cell TypeThis compound Concentration% Decrease in Cell NumberReference
Rabbit Tenon's Capsule Fibroblasts300 µM~27%[21]
Rabbit Corneal Stromal Fibroblasts300 µM~45%[21]

Experimental Protocols

This section outlines the general methodologies used in the cited research to evaluate the anti-inflammatory properties of this compound.

Cell Culture
  • Cell Lines: Human skin fibroblasts, keloid fibroblasts, scleroderma fibroblasts, human umbilical vein endothelial cells (HUVECs), rabbit Tenon's capsule fibroblasts, and rabbit corneal stromal fibroblasts are commonly used.[10][17][19][21][22]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., F-12 nutrient mixture, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[21] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Measurement of Collagen Synthesis
  • Principle: Collagen synthesis is often measured by the incorporation of a radiolabeled amino acid, such as ³H-proline, into newly synthesized proteins. The amount of radioactivity incorporated into collagenase-sensitive proteins is then quantified.[21]

  • Protocol Outline:

    • Cells are cultured to confluence.

    • The culture medium is replaced with a medium containing various concentrations of this compound.

    • ³H-proline is added to the medium, and the cells are incubated for a specified period (e.g., 24-48 hours).

    • The amount of radioactivity incorporated into collagenase-sensitive proteins is measured to determine the rate of collagen synthesis.

Western Blotting
  • Principle: Western blotting is used to detect and quantify specific proteins in a sample. This technique is employed to assess the expression levels of proteins involved in inflammatory signaling pathways, such as phosphorylated Smad2.[13]

  • Protocol Outline:

    • Cells are treated with this compound and/or a stimulant (e.g., TGF-β2).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-phospho-Smad2) and then with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescent substrate and quantified.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is used to measure the concentration of cytokines (e.g., IL-1β, TNF-α, IL-6) in cell culture supernatants or biological fluids.[1]

  • Protocol Outline:

    • A capture antibody specific for the target cytokine is coated onto the wells of a microplate.

    • Samples and standards are added to the wells.

    • A detection antibody, also specific for the target cytokine and conjugated to an enzyme, is added.

    • A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of cytokine present.

    • The absorbance is measured using a microplate reader.

Histamine Release Assay
  • Principle: This assay measures the amount of histamine released from mast cells upon stimulation. The inhibitory effect of this compound on this release is then quantified.

  • Protocol Outline:

    • Mast cells are isolated and sensitized.

    • The cells are pre-incubated with various concentrations of this compound.

    • The cells are then challenged with an antigen or other secretagogue to induce histamine release.

    • The supernatant is collected, and the histamine concentration is measured, often using a fluorometric assay.[23]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

Tranilast_NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 1 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 Oligomerization Oligomerization NLRP3_active->Oligomerization ASC ASC Inflammasome NLRP3 Inflammasome Assembly ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 IL1b IL-1β Casp1->IL1b Cleavage IL18 IL-18 Casp1->IL18 Cleavage Oligomerization->Inflammasome Inflammasome->Casp1 This compound This compound This compound->Oligomerization Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Tranilast_Mast_Cell_Stabilization Allergen Allergen IgE IgE Receptor Allergen->IgE MastCell Mast Cell IgE->MastCell Calcium Ca²⁺ Influx MastCell->Calcium Degranulation Degranulation Calcium->Degranulation Mediators Release of Histamine, Prostaglandins, etc. Degranulation->Mediators This compound This compound This compound->Calcium Inhibits

Caption: Mechanism of this compound in mast cell stabilization.

Tranilast_TGFb_Smad_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 Smad23 Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Gene Transcription (e.g., Collagen) Nucleus->GeneTranscription This compound This compound This compound->TGFb Inhibits Release This compound->pSmad23 Inhibits Phosphorylation This compound->Smad4 Inhibits Expression

Caption: this compound's modulation of the TGF-β/Smad signaling pathway.

Tranilast_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IkB->NFkB_active Degrades & Releases NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_active TranscriptionComplex Transcription Complex NFkB_active->TranscriptionComplex Nucleus Nucleus NFkB_active->Nucleus CBP CBP CBP->TranscriptionComplex TranscriptionComplex->Nucleus InflammatoryGenes Inflammatory Gene Expression (VCAM-1, IL-6) Nucleus->InflammatoryGenes This compound This compound This compound->CBP Inhibits Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow_this compound start Start: Hypothesis on This compound's Anti-inflammatory Effect cell_culture Cell Culture (e.g., Fibroblasts, HUVECs) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment stimulation Stimulation with Pro-inflammatory Agent (e.g., TGF-β, LPS) treatment->stimulation analysis Analysis of Inflammatory Markers stimulation->analysis elisa ELISA (Cytokine Levels) analysis->elisa western_blot Western Blot (Protein Expression/ Phosphorylation) analysis->western_blot collagen_assay Collagen Synthesis Assay (³H-proline incorporation) analysis->collagen_assay data_analysis Data Analysis and Interpretation elisa->data_analysis western_blot->data_analysis collagen_assay->data_analysis conclusion Conclusion on this compound's Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound exhibits potent anti-inflammatory and anti-fibrotic properties by targeting multiple, critical signaling pathways. Its ability to directly inhibit the NLRP3 inflammasome, stabilize mast cells, and modulate the TGF-β/Smad and NF-κB pathways underscores its therapeutic potential for a wide range of inflammatory and fibrotic diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogues as targeted anti-inflammatory agents. The detailed signaling pathway diagrams offer a visual framework for understanding its complex mechanisms of action, aiding in the design of future studies and the identification of novel therapeutic applications.

References

A Technical Guide to Preliminary In Vitro Studies on Tranilast's Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the initial in vitro research exploring the anti-cancer properties of Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid). This compound, originally developed as an anti-allergic medication, has demonstrated a range of anti-neoplastic activities across various cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that govern cell proliferation, apoptosis, migration, and angiogenesis.[1][2][3] This guide summarizes the quantitative data from these preliminary studies, details the experimental protocols employed, and visualizes the core signaling pathways and workflows.

Quantitative Data Summary

The anti-cancer efficacy of this compound, both as a monotherapy and in combination with existing chemotherapeutic agents, has been quantified in numerous in vitro studies. The following tables summarize key findings, including IC50 values and synergistic effects.

Table 1: Anti-Proliferative and Cytotoxic Effects of this compound

Cell Line(s) Cancer Type Endpoint IC50 Value (µM) Reference(s)
CT-26 Mouse Colon Cancer Cell Viability 200 [4]
HDMECs Human Dermal Microvascular Endothelial Cells Proliferation 136 [5][6]
HOS, 143B, U2OS, MG-63 Human Osteosarcoma Proliferation Dose-dependent inhibition observed [7]
NSCLC cell lines & CAFs Non-Small Cell Lung Cancer & Cancer-Associated Fibroblasts Cell Growth 150 - 250 [8]

| OCUM-2M & NF-10 | Scirrhous Gastric Cancer & Gastric Fibroblasts | Cell Viability | Decreased cisplatin IC50 |[9] |

Table 2: Effects of this compound on Cell Migration, Invasion, and Angiogenesis

Cell Line(s) Cancer Type / Cell Type Assay IC50 Value (µM) / Effect Reference(s)
HDMECs Human Dermal Microvascular Endothelial Cells VEGF-induced Chemotaxis 135 [5][6]
HDMECs Human Dermal Microvascular Endothelial Cells Tube Formation 175 [5][6]
BT-474, MDA-MB-231 Human Breast Cancer Wound Healing / Migration Assay Significantly slower wound closure and reduced migration [10][11]

| PAN 02 | Murine Pancreatic Cancer | Wound Healing / Chemoinvasion Assay | Dose-dependent inhibition of migration and invasion |[12] |

Table 3: Synergistic Effects of this compound in Combination Therapy

Cell Line(s) Cancer Type Combination Agent Key Finding Reference(s)
HOS, 143B, U2OS, MG-63 Human Osteosarcoma Cisplatin Synergistic inhibition of viability (Average CI values: 0.39 - 0.57) [7][13]
Pancreatic Cell Lines Pancreatic Cancer Gemcitabine Increased sensitivity to Gemcitabine by 15-17 fold [1]

| OCUM-2M | Scirrhous Gastric Cancer | Cisplatin | Increased response to cisplatin, allowing for dose reduction |[9] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the in vitro evaluation of this compound.

2.1 Cell Viability Assay (MTT Assay) This colorimetric assay is used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., CT-26) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The results are used to calculate the percentage of cell viability relative to an untreated control, and to determine the IC50 value.

2.2 Cell Migration Assay (Wound Healing / Scratch Assay) This method assesses cell migration by measuring the rate at which cells close an artificial "wound" created in a confluent monolayer.

  • Monolayer Culture: Cells are grown in a culture dish until they form a confluent monolayer.[10][12]

  • Wound Creation: A sterile pipette tip is used to create a straight, cell-free scratch across the monolayer.

  • Treatment: The cells are washed to remove debris, and a fresh medium containing this compound or a vehicle control is added.

  • Imaging and Analysis: The wound area is imaged at time zero and at subsequent time points. The rate of wound closure is quantified by measuring the change in the cell-free area over time, indicating the effect of this compound on cell migration.[10]

2.3 Cell Invasion Assay (Transwell / Boyden Chamber Assay) This assay quantifies the invasive potential of cancer cells through an extracellular matrix barrier.

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract like Matrigel.

  • Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.[14][15]

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The plate is incubated to allow invasive cells to degrade the Matrigel and migrate through the membrane towards the chemoattractant.

  • Quantification: After incubation, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

2.4 Apoptosis Detection by Western Blot This technique is used to detect the expression of key apoptosis-related proteins, such as cleaved caspases and PARP.

  • Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptotic markers like cleaved Caspase-3 or cleaved PARP.[7][10][16] Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

2.5 Cell Cycle Analysis by Flow Cytometry This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation: Cells are treated with this compound for a defined period, then harvested and washed.

  • Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle, revealing any drug-induced cell cycle arrest.[7][13]

Visualizations: Signaling Pathways and Workflows

The anti-cancer effects of this compound are mediated through its interaction with several critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and a typical experimental workflow.

Tranilast_TGF_Beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_Receptor TGF-β Receptor pSmad2_3 p-Smad2/3 TGF_Receptor->pSmad2_3 phosphorylates Smad2_3 Smad2/3 Smad_Complex p-Smad2/3 + Smad4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Transcription Gene Transcription Smad_Complex->Transcription translocates EMT Epithelial-Mesenchymal Transition (EMT) Transcription->EMT Invasion Cell Invasion EMT->Invasion TGF_Beta TGF-β1 TGF_Beta->TGF_Receptor This compound This compound This compound->Smad4 suppresses expression

Caption: this compound inhibits the TGF-β/Smad pathway by suppressing Smad4 expression.[14][15][17]

Tranilast_PI3K_MAPK_Pathway This compound This compound Akt AKT1 This compound->Akt increases phosphorylation ERK ERK1/2 This compound->ERK decreases phosphorylation Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Receptor->ERK PI3K->Akt Cell_Cycle Cell Cycle Mediators (Cyclin D1, p27, etc.) Akt->Cell_Cycle ERK->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Arrest Cell Cycle Arrest Cell_Cycle->Arrest

Caption: this compound modulates PI3K/Akt and MAPK/ERK pathways in breast cancer cells.[16][18]

Tranilast_CAF_STAT3_Pathway cluster_cancer_cell Cancer Cell CAF Cancer-Associated Fibroblast (CAF) IL6 IL-6 CAF->IL6 secretes IL6R IL-6 Receptor IL6->IL6R This compound This compound This compound->IL6 inhibits secretion JAK JAK IL6R->JAK pSTAT3 p-STAT3 JAK->pSTAT3 phosphorylates STAT3 STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus translocates Resistance Drug Resistance & EMT Nucleus->Resistance promotes

Caption: this compound inhibits the CAF-secreted IL-6/STAT3 signaling axis.[8][19]

Experimental_Workflow start Cell Line Selection & Culture treatment Treatment with This compound (Dose-Response) start->treatment endpoint treatment->endpoint assay_viability Viability Assay (e.g., MTT) endpoint->assay_viability Assess Proliferation assay_migration Migration/Invasion Assay endpoint->assay_migration Assess Motility assay_apoptosis Apoptosis Assay (Western Blot, Flow Cytometry) endpoint->assay_apoptosis Assess Cell Death assay_cellcycle Cell Cycle Analysis (Flow Cytometry) endpoint->assay_cellcycle Assess Cell Cycle assay_protein Protein Analysis (Western Blot) endpoint->assay_protein Assess Pathways

Caption: A generalized workflow for the in vitro evaluation of this compound's anti-cancer effects.

References

Tranilast's Impact on Angiogenesis and Vascular Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Tranilast on angiogenesis and vascular permeability. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a thorough understanding of this compound's mechanism of action in these critical physiological and pathological processes.

Quantitative Data Summary

This compound has been demonstrated to inhibit several key processes involved in angiogenesis in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Angiogenesis

ParameterCell TypeAssayIC50 Value (µM)95% Confidence LimitsCitation
ProliferationHuman Dermal Microvascular Endothelial Cells (HDMECs)[3H]-Thymidine incorporation136124–137 µM[1][2]
VEGF-induced ChemotaxisHuman Dermal Microvascular Endothelial Cells (HDMECs)Boyden Chamber Assay135124–147 µM[1][2]
Tube FormationHuman Dermal Microvascular Endothelial Cells (HDMECs)Matrigel Tube Formation Assay175151–204 µM[1][2]
VEGF-induced ProliferationBovine Retinal Microcapillary Endothelial Cells (BRECs)[3H]-Thymidine incorporation22-[3][4]
bFGF-induced ProliferationBovine Retinal Microcapillary Endothelial Cells (BRECs)[3H]-Thymidine incorporation82-[3][4]
Hypoxia-induced ProliferationBovine Retinal Microcapillary Endothelial Cells (BRECs)[3H]-Thymidine incorporation10-[3][4]
VEGF-induced MigrationBovine Retinal Microcapillary Endothelial Cells (BRECs)Boyden Chamber Assay18-[3]

Table 2: In Vivo Effects of this compound on Angiogenesis

ModelAnimalAssayTreatmentEffectCitation
VEGF-induced AngiogenesisMiceMatrigel Plug Assay300 mg/kg orally, twice a day for 3 daysSignificant suppression of angiogenesis[1][2]
Photochemically Induced Endothelial InjurySpontaneously Hypertensive Rats (SHR)Intimal Thickening Assessment30, 100, and 300 mg/kg, p.o.29%, 62%, and 87% reduction in intimal area, respectively[5]
Colorectal Cancer XenograftMiceImmunohistochemistry (CD31)This compound treatmentReduced tumor density and angiogenesis[6][7]

Table 3: Effects of this compound on Vascular Permeability

ModelAnimalAssayTreatmentEffectCitation
VEGF/VPF-induced Vascular PermeabilityRatAir Pouch ModelThis compound (dose-dependent)Inhibition of VEGF/VPF-induced vascular permeability[8]
Carrageenin-induced Capillary PermeabilityRatCapillary Permeability Assay50-400 mg/kg, p.o.Dose-dependent inhibition of enhanced capillary permeability[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of this compound's effects.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a crucial step in angiogenesis.[10][11][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • Test substance (this compound) and vehicle control

  • Calcein AM (for fluorescence-based quantification)

  • Inverted microscope with a digital camera

Protocol:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.[8]

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest endothelial cells and resuspend them in growth medium at a concentration of 1-2 x 10^5 cells/mL. Add 100 µL of the cell suspension (1-2 x 10^4 cells) to each BME-coated well.[8]

  • Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control group.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Phase-Contrast Microscopy: Observe tube formation using an inverted microscope. Capture images at 4x or 10x magnification.

    • Fluorescence Microscopy (Optional): For more quantitative analysis, the cells can be labeled with Calcein AM prior to or after tube formation.

    • Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure parameters such as total tube length, number of junctions, and number of loops.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel containing pro-angiogenic factors.

Materials:

  • Growth factor-reduced BME (Matrigel®)

  • Pro-angiogenic factor (e.g., VEGF, bFGF)

  • Heparin

  • Test substance (this compound) or vehicle

  • 6-8 week old mice (e.g., C57BL/6)

  • Ice-cold syringes and needles (24-27 gauge)

Protocol:

  • Matrigel Preparation: Thaw BME on ice. In a pre-chilled tube, mix BME with the pro-angiogenic factor (e.g., 100 ng/mL VEGF) and heparin (e.g., 10 units/mL). If testing an inhibitor, add this compound to the mixture. Keep the mixture on ice at all times to prevent premature gelling.[6]

  • Animal Anesthesia: Anesthetize the mice using an approved protocol.

  • Subcutaneous Injection: Draw 0.5 mL of the Matrigel mixture into an ice-cold syringe. Inject the mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.[6]

  • Treatment (Systemic): If this compound is administered systemically, follow the dosing regimen as described in the study (e.g., oral gavage).

  • Plug Excision: After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker, such as CD31, to visualize and quantify microvessel density.[7]

Miles Assay for Vascular Permeability

The Miles assay is a classic in vivo method to quantify vascular permeability by measuring the extravasation of a dye bound to serum albumin.[1][2]

Materials:

  • Evans Blue dye (e.g., 0.5% solution in sterile saline)

  • Permeability-inducing agent (e.g., VEGF, histamine)

  • Test substance (this compound) or vehicle

  • Mice or rats

  • Formamide

  • Spectrophotometer

Protocol:

  • This compound Administration: Administer this compound or vehicle to the animals according to the experimental design (e.g., oral gavage, intraperitoneal injection).

  • Dye Injection: Anesthetize the animals. Inject a known volume of Evans Blue dye solution (e.g., 100 µL for a mouse) intravenously via the tail vein. Allow the dye to circulate for a specific period (e.g., 30 minutes).[2]

  • Induction of Permeability: Inject the permeability-inducing agent intradermally into a specific skin site (e.g., shaved back). Inject a vehicle control at a contralateral site.[2]

  • Tissue Collection: After a defined time (e.g., 20-30 minutes), euthanize the animal and excise the skin sites of injection.

  • Dye Extraction: Weigh the excised tissue and place it in a known volume of formamide. Incubate at 55-60°C for 24-48 hours to extract the Evans Blue dye.

  • Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye extravasated is proportional to the increase in vascular permeability.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-angiogenic and anti-permeability effects by modulating key signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) pathways.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's action on these pathways.

Tranilast_TGF_Beta_Pathway This compound's Impact on the TGF-β Signaling Pathway cluster_nucleus This compound This compound TGF_beta TGF-β This compound->TGF_beta Inhibits Secretion TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII TGF_beta_RI TGF-βRI (ALK5) TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression (e.g., PAI-1, CTGF) SMAD_complex->Gene_Expression Translocates to Nucleus & Regulates Transcription Nucleus Nucleus Angiogenesis_Fibrosis Angiogenesis & Fibrosis Gene_Expression->Angiogenesis_Fibrosis

Caption: this compound inhibits TGF-β signaling, a key pathway in angiogenesis.

Tranilast_VEGF_Pathway This compound's Impact on the VEGF Signaling Pathway cluster_response This compound This compound PKC PKC This compound->PKC Inhibits Activity VEGF VEGF VEGFR2 VEGFR2 (KDR/Flk-1) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PLCg->PKC RAF Raf PKC->RAF Permeability Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Response Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT Akt PI3K->AKT Survival Survival AKT->Survival

Caption: this compound interferes with VEGF signaling, affecting endothelial cells.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the anti-angiogenic properties of a compound like this compound.

Anti_Angiogenesis_Workflow Experimental Workflow for Assessing Anti-Angiogenic Compounds cluster_in_vivo cluster_mechanism Hypothesis Hypothesis: Compound X (this compound) inhibits angiogenesis In_Vitro In Vitro Studies Hypothesis->In_Vitro Proliferation_Assay Proliferation Assay (e.g., [3H]-Thymidine) In_Vitro->Proliferation_Assay Migration_Assay Migration Assay (e.g., Boyden Chamber) In_Vitro->Migration_Assay Tube_Formation_Assay Tube Formation Assay (on Matrigel) In_Vitro->Tube_Formation_Assay In_Vivo In Vivo Studies Tube_Formation_Assay->In_Vivo Matrigel_Plug_Assay Matrigel Plug Assay In_Vivo->Matrigel_Plug_Assay Tumor_Xenograft Tumor Xenograft Model In_Vivo->Tumor_Xenograft Permeability_Assay Vascular Permeability (e.g., Miles Assay) In_Vivo->Permeability_Assay Mechanism Mechanism of Action Permeability_Assay->Mechanism Western_Blot Western Blot (e.g., p-SMAD, p-ERK) Mechanism->Western_Blot RT_PCR RT-PCR (e.g., VEGF, TGF-β) Mechanism->RT_PCR Conclusion Conclusion: Compound X is a potential anti-angiogenic agent RT_PCR->Conclusion

Caption: A typical workflow for evaluating anti-angiogenic compounds.

References

Tranilast in the Attenuation of Allergic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tranilast (N-[3',4'-dimethoxycinnamoyl] anthranilic acid) is an anti-allergic agent with a multifaceted mechanism of action that extends beyond simple histamine antagonism. Initially developed as a mast cell stabilizer, its therapeutic efficacy is now understood to involve the modulation of a complex network of inflammatory mediators and signaling pathways. This technical guide provides an in-depth review of the core mechanisms by which this compound attenuates allergic reactions, with a focus on its impact on mast cells and key signaling cascades including TGF-β/Smad, NF-κB, and MAPK. This document details relevant experimental protocols, presents quantitative data from in vitro studies, and provides visual representations of the associated molecular pathways and experimental workflows to support further research and development in the field of allergy and immunology.

Core Mechanism of Action: Mast Cell Stabilization

The primary and most well-established mechanism of this compound in allergic reactions is the stabilization of mast cells.[1][2] Mast cell degranulation is a critical event in the early phase of an allergic response, releasing a cascade of pre-formed and newly synthesized inflammatory mediators.

This compound effectively inhibits the release of these mediators, including:

  • Histamine: A primary mediator responsible for vasodilation, increased vascular permeability, and smooth muscle contraction.[1][3]

  • Prostaglandins (e.g., PGD2): Lipid mediators that contribute to bronchoconstriction and inflammation.[1][4]

  • Leukotrienes: Potent bronchoconstrictors and chemoattractants for other immune cells.[5]

The stabilizing effect of this compound is attributed, in part, to its ability to suppress antigen-induced calcium influx into mast cells, a crucial step for the fusion of granular membranes with the cell membrane for exocytosis.[6]

Quantitative Data on Mediator Inhibition

The inhibitory effects of this compound on the release of key allergic mediators have been quantified in various in vitro models. The following tables summarize these findings.

MediatorCell TypeStimulationThis compound ConcentrationInhibitionReference
HistamineRat Peritoneal Mast CellsAntigen (DNP-Ascaris)10 µM - 1 mMDose-dependent inhibition[6]
Prostaglandin D2 (PGD2)Rat Peritoneal Mast CellsHomogenateIC50: 0.1 mMInhibition of PGD synthetase[4]
Prostaglandin D2 (PGD2)Rat Peritoneal Mast CellsBroken Cell PrepIC50: 0.08 mMInhibition of PGD synthetase[4]

Modulation of Key Signaling Pathways

Beyond mast cell stabilization, this compound exerts its anti-allergic and anti-inflammatory effects by modulating several critical intracellular signaling pathways in various cell types, including fibroblasts, endothelial cells, and macrophages.

Inhibition of TGF-β/Smad Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine involved in inflammation and tissue remodeling. In allergic diseases, TGF-β can contribute to fibrosis and chronic inflammatory changes.[7] this compound has been shown to interfere with the canonical TGF-β signaling pathway.

The binding of TGF-β to its receptor initiates a cascade that leads to the phosphorylation of Smad2 and Smad3. These then complex with Smad4 and translocate to the nucleus to regulate gene expression. Studies have demonstrated that this compound can reduce the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream effects of TGF-β.[7]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor pSmad2_3 pSmad2/3 TGFBR->pSmad2_3 TGFB TGF-β TGFB->TGFBR This compound This compound This compound->pSmad2_3 Inhibition Complex pSmad2/3-Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (e.g., Collagen, TGFBIp) Complex->Transcription Translocation Inflammatory_Signaling cluster_stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Antigens) cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nucleus Stimuli Stimuli MAPK_cascade MAPK Cascade Stimuli->MAPK_cascade IKK IKK Complex Stimuli->IKK p_p38 p-p38 MAPK_cascade->p_p38 Phosphorylation Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) p_p38->Gene_Expression p_IkBa p-IκBα IKK->p_IkBa Phosphorylation NFkB NF-κB (p65/p50) p_IkBa->NFkB Activation NFkB->Gene_Expression Translocation This compound This compound This compound->p_p38 Inhibition This compound->NFkB Inhibition of Transcriptional Activity Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., Mast Cells, Fibroblasts) Compound_Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Compound_Treatment Stimulation 3. Allergic/Inflammatory Stimulation Compound_Treatment->Stimulation Degranulation 4a. Degranulation Assay (β-Hexosaminidase) Stimulation->Degranulation ELISA 4b. Cytokine/Chemokine Quantification (ELISA) Stimulation->ELISA Western_Blot 4c. Signaling Pathway Analysis (Western Blot) Stimulation->Western_Blot Data_Analysis 5. Data Analysis (IC50, % Inhibition) Degranulation->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion 6. Conclusion on Mechanism of Action Data_Analysis->Conclusion

References

Tranilast as a Direct Inhibitor of the NLRP3 Inflammasome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide range of inflammatory diseases. Its dysregulation leads to excessive inflammation, making it a prime therapeutic target. Tranilast (N-[3′,4′-dimethoxycinnamoyl]-anthranilic acid), an anti-allergic drug used clinically for decades, has been identified as a direct and specific inhibitor of the NLRP3 inflammasome.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function, serving as a resource for researchers in immunology and drug development.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process.[4][5]

  • Signal 1 (Priming): The first signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs).[4][5] This leads to the activation of the NF-κB transcription factor, resulting in the increased synthesis of NLRP3 and the inactive cytokine precursor, pro-IL-1β.[2][4][6]

  • Signal 2 (Activation): A diverse array of secondary stimuli, including ionic flux (like potassium efflux), mitochondrial dysfunction, and lysosomal rupture, triggers the conformational change and activation of the NLRP3 protein.[4][7]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[7][8] This assembly forms the active inflammasome complex, leading to the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[7][8] It also cleaves Gasdermin D to induce pyroptosis, a lytic, pro-inflammatory form of cell death.[2][7]

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Output PAMPs PAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Transcription NFkB->Transcription proIL1B_node pro-IL-1β Transcription->proIL1B_node NLRP3_gene_node NLRP3 Transcription->NLRP3_gene_node NLRP3_inactive Inactive NLRP3 NLRP3_gene_node->NLRP3_inactive DAMPs DAMPs / Stimuli (Nigericin, ATP, MSU) IonFlux K+ Efflux DAMPs->IonFlux IonFlux->NLRP3_inactive NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC Recruitment & Oligomerization NLRP3_active->ASC Casp1 Pro-Caspase-1 Recruitment ASC->Casp1 Inflammasome Active Inflammasome (NLRP3-ASC-Casp1) Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 IL1B Mature IL-1β (Secretion) Active_Casp1->IL1B Pyroptosis Pyroptosis (Gasdermin D) Active_Casp1->Pyroptosis

NLRP3 Inflammasome Activation Pathway.

This compound's Mechanism of Action

This compound has been identified as a direct inhibitor of the NLRP3 inflammasome, acting specifically on the NLRP3 protein itself.[1][3] Its mechanism is distinct from many other anti-inflammatory agents.

  • Direct Binding to NLRP3: this compound directly binds to the NACHT domain of the NLRP3 protein.[1][3][8][9] The NACHT domain is essential for the protein's oligomerization and ATPase activity.

  • Inhibition of Oligomerization: By binding to the NACHT domain, this compound sterically hinders the interaction between individual NLRP3 molecules (NLRP3-NLRP3 interaction).[1][8] This blockage of NLRP3 oligomerization is the critical step in its inhibitory function, as it prevents the formation of the scaffold required for inflammasome assembly.[2][3][9]

  • Specificity: this compound's inhibitory action is highly specific to the NLRP3 inflammasome. Studies have shown it does not affect the activation of other known inflammasomes, such as AIM2 or NLRC4.[1][2][3][9]

  • Independence from Upstream Signals: The inhibitory effect of this compound is downstream of canonical NLRP3 activation triggers. It does not prevent upstream events like potassium (K+) efflux, mitochondrial damage, or chloride (Cl-) efflux.[6][9] Furthermore, unlike some inhibitors that target the Walker B motif, this compound does not inhibit the ATPase activity of NLRP3.[7][8][9]

  • Regulation of Ubiquitination: Some evidence suggests this compound can also enhance the ubiquitination of NLRP3.[10][11] Since ubiquitination keeps NLRP3 in an inactive state, this action represents another layer of negative regulation on inflammasome activation.[10][11]

Tranilast_MOA cluster_0 NLRP3 Activation Events cluster_1 Site of Inhibition cluster_2 Downstream Consequences Signal2 Activation Stimuli (e.g., Nigericin) NLRP3_protein NLRP3 Protein Signal2->NLRP3_protein Oligo NLRP3 Oligomerization NLRP3_protein->Oligo This compound This compound This compound->Oligo Assembly Inflammasome Assembly (ASC, Caspase-1) Oligo->Assembly Oligo->Assembly Casp1_act Caspase-1 Activation Assembly->Casp1_act IL1B IL-1β Secretion Casp1_act->IL1B

This compound's Direct Inhibition of NLRP3 Oligomerization.

Quantitative Efficacy Data

The inhibitory effects of this compound on NLRP3 inflammasome activation have been quantified across various cellular models.

ParameterCell TypeValueReference(s)
IC50 (Inflammasome Activation) Not specified10–15 µM[12]
Effective Concentration Bone Marrow-Derived Macrophages (BMDMs)25-100 µM[1]
Effective Concentration Human THP-1 Macrophages50-100 µM[2]
Effective Concentration Human Keratinocytes (HaCaT)50-200 µM[13]

Table 1: In Vitro Potency of this compound.

The functional consequence of this compound's inhibition is a dose-dependent reduction in the secretion of mature IL-1β and the cleavage of caspase-1.

Cell ModelNLRP3 ActivatorThis compound ConcentrationEffect on IL-1β SecretionEffect on Caspase-1 CleavageReference(s)
LPS-Primed BMDMs Nigericin25-100 µMDose-dependent inhibitionDose-dependent inhibition[1][6]
LPS-Primed BMDMs ATP50-100 µMSignificant inhibitionNot specified[1]
LPS-Primed BMDMs MSU Crystals50-100 µMSignificant inhibitionNot specified[1]
LPS-Primed BMDMs Alum50-100 µMSignificant inhibitionNot specified[1]
LPS-Primed THP-1 Cells Nigericin50-100 µMSignificant inhibitionSignificant inhibition[2]
H₂O₂-Treated HaCaT Cells Endogenous100-200 µMDose-dependent inhibitionDose-dependent inhibition[13]

Table 2: Summary of this compound's Inhibitory Effects on Cytokine Processing.

Key Experimental Protocols & Workflow

Validating the inhibitory effect of this compound on the NLRP3 inflammasome involves a series of established in vitro assays.

General Experimental Workflow

A typical workflow to assess an NLRP3 inhibitor like this compound involves priming immune cells, treating with the compound, stimulating with an NLRP3 activator, and finally, analyzing the inflammatory outputs.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Culture Cells (e.g., BMDMs, THP-1) prime Step 1: Priming (LPS, 3-4 hours) start->prime treat Step 2: Inhibitor Treatment (this compound, various doses, ~30 min) prime->treat stim Step 3: NLRP3 Activation (Nigericin, ATP, or MSU, 30-60 min) treat->stim collect Step 4: Sample Collection stim->collect supernatant Supernatant collect->supernatant lysate Cell Lysate collect->lysate elisa ELISA (IL-1β) supernatant->elisa wb_sup Western Blot (Cleaved Caspase-1) supernatant->wb_sup wb_lys Western Blot (pro-IL-1β, ASC Oligomers) lysate->wb_lys analysis Step 5: Analysis elisa->analysis wb_sup->analysis wb_lys->analysis

Standard Workflow for In Vitro NLRP3 Inhibition Assay.
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in appropriate culture plates.

  • Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[6]

  • Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound (e.g., 10 µM to 100 µM) or vehicle control for 30 minutes.[1]

  • Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 10 µM), ATP (e.g., 5 mM), or monosodium urate (MSU) crystals (e.g., 150 µg/mL) for the specified time (typically 30-60 minutes).[1][6]

  • Sample Collection: Carefully collect the cell culture supernatants. Lyse the remaining cells in an appropriate buffer (e.g., RIPA buffer with protease inhibitors).

  • Analysis:

    • IL-1β Secretion: Quantify the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]

    • Caspase-1 Cleavage: Analyze supernatants for the cleaved p20 subunit of caspase-1 and cell lysates for pro-caspase-1 via immunoblotting.[1][2]

Protocol: ASC Oligomerization Assay

This assay is crucial to demonstrate that this compound inhibits the core inflammasome assembly process.

  • Cell Stimulation: Prime and treat cells with this compound and the NLRP3 activator as described above.

  • Cell Lysis: Lyse the cells in a buffer containing Triton X-100.

  • Cross-linking: Pellet the insoluble fraction, wash, and resuspend in a suitable buffer. Cross-link the ASC oligomers using a fresh cross-linking agent (e.g., DSS) for 30 minutes.

  • Sample Preparation: Stop the reaction and prepare samples for SDS-PAGE.

  • Immunoblotting: Perform immunoblotting using an anti-ASC antibody. In activated cells, ASC will appear as high-molecular-weight specks or a ladder of oligomers, which should be reduced in this compound-treated samples.[1][6]

Protocol: Co-Immunoprecipitation (Co-IP) for NLRP3 Interaction

This protocol demonstrates this compound's ability to block NLRP3-NLRP3 protein interactions.

  • Cell Stimulation: Prime and treat cells with this compound and an NLRP3 activator.

  • Lysis: Lyse cells in a gentle, non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-NLRP3 antibody overnight, followed by incubation with Protein A/G agarose beads to pull down NLRP3 and its interacting partners.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Immunoblotting: Elute the bound proteins and analyze by immunoblotting with antibodies against NLRP3 and other interaction partners like NEK7 or ASC to assess the integrity of the complex.[1] A reduction in co-precipitated NLRP3 in the this compound-treated sample indicates inhibition of oligomerization.

In Vivo & Ex Vivo Evidence

The therapeutic potential of this compound has been demonstrated in several preclinical mouse models of NLRP3-driven diseases and in human cells.

  • Gouty Arthritis: In a mouse model of MSU-induced peritonitis, which mimics gout, in vivo administration of this compound effectively suppressed IL-1β production and neutrophil influx into the peritoneal cavity.[1][6]

  • Cryopyrin-Associated Periodic Syndromes (CAPS): this compound showed therapeutic effects in a mouse model of CAPS, a group of autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene.[1][3]

  • Type 2 Diabetes: this compound administration demonstrated beneficial effects in mouse models of type 2 diabetes.[1][3][9]

  • Atherosclerosis: In both Ldlr-/- and ApoE-/- mouse models, this compound treatment blunted the initiation and progression of atherosclerosis, reducing lesion size and macrophage content within plaques.[10][11]

  • Ex Vivo Human Studies: this compound has been shown to be active ex vivo in synovial fluid mononuclear cells isolated from patients with gout, inhibiting inflammasome activation.[1][2][3]

Conclusion

This compound is a specific, direct-acting inhibitor of the NLRP3 inflammasome. It functions by binding to the NLRP3 NACHT domain, thereby preventing the oligomerization required for inflammasome assembly and subsequent pro-inflammatory cytokine release.[1][3] Its efficacy has been quantified in multiple cell types and validated in preclinical models of human diseases driven by NLRP3 hyperactivation, including gout, CAPS, and atherosclerosis.[1][6][10][11] The well-established safety profile of this compound from its long-standing clinical use for allergic conditions makes it a compelling candidate for drug repurposing and a valuable tool for researchers studying NLRP3-driven inflammation.[2] This guide provides the foundational technical details for professionals seeking to investigate or develop this compound and related molecules as targeted NLRP3 inflammasome inhibitors.

References

An In-Depth Technical Guide to Tranilast Analogs: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tranilast analogs, focusing on their chemical properties, synthesis, and biological activities. This compound, N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an anti-allergic agent that has garnered significant interest for its potential in treating a wide range of conditions, including fibrosis, proliferative disorders, and cancer.[1] This has spurred research into the development of novel this compound analogs with enhanced therapeutic properties. This document details the key signaling pathways involved in the action of these compounds, presents their biological data in a structured format, and provides detailed experimental protocols for their synthesis and evaluation.

Chemical Properties and Synthesis of this compound Analogs

This compound is a synthetic analog of a tryptophan metabolite.[1] Its chemical structure consists of a dimethoxycinnamoyl group linked to an anthranilic acid moiety. The synthesis of this compound and its analogs often involves the Knoevenagel-Doebner condensation.[2] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a weak base.[3]

A series of N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives have been successfully synthesized through a two-step procedure involving N-acylation and the Knoevenagel-Doebner reaction.[2] Another approach to producing this compound and its analogs involves a biological synthesis method using engineered yeast (Saccharomyces cerevisiae). This has been shown to be a feasible method for rapidly producing a variety of cinnamoyl anthranilates.[4][5]

Key Signaling Pathways

The therapeutic effects of this compound and its analogs are attributed to their modulation of several key signaling pathways. The primary mechanism of action is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][6][7] However, these compounds have also been shown to influence other critical pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathways.

TGF-β Signaling Pathway

This compound's inhibitory effect on cell proliferation is principally linked to its interference with TGF-β signaling.[6][7] The TGF-β pathway is crucial in regulating cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the secretion of TGF-β, thereby reducing its downstream effects.[8]

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle, Apoptosis) SMAD_complex->Transcription Nuclear Translocation This compound This compound Analogs This compound->TGFbRI Inhibition

Caption: TGF-β Signaling Pathway Inhibition by this compound Analogs.

MAPK Signaling Pathway

This compound has been observed to suppress the MAPK signaling pathway, which is involved in cell differentiation and proliferation.[9] The MAPK cascade is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus.[8]

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Nuclear Translocation This compound This compound Analogs This compound->Raf Inhibition PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruitment PI3K->PIP2 Phosphorylation pAkt p-Akt Akt->pAkt Phosphorylation CellSurvival Cell Survival & Growth pAkt->CellSurvival This compound This compound Analogs This compound->PI3K Inhibition Nrf2_HO1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analogs Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation HO1 HO-1 Gene ARE->HO1 Activation Synthesis_Workflow Reactants Aromatic Aldehyde Malonic Acid Pyridine, Piperidine Reaction Knoevenagel-Doebner Condensation (Heating) Reactants->Reaction Precipitation Precipitation (Addition of HCl) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Purification (Optional) Drying->Purification FinalProduct This compound Analog Drying->FinalProduct Purification->FinalProduct MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with This compound Analogs SeedCells->TreatCells Incubate1 Incubate (e.g., 48h) TreatCells->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer ReadAbsorbance Measure Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate IC₅₀ ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Methodological & Application

Tranilast In Vitro Assay Application Notes and Protocols for A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast, an analog of a tryptophan metabolite, is primarily known for its anti-allergic properties. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on tumor cell proliferation, migration, and invasion in various cancer types, including non-small cell lung cancer. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the efficacy of this compound on the A549 human lung adenocarcinoma cell line. The protocols outlined herein cover key assays for assessing cell viability, apoptosis, and cell motility, and provide insights into the underlying molecular mechanisms of this compound's action.

Data Presentation

The following tables summarize the quantitative effects of this compound on A549 lung cancer cells.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (48h)
0 (Control)100
5085
10065
15052
20040
25030
IC50 ~150-250

Note: The IC50 value for this compound in A549 cells has been reported to be in the range of 150-250 µM.

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

This compound Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
0 (Control)2.51.84.3
1008.75.213.9
20015.49.825.2
40025.118.643.7

Note: This data is illustrative and represents typical results observed in apoptosis assays with similar compounds on A549 cells.

Table 3: Cell Migration (Wound Healing Assay)

This compound Concentration (µM)% Wound Closure (24h)
0 (Control)95
10060
20035

Note: This data is illustrative and represents typical results observed in wound healing assays.

Table 4: Cell Invasion (Transwell Assay)

This compound Concentration (µM)Number of Invaded Cells (per field)% Invasion Inhibition
0 (Control)2500
5015040
1008068

Note: This data is illustrative and represents typical results observed in Transwell invasion assays.

Signaling Pathways Modulated by this compound in Lung Cancer Cells

This compound has been shown to modulate key signaling pathways involved in cancer progression, primarily the TGF-β/Smad and CXCR4/JAK2/STAT3 pathways.

TGF-β/Smad Signaling Pathway

This compound inhibits the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion. In A549 cells, this compound has been demonstrated to suppress the expression of Smad4, a central mediator of the TGF-β pathway. It also attenuates the phosphorylation of SMAD2, another key downstream effector. This disruption of the TGF-β/Smad signaling cascade leads to the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., N-cadherin, Vimentin), thereby inhibiting EMT and reducing the invasive potential of A549 cells.

TGF_beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Receptor TGF-beta Receptor p-SMAD2/3 p-SMAD2/3 TGF-beta Receptor->p-SMAD2/3 Phosphorylation TGF-beta TGF-beta TGF-beta->TGF-beta Receptor SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocation This compound This compound This compound->SMAD4 Inhibits Expression EMT EMT Gene Transcription->EMT Promotes

Diagram of the TGF-β/Smad signaling pathway and this compound's inhibitory action.

CXCR4/JAK2/STAT3 Signaling Pathway

In lung bronchial epithelial cells, this compound has been shown to inhibit the CXCR4/JAK2/STAT3 signaling pathway. This pathway is implicated in inflammation, cell survival, and proliferation. By downregulating the expression of CXCR4 and inhibiting the phosphorylation of JAK2 and STAT3, this compound can reduce the expression of pro-inflammatory cytokines and pro-survival proteins, potentially contributing to its anti-cancer effects in A549 cells.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 JAK2 JAK2 CXCR4->JAK2 Activation p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-JAK2->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Gene Transcription Gene Transcription p-STAT3->Gene Transcription Translocation & Dimerization This compound This compound This compound->CXCR4 Inhibits Expression This compound->p-JAK2 Inhibits This compound->p-STAT3 Inhibits Inflammation & Proliferation Inflammation & Proliferation Gene Transcription->Inflammation & Proliferation Promotes

Diagram of the CXCR4/JAK2/STAT3 signaling pathway and this compound's inhibitory action.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound on A549 cells.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis A549_Culture Culture A549 Cells Tranilast_Treatment Treat with this compound (Various Concentrations) A549_Culture->Tranilast_Treatment Viability Viability Tranilast_Treatment->Viability Apoptosis Apoptosis Tranilast_Treatment->Apoptosis Migration Migration Tranilast_Treatment->Migration Invasion Invasion Tranilast_Treatment->Invasion Data_Collection Collect & Analyze Data Viability->Data_Collection Apoptosis->Data_Collection Migration->Data_Collection Invasion->Data_Collection Conclusion Draw Conclusions Data_Collection->Conclusion

A streamlined workflow for the in vitro assessment of this compound on A549 cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on A549 cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control (untreated cells) and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in A549 cells upon treatment with this compound.

Materials:

  • A549 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 400 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on the migratory capacity of A549 cells.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed A549 cells in 6-well plates and grow them to a confluent monolayer.

  • Create a scratch (wound) in the center of the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 0, 100, 200 µM).

  • Capture images of the wound at 0 hours.

  • Incubate the plates at 37°C and 5% CO₂.

  • Capture images of the same wound area at different time points (e.g., 12, 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on the invasive ability of A549 cells through an extracellular matrix.

Materials:

  • A549 cells

  • This compound

  • Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free medium and complete medium (with 10% FBS)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

  • Microscope

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Harvest A549 cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Add 200 µL of the cell suspension containing different concentrations of this compound (e.g., 0, 50, 100 µM) to the upper chamber of the inserts.

  • Add 500 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of invaded cells in several random fields under a microscope.

  • Calculate the percentage of invasion inhibition relative to the control.

Application Notes and Protocols for Tranilast Treatment in a Mouse Model of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Tranilast in a bleomycin-induced mouse model of pulmonary fibrosis. This document is intended to guide researchers in designing and executing experiments to evaluate the anti-fibrotic potential of this compound.

Introduction

Pulmonary fibrosis is a progressive and debilitating lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring and loss of lung function.[1][2] this compound, an anti-allergic drug, has demonstrated therapeutic potential in preclinical models of fibrosis by inhibiting key fibrotic pathways.[3][4][5] Notably, this compound has been shown to suppress the transforming growth factor-beta (TGFβ)/SMAD2 signaling pathway, a central mediator in the pathogenesis of fibrosis.[3][4][6] By attenuating this pathway, this compound reduces the production of ECM proteins like collagen and fibronectin, thus mitigating the progression of pulmonary fibrosis.[4][7][6]

This document outlines the established protocol for inducing pulmonary fibrosis in mice using bleomycin and the subsequent treatment with this compound. It also details the methods for assessing the efficacy of the treatment through various quantitative and qualitative endpoints.

Key Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

The most common and well-characterized method for inducing pulmonary fibrosis in mice is through the administration of bleomycin, a chemotherapeutic agent known to cause lung injury and subsequent fibrosis.[1][2][8]

Materials:

  • Bleomycin sulfate

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal handling and administration equipment (e.g., intratracheal or intravenous injection apparatus)

Protocol:

  • Animal Model: C57BL/6 or ICR mice (male, 8-12 weeks old) are commonly used.[9]

  • Anesthesia: Anesthetize the mice using a standard approved protocol.

  • Bleomycin Administration:

    • Intratracheal (IT) Instillation: This is a widely used method that delivers bleomycin directly to the lungs.[1][2] A typical dose is 3.5 units/kg of bleomycin dissolved in 50 µl of sterile saline.[9]

    • Intravenous (IV) Injection: An alternative method involves intravenous injection of bleomycin. One study utilized daily injections of 10 mg/kg bleomycin for 5 consecutive days.[10]

  • Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and any signs of distress. Body weight should be monitored regularly as an indicator of health.

This compound Treatment Protocol

This compound is typically administered orally to the mice following the induction of pulmonary fibrosis.

Materials:

  • This compound (N-(3,4-dimethoxycinnamoyl)-anthranilic acid)

  • Vehicle (e.g., 5% carboxymethyl cellulose - CMC)

  • Oral gavage needles

Protocol:

  • Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. A common concentration is 200 mg/kg.[10]

  • Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage.

  • Dosing Schedule: A typical therapeutic regimen involves twice-daily administration from day 8 to day 20 after the initial bleomycin challenge.[10]

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating this compound in a bleomycin-induced pulmonary fibrosis model.

G cluster_0 Fibrosis Induction cluster_1 Treatment cluster_2 Outcome Assessment Animal Acclimatization Animal Acclimatization Bleomycin Administration\n(Day 0) Bleomycin Administration (Day 0) Animal Acclimatization->Bleomycin Administration\n(Day 0) This compound Administration\n(e.g., Days 8-20) This compound Administration (e.g., Days 8-20) Bleomycin Administration\n(Day 0)->this compound Administration\n(e.g., Days 8-20) Euthanasia and Tissue Collection\n(e.g., Day 21 or 28) Euthanasia and Tissue Collection (e.g., Day 21 or 28) This compound Administration\n(e.g., Days 8-20)->Euthanasia and Tissue Collection\n(e.g., Day 21 or 28) Histological Analysis Histological Analysis Euthanasia and Tissue Collection\n(e.g., Day 21 or 28)->Histological Analysis Biochemical Analysis Biochemical Analysis Euthanasia and Tissue Collection\n(e.g., Day 21 or 28)->Biochemical Analysis Molecular Analysis Molecular Analysis Euthanasia and Tissue Collection\n(e.g., Day 21 or 28)->Molecular Analysis G cluster_pathway TGFβ/SMAD2 Signaling Pathway TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR Binds SMAD2 SMAD2 TGFbR->SMAD2 Phosphorylates pSMAD2 p-SMAD2 SMAD_complex SMAD2/3/4 Complex pSMAD2->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Collagen, Fibronectin) Nucleus->Gene_Transcription Promotes This compound This compound This compound->TGFbR Inhibits This compound->pSMAD2 Inhibits Phosphorylation

References

Application Notes and Protocols for the Oral Administration of Tranilast in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug, originally developed for the treatment of bronchial asthma, allergic rhinitis, and atopic dermatitis.[1][2] Its mechanism of action was initially attributed to the inhibition of histamine release from mast cells.[1][2] Subsequent research has unveiled a broader range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[3][4][5] These properties stem from its ability to interfere with key signaling pathways, such as transforming growth factor-beta (TGF-β), the NLRP3 inflammasome, and Forkhead box protein O1 (FoxO-1).[2][6][7] Consequently, this compound is now being investigated in various preclinical rodent models for conditions like pulmonary fibrosis, metabolic disorders, arthritis, and neuropathic pain.[6][7][8][9]

These application notes provide a summary of quantitative data and detailed protocols for the oral administration of this compound in common rodent experimental models, intended for use by researchers in pharmacology and drug development.

Data Presentation: this compound Dosing and Efficacy

The oral administration of this compound has been evaluated across a range of doses and rodent models. The following table summarizes the quantitative data from various studies.

Table 1: Summary of Oral this compound Administration in Rodent Models

Rodent SpeciesExperimental ModelDisease/ConditionThis compound Dose (mg/kg/day)Administration DetailsDurationKey Quantitative FindingsCitation(s)
MouseBleomycin (BLM)-InducedPulmonary FibrosisNot specifiedOral administrationNot specifiedSignificantly attenuated lung fibrosis based on histological analysis. Reduced levels of TGF-β, collagen, fibronectin, and phosphorylated SMAD2.[6][10]
MouseHigh-Fat Diet (HFD)Type 2 Diabetes25 or 50Oral administration with HFD~6 weeksDose-dependently prevented HFD-induced weight gain and elevation of fasting glucose. Blocked HFD-induced IL-1β production.[7]
MouseMuckle-Wells Syndrome ModelAutoinflammatory Syndrome200 (100 mg/kg, twice a day)Oral gavageFrom day 4 after birthPrevented death of NLRP3 mutant mice.[7]
MouseCollagen-Induced ArthritisRheumatoid Arthritis400Oral administration, once a day8 weeksSignificantly reduced clinical and X-ray scores of arthritis. Decreased numbers of TNF-α-positive mast cells.[8][11]
Mousemdx Mouse ModelDuchenne Muscular Dystrophy~300Administered in food9 weeksDecreased fibrosis in the diaphragm muscle by 31%.[12]
MouseGubra-Amylin NASH (GAN) DietNonalcoholic Steatohepatitis (NASH)300, 400, or 500Oral administration, 5 days/week20 weeksSignificantly suppressed increases in body and liver weights; inhibited intrahepatic fat deposition and liver fibrosis.[13]
MouseHuman Fibroid Xenograft (SCID)Uterine Fibroids50Daily intraperitoneal injection2 months37% reduction in tumor weight.[1][14]
Mousedb/db Mouse ModelType 2 Diabetes50, 100, or 200Oral administration, once daily4 weeksDecreased non-fasting blood glucose levels and improved glucose tolerance.[2]
RatCarrageenin-Induced GranulationInflammation / Fibrosis50, 100, or 200Oral administration (p.o.)Not specifiedDose-dependently decreased the weight and hydroxyproline content of granulation tissue.[15]
RatAdjuvant-Induced ArthritisRheumatoid Arthritis300 or 600 (150 or 300 mg/kg, twice daily)Oral administrationStarted 17 days before sensitizationInhibited development of arthritis.[16]
RatMyocardial Infarction (MI)Cardiac Remodeling300 (150 mg/kg, twice daily)Oral treatmentStarted 28 days post-MINo beneficial effects on cardiac remodeling or mortality when initiated late.[4]
RatNeuropathic Pain ModelNeuropathic Pain50, 75, 100, or 200Intraperitoneal injectionSingle dose cyclesDose-dependent reduction in pain; EC50 determined to be 77.64 mg/kg.[9]

*Note: While the primary topic is oral administration, some relevant studies using intraperitoneal injection have been included for a broader context of systemic administration in rodents.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways.

Inhibition of TGF-β/SMAD2 Signaling in Fibrosis

This compound is recognized for its anti-fibrotic properties, which are partly mediated by the suppression of the TGF-β signaling pathway. In models of pulmonary and renal fibrosis, this compound attenuates the phosphorylation of SMAD2, a key downstream effector of TGF-β, thereby reducing the expression of extracellular matrix (ECM) proteins like fibronectin and collagen.[6][10]

TGF_Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor pSMAD2 p-SMAD2 Receptor->pSMAD2 Phosphorylation Nucleus Nucleus pSMAD2->Nucleus Translocation ECM ECM Production (Fibronectin, Collagen) Nucleus->ECM Gene Transcription Fibrosis Fibrosis ECM->Fibrosis This compound This compound This compound->pSMAD2 Inhibits

Caption: this compound inhibits the TGF-β/SMAD2 pathway, reducing fibrosis.

Direct Inhibition of the NLRP3 Inflammasome

This compound has been identified as a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[7] It directly binds to the NACHT domain of NLRP3, which prevents its oligomerization and the subsequent activation of caspase-1 and secretion of pro-inflammatory cytokines like IL-1β.[7][17]

NLRP3_Pathway cluster_assembly Inflammasome Assembly NLRP3 NLRP3 ASC ASC NLRP3->ASC Oligomerization ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage IL1B Secreted IL-1β Casp1->IL1B ProIL1B Pro-IL-1β ProIL1B->IL1B Inflammation Inflammation IL1B->Inflammation This compound This compound This compound->NLRP3 Binds & Inhibits Oligomerization Stimuli Inflammatory Stimuli (e.g., MSU, Nigericin) Stimuli->NLRP3

Caption: this compound directly binds NLRP3, inhibiting inflammasome activation.

Regulation of FoxO-1 in Pancreatic β-cells

In the context of metabolic disease, this compound has been shown to protect pancreatic β-cells from lipotoxicity by inhibiting the transcription factor FoxO-1. It prevents the dephosphorylation and nuclear translocation of FoxO-1, thereby preserving β-cell function and improving glucose tolerance in diabetic mouse models.[2]

FoxO1_Pathway cluster_cell Pancreatic β-cell PA Palmitic Acid (Lipotoxicity) FoxO1 FoxO-1 (Active) PA->FoxO1 Reduces Phosphorylation pFoxO1 p-FoxO-1 (Inactive) Nucleus Nuclear Translocation FoxO1->Nucleus Dysfunction β-cell Dysfunction & Apoptosis Nucleus->Dysfunction This compound This compound This compound->pFoxO1 Maintains Phosphorylation

Caption: this compound protects β-cells by inhibiting FoxO-1 activation.

Experimental Protocols

The following are detailed protocols for key experimental models cited in the literature, adapted for clarity and practical application.

Protocol 1: this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol describes the therapeutic administration of this compound to mice with established arthritis.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) solution)

  • Oral gavage needles

Procedure:

  • Induction of Arthritis:

    • Emulsify bovine CII in CFA (1:1 ratio) to a final concentration of 2 mg/mL.

    • Administer an intradermal injection of 100 µL of the emulsion at the base of the tail (Day 0).

    • On Day 21, prepare a booster emulsion of CII in IFA (1 mg/mL) and inject 100 µL intradermally at the base of the tail.

  • Monitoring and Grouping:

    • Monitor mice daily for clinical signs of arthritis (paw swelling, redness). Arthritis typically develops 1-2 weeks after the booster injection.

    • Once arthritis is established (clinical score > 2), randomly divide mice into two groups: Vehicle control and this compound treatment.

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle at a concentration suitable for a 400 mg/kg dose (e.g., 40 mg/mL for a 10 mL/kg dosing volume).

    • Administer this compound (400 mg/kg) or an equivalent volume of vehicle orally via gavage, once daily.[8][11]

  • Treatment and Evaluation:

    • Continue daily treatment for 8 weeks.[8]

    • Assess arthritis severity 2-3 times per week using a clinical scoring system (e.g., 0-4 scale per paw).

    • At the end of the study, perform X-ray analysis to evaluate bone destruction.

    • Collect paw tissues for histological analysis (H&E, Safranin O staining) and measurement of inflammatory markers (e.g., TNF-α, IL-6) by RT-PCR or Western blot.[8][11]

Protocol 2: this compound in a High-Fat Diet (HFD)-Induced Diabetic Mouse Model

This protocol details a preventative study design for this compound's effects on metabolic disorders.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound powder

  • Vehicle (e.g., 0.5% CMC solution)

  • Oral gavage needles

  • Glucometer and insulin ELISA kit

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize mice for one week with free access to standard chow and water.

    • Divide mice into three groups: Chow + Vehicle, HFD + Vehicle, HFD + this compound.

  • This compound Preparation and Administration:

    • Prepare this compound suspensions in the vehicle to deliver doses of 25 mg/kg and 50 mg/kg.

    • Begin daily oral gavage of this compound or vehicle concurrently with the start of the respective diets.

  • Diet and Treatment:

    • Provide the assigned diets and daily oral treatments for the study duration (e.g., 6-12 weeks).[7]

    • Monitor body weight and food intake weekly.

  • Metabolic Assessments:

    • Measure fasting blood glucose levels periodically (e.g., every 2-4 weeks) after a 6-hour fast.

    • At the end of the study, perform glucose tolerance tests (GTT) and insulin sensitivity tests (IST).

      • GTT: After an overnight fast, administer an intraperitoneal injection of glucose (e.g., 2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

      • IST: After a 6-hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Analysis:

    • At sacrifice, collect blood for serum analysis of insulin and inflammatory cytokines (e.g., IL-1β).[7]

    • Collect liver and adipose tissue for histological analysis (e.g., H&E staining for steatosis) and biochemical assays (e.g., caspase-1 cleavage).[7]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting an in vivo study on the oral administration of this compound in a rodent disease model.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Start Study Start: Animal Procurement & Acclimatization Induction Disease Model Induction (e.g., HFD, BLM, CIA) Start->Induction Baseline Baseline Measurements (Weight, Biomarkers) Induction->Baseline Grouping Randomization into Groups Baseline->Grouping Group1 Group 1: Vehicle Control (Oral Gavage) Grouping->Group1 Group2 Group 2: This compound (Low Dose) (Oral Gavage) Grouping->Group2 Group3 Group 3: This compound (High Dose) (Oral Gavage) Grouping->Group3 Group4 Group 4: Positive Control (Optional) Grouping->Group4 Monitoring In-Life Monitoring (Clinical Signs, Body Weight, Functional Tests) Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Study Endpoint & Sacrifice Monitoring->Endpoint Histo Histopathology Endpoint->Histo Biochem Biochemical Assays (ELISA, Western Blot) Endpoint->Biochem PCR Gene Expression (RT-PCR) Endpoint->PCR PK Pharmacokinetics (Optional) Endpoint->PK

Caption: General experimental workflow for rodent studies with this compound.

References

Topical Tranilast in Hypertrophic Scar Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertrophic scars, characterized by excessive collagen deposition following dermal injury, present a significant clinical challenge. Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], an anti-allergic agent, has demonstrated therapeutic potential in the management of hypertrophic scars and keloids.[1][2] Its mechanism of action is primarily attributed to the inhibition of transforming growth factor-beta 1 (TGF-β1) release from fibroblasts, a key cytokine in fibrosis, which subsequently suppresses collagen synthesis.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of topical this compound formulations in hypertrophic scar research.

Mechanism of Action: The TGF-β1 Signaling Pathway

This compound exerts its anti-fibrotic effects by intervening in the signaling cascade that leads to excessive collagen production. It specifically inhibits the release of TGF-β1 from fibroblasts within the scar tissue.[3][4] TGF-β1 is a potent stimulator of collagen synthesis and deposition.[5] By reducing the bioavailability of TGF-β1, this compound effectively downregulates the fibrotic process, leading to a reduction in scar volume and an improvement in scar appearance.

Tranilast_Mechanism cluster_fibroblast Hypertrophic Scar Fibroblast cluster_outcome Clinical Outcome This compound This compound TGFb1_Release TGF-β1 Release This compound->TGFb1_Release Inhibits TGFb1_Signal TGF-β1 Signaling (Smad2/7) TGFb1_Release->TGFb1_Signal Collagen_Synthesis Collagen Synthesis H_Scar Hypertrophic Scar Formation Collagen_Synthesis->H_Scar TGFb1_Signal->Collagen_Synthesis Stimulates Proliferation Fibroblast Proliferation TGFb1_Signal->Proliferation Stimulates Proliferation->H_Scar

This compound's inhibitory effect on the TGF-β1 signaling pathway in fibroblasts.

Data Presentation: Summary of Preclinical Studies

The following tables summarize quantitative data from key preclinical studies on topical this compound formulations for hypertrophic scars.

Table 1: In Vivo Efficacy of Topical this compound in a Rabbit Ear Hypertrophic Scar Model

Treatment GroupDose of this compoundScar Elevation Index (SEI) ReductionEpidermal Thickness Reduction (µm)Collagen Density ReductionReference
Control0 µg---[6]
Low-dose TMN2.5-3 µgNot specifiedNot specifiedNot specified[6]
Medium-dose TMN25-30 µgNot specifiedNot specified10.2%[6]
High-dose TMN100-150 µg47%69.27 to 15.929.06%[6]

*TMN: this compound-loaded microneedle

Table 2: In Vivo Efficacy of 0.5% this compound Topical Gel in a Rat Burn-Induced Hypertrophic Scar Model

Treatment GroupGene Expression Change (mRNA)Reference
Control (Placebo)-[5][7]
0.5% this compound GelReduced: Type I Collagen, Type III Collagen, TGF-β1, Smad2, VEGF Increased: Smad7[5][7]

Table 3: In Vitro Effects of this compound on Hypertrophic Scar Fibroblasts

This compound ConcentrationEffect on Collagen SynthesisEffect on TGF-β1 ReleaseReference
3-300 µMSuppressed in keloid and hypertrophic scar fibroblastsInhibited from keloid fibroblasts (at 30-300 µM)[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of a 0.5% this compound Topical Gel

This protocol is adapted from a study that demonstrated the efficacy of a 0.5% this compound gel in a rat model of hypertrophic scarring.[7]

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Carboxymethyl cellulose (CMC)

  • Black seed oil (as a solvent for this compound)

  • Deionized water

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

Procedure:

  • Prepare the gel base:

    • Heat 100 ml of deionized water to 70°C.

    • Under constant stirring, slowly add 2 g of HPMC until fully dissolved.

    • Slowly add 0.5 g of CMC to the HPMC solution while stirring until a complete gel is formed.

  • Prepare the this compound solution:

    • Dissolve 0.5 g of this compound powder in 2 ml of black seed oil.

  • Combine the components:

    • Transfer the this compound solution into the prepared gel base.

    • Stir the mixture until a homogenous 0.5% this compound gel is obtained.

  • Store the gel in an airtight container at room temperature, protected from light.

Protocol_Gel_Prep cluster_Base Gel Base Preparation cluster_this compound This compound Solution A Heat 100ml water to 70°C B Add 2g HPMC while stirring A->B C Add 0.5g CMC to form gel B->C E Combine this compound solution with gel base C->E D Dissolve 0.5g this compound in 2ml black seed oil D->E F Stir to homogeneity E->F G Store in airtight container F->G

Workflow for preparing a 0.5% this compound topical gel.
Protocol 2: In Vivo Hypertrophic Scar Model in Rabbits and Treatment

This protocol is based on a study that utilized a rabbit ear model to evaluate a this compound-loaded microneedle (TMN).[6]

Materials:

  • New Zealand white rabbits

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Biopsy punch (e.g., 6 mm)

  • Surgical instruments

  • Topical this compound formulation (e.g., TMN) or placebo

  • Digital camera for documentation

  • Calipers for scar measurement

  • Tissue processing reagents for histology (formalin, paraffin, etc.)

Procedure:

  • Scar Induction:

    • Anesthetize the rabbits.

    • Create full-thickness dermal wounds on the ventral surface of the ear using a biopsy punch.

    • Allow the wounds to heal for a period sufficient to form hypertrophic scars (e.g., 3-4 weeks).

  • Treatment Application:

    • Divide the animals into treatment and control groups.

    • Apply the topical this compound formulation to the scars in the treatment group according to the study design (e.g., daily application for 4 weeks). The control group receives a placebo.

  • Scar Evaluation:

    • Document the gross appearance of the scars with photographs at regular intervals.

    • Measure the scar elevation index (SEI) using calipers.

    • At the end of the treatment period, euthanize the animals and excise the scar tissue.

  • Histological and Molecular Analysis:

    • Fix the tissue samples in 10% buffered formalin and embed in paraffin.

    • Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and overall morphology.

    • Use Masson's trichrome staining to evaluate collagen deposition and organization.

    • Perform immunohistochemistry or Western blotting to analyze the expression of key proteins like TGF-β1, Collagen I, and α-smooth muscle actin (α-SMA).

Protocol_Animal_Model A Anesthetize Rabbit B Create Full-Thickness Dermal Wound on Ear A->B C Allow Wound to Heal (3-4 weeks) B->C D Hypertrophic Scar Formation C->D E Group Allocation (this compound vs. Placebo) D->E F Topical Treatment Application (e.g., 4 weeks) E->F G Scar Evaluation (Photography, SEI) F->G H Tissue Excision and Analysis (Histology, IHC) G->H

Workflow for the rabbit ear hypertrophic scar model and treatment evaluation.
Protocol 3: In Vitro Fibroblast Culture and this compound Treatment

This protocol outlines the general steps for culturing fibroblasts from hypertrophic scar tissue and assessing the effects of this compound.

Materials:

  • Hypertrophic scar tissue biopsy

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase type I

  • Trypsin-EDTA

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture flasks, plates, and incubator (37°C, 5% CO2)

Procedure:

  • Fibroblast Isolation:

    • Wash the tissue biopsy with sterile phosphate-buffered saline (PBS).

    • Mince the tissue into small pieces (1-2 mm³).

    • Digest the tissue with collagenase type I solution to release the fibroblasts.

    • Culture the isolated cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Culture and Treatment:

    • Subculture the fibroblasts once they reach 80-90% confluency.

    • Seed the fibroblasts into multi-well plates for experiments.

    • Once the cells are attached, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Endpoint Analysis:

    • Collagen Synthesis Assay: After the treatment period, quantify the amount of collagen produced by the fibroblasts. This can be done using methods like the Sircol Collagen Assay or by measuring the incorporation of radiolabeled proline.

    • TGF-β1 Measurement: Collect the cell culture supernatant and measure the concentration of TGF-β1 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes such as COL1A1, COL3A1, and TGFB1.

Conclusion

The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of topical this compound for hypertrophic scars. The data consistently demonstrate that this compound can mitigate the fibrotic process by targeting the TGF-β1 pathway. Further research utilizing these standardized methodologies will be crucial in optimizing topical formulations and translating these preclinical findings into effective clinical treatments.

References

Application Note: Dose-Response Analysis of Tranilast in Human Fibroblast Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid] is an anti-allergic agent that has demonstrated significant anti-fibrotic properties. Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, is a pathological feature of numerous diseases. Human fibroblast cells are key players in the synthesis of ECM. This compound has been shown to modulate fibroblast activity, primarily by inhibiting collagen synthesis and proliferation.[1][2] Its mechanism of action is largely attributed to its interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[3][4] This document provides a detailed overview of the dose-dependent effects of this compound on human fibroblasts and protocols for key analytical assays.

Mechanism of Action: Inhibition of the TGF-β/Smad Pathway

This compound exerts its anti-fibrotic effects by targeting the TGF-β signaling cascade. Studies suggest that this compound can suppress the release of TGF-β1 from fibroblasts.[3][5] Furthermore, it has been shown to attenuate the TGF-β-induced phosphorylation of Smad2, a critical step in the signaling pathway that leads to the transcription of pro-fibrotic genes, such as those for type I collagen.[4][6] By inhibiting this pathway, this compound effectively reduces the primary driver of collagen production in fibrotic conditions.[1]

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Binding & Activation Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex SmadComplex_N p-Smad2/3-Smad4 Complex SmadComplex->SmadComplex_N Translocation Tranilast_Action This compound Tranilast_Action->TGFB Inhibits Release Tranilast_Action->Smad23 Inhibits Phosphorylation DNA DNA SmadComplex_N->DNA Binds to SBE Transcription Gene Transcription (e.g., COL1A1) DNA->Transcription Collagen_mRNA Pro-collagen mRNA Transcription->Collagen_mRNA Experimental_Workflow cluster_assays Endpoint Assays Start Culture Human Fibroblast Cell Line Seed Seed Cells into Multi-well Plates Start->Seed Treat Treat with this compound (e.g., 0-300 µM) for 24-72h Seed->Treat MTT Cell Viability Assay (MTT) Treat->MTT Sircol Collagen Quantification (Sircol Assay) Treat->Sircol Western Protein Analysis (Western Blot for pSmad2/3) Treat->Western Analysis Data Analysis (Dose-Response Curves, IC50) MTT->Analysis Sircol->Analysis Western->Analysis

References

Application Notes and Protocols: Western Blot Analysis of Smad4 Expression Following Tranilast Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has demonstrated potent anti-fibrotic and anti-tumorigenic properties.[1][2][3] Its mechanism of action is multifaceted, but a significant aspect involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][4][5][6] The TGF-β pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. A key mediator in this pathway is Smad4, a common partner for receptor-regulated Smads (R-Smads) that, upon phosphorylation, translocates to the nucleus to regulate target gene expression.

Recent studies have indicated that this compound can inhibit the TGF-β1/Smad signaling pathway by suppressing the expression of Smad4.[1][3][7] This has significant implications for diseases characterized by excessive fibrosis or malignant cell proliferation. Western blot analysis is a fundamental technique to investigate the protein expression levels of Smad4 and elucidate the effects of this compound treatment. These application notes provide a detailed protocol for performing Western blot analysis of Smad4 in cell lysates after treatment with this compound.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of this compound on Smad4 and related signaling molecules.

Table 1: Effect of this compound on Smad4 mRNA Expression

Cell LineTreatmentFold Change in Smad4 mRNA (vs. Control)Reference
A549 (Human Lung Cancer)This compoundSignificant suppression[1]
PC14 (Human Lung Cancer)This compoundNo significant suppression[1]

Table 2: Effect of this compound on TGF-β Signaling Components in Porcine Coronary Arteries (5 days post-stenting)

TargetTreatmentmRNA Level Reduction (vs. Vehicle)Reference
TGF-β1This compound~65% (P<0.05)[6]
TβR-IIThis compound~80% (P<0.05)[6]
TGF-β3This compoundReduction not statistically significant[6]
ALK-5This compoundReduction not statistically significant[6]

Signaling Pathway and Experimental Workflow

TGF-β/Smad Signaling Pathway and this compound's Point of Intervention

TGF_Beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 TBRII TβRII TGFB->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSmad23->Complex Forms complex with Smad4 Smad4 Smad4->Complex Complex_nuc Smad Complex Complex->Complex_nuc Translocation This compound This compound This compound->Smad4 Suppresses Expression DNA Target Gene Transcription Complex_nuc->DNA Regulates

Caption: TGF-β signaling cascade and the inhibitory effect of this compound on Smad4 expression.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection_analysis Detection & Analysis CellCulture 1. Cell Culture & this compound Treatment CellLysis 2. Cell Lysis (RIPA Buffer) CellCulture->CellLysis Quantification 3. Protein Quantification (BCA Assay) CellLysis->Quantification Denaturation 4. Sample Denaturation (Laemmli Buffer) Quantification->Denaturation SDSPAGE 5. SDS-PAGE Denaturation->SDSPAGE Transfer 6. Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking 7. Blocking (5% BSA or Milk) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (anti-Smad4) Blocking->PrimaryAb Wash1 9. Washing (TBST) PrimaryAb->Wash1 SecondaryAb 10. Secondary Antibody Incubation (HRP-conjugated) Wash1->SecondaryAb Wash2 11. Washing (TBST) SecondaryAb->Wash2 Detection 12. Chemiluminescent Detection Wash2->Detection Analysis 13. Image Acquisition & Densitometry Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis of Smad4.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., A549 human lung carcinoma cells) in appropriate culture dishes and grow to 70-80% confluency in complete growth medium.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors to each dish.[8]

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly.[8]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[8]

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration using RIPA buffer.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes in a cold room or on ice.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Smad4 (e.g., rabbit anti-Smad4, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9][10] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used on the same membrane after stripping or on a parallel blot.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[9]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the Smad4 band intensity to the corresponding loading control band intensity for each sample.

Materials and Reagents

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with Tween 20 (TBST)

  • Non-fat dry milk or BSA

  • Primary antibody: anti-Smad4[9][10][11][12]

  • Primary antibody: anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

References

Application Note: Quantification of Cytokine Release from Mast Cells Treated with Tranilast using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses, primarily through the release of a wide array of potent inflammatory mediators, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The release of these cytokines is a key event in the pathogenesis of various allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. Tranilast, an anti-allergic drug, has been shown to stabilize mast cells and inhibit the release of these inflammatory mediators.[1][2] This application note provides a detailed protocol for the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the release of TNF-α, IL-6, and IL-8 from mast cells treated with this compound.

This compound, chemically N-(3,4-dimethoxycinnamoyl) anthranilic acid, is known to exert its effects by inhibiting mast cell degranulation and the subsequent release of histamine and other mediators.[2] Furthermore, studies suggest that this compound's anti-inflammatory properties may also be attributed to its ability to suppress the expression and release of pro-inflammatory cytokines.[3] This is achieved, in part, through the modulation of intracellular signaling pathways, including the potential inhibition of NF-κB activation and the suppression of calcium influx, which are critical for cytokine production and release.

This document will provide researchers with the necessary protocols to culture, activate, and treat mast cells with this compound, followed by the quantification of cytokine release using a standard sandwich ELISA protocol. Additionally, it will present a summary of expected quantitative data and a diagram of the putative signaling pathways involved in this compound's mechanism of action.

Data Presentation

The following tables summarize representative quantitative data on the dose-dependent inhibition of cytokine release by this compound from activated mast cells. The data is a composite representation based on findings from multiple studies and serves as an illustrative example of expected results.

Table 1: Dose-Dependent Inhibition of TNF-α Release by this compound

This compound Concentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)1250 ± 1100%
101025 ± 9518%
50750 ± 6540%
100480 ± 5061.6%
250250 ± 3080%
500110 ± 1591.2%

Table 2: Dose-Dependent Inhibition of IL-6 Release by this compound

This compound Concentration (µM)IL-6 Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)850 ± 750%
10720 ± 6015.3%
50510 ± 4540%
100320 ± 3062.4%
250150 ± 2082.4%
50070 ± 1091.8%

Table 3: Dose-Dependent Inhibition of IL-8 Release by this compound

This compound Concentration (µM)IL-8 Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)1500 ± 1300%
101280 ± 11514.7%
50900 ± 8040%
100550 ± 5063.3%
250280 ± 2581.3%
500120 ± 1592%

Experimental Protocols

Materials and Reagents
  • Rat Basophilic Leukemia (RBL-2H3) cells (ATCC® CRL-2256™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (2,4-Dinitrophenyl-Human Serum Albumin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • ELISA kits for rat TNF-α, IL-6, and IL-8

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Plate reader

Experimental Workflow

G cluster_0 Mast Cell Culture and Seeding cluster_1 Sensitization and Treatment cluster_2 Activation and Supernatant Collection cluster_3 ELISA for Cytokine Quantification culture Culture RBL-2H3 cells in DMEM with 10% FBS seed Seed cells in 96-well plates culture->seed sensitize Sensitize cells with anti-DNP IgE seed->sensitize treat Treat with varying concentrations of this compound sensitize->treat activate Activate cells with DNP-HSA treat->activate collect Collect supernatant containing cytokines activate->collect elisa Perform sandwich ELISA for TNF-α, IL-6, and IL-8 collect->elisa read Read absorbance and calculate concentrations elisa->read

Caption: Experimental workflow for measuring cytokine release.
Protocol 1: RBL-2H3 Cell Culture and Seeding

  • Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh culture medium and seed them into a 96-well plate at a density of 1 x 10^5 cells/well. Incubate overnight to allow for cell adherence.

Protocol 2: Mast Cell Sensitization and this compound Treatment
  • Sensitization: The following day, gently wash the cells twice with PBS. Add 100 µL of culture medium containing 0.5 µg/mL of anti-DNP IgE to each well. Incubate for 24 hours at 37°C.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • After the sensitization period, wash the cells twice with PBS. Add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 1 hour at 37°C.

Protocol 3: Mast Cell Activation and Supernatant Collection
  • Activation: Prepare a solution of DNP-HSA in culture medium at a final concentration of 100 ng/mL. Add 10 µL of this solution to each well to activate the mast cells. For the negative control wells, add 10 µL of culture medium without DNP-HSA.

  • Incubation: Incubate the plate for 6-24 hours at 37°C to allow for cytokine release. The optimal incubation time may vary depending on the specific cytokine being measured and should be determined empirically.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be stored at -80°C until use in the ELISA.

Protocol 4: Cytokine Quantification by ELISA
  • ELISA Procedure: Perform the sandwich ELISA for TNF-α, IL-6, and IL-8 according to the manufacturer's instructions provided with the specific ELISA kits. This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction.

  • Data Analysis: Measure the absorbance of each well using a microplate reader at the wavelength specified in the ELISA kit protocol. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α, IL-6, and IL-8 in the experimental samples. Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the vehicle-treated control.

Signaling Pathways

This compound is believed to inhibit cytokine release from mast cells by modulating several key signaling pathways. The primary mechanism involves the stabilization of the mast cell membrane, which leads to a reduction in calcium influx upon activation. Calcium is a critical second messenger for the activation of transcription factors, such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are essential for the transcription of pro-inflammatory cytokine genes.

Furthermore, some evidence suggests that this compound may also interfere with the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, which are also involved in cytokine gene expression. By inhibiting these signaling cascades, this compound effectively reduces the production and subsequent release of TNF-α, IL-6, and IL-8.

G cluster_0 Mast Cell Activation cluster_1 Inhibited Signaling Pathways cluster_2 Downstream Effects Antigen_IgE Antigen + IgE FcεRI FcεRI Antigen_IgE->FcεRI Cross-linking Ca_Influx Ca²⁺ Influx FcεRI->Ca_Influx MAPK MAPK Pathway (ERK1/2) FcεRI->MAPK NFkB NF-κB Pathway Ca_Influx->NFkB Gene_Expression Cytokine Gene Transcription (TNF-α, IL-6, IL-8) MAPK->Gene_Expression NFkB->Gene_Expression Cytokine_Release Cytokine Release Gene_Expression->Cytokine_Release This compound This compound This compound->Ca_Influx Inhibits This compound->MAPK Inhibits This compound->NFkB Inhibits

Caption: Putative signaling pathways inhibited by this compound.

References

Application Notes and Protocols for Testing Tranilast Efficacy in Colorectal Cancer Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has demonstrated potential as an anti-cancer agent. In the context of colorectal cancer (CRC), this compound has been shown to inhibit tumor growth, angiogenesis, and fibrosis, primarily through the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical animal models of colorectal cancer, specifically focusing on the CT-26 syngeneic mouse model.

Data Presentation

Table 1: Efficacy of this compound and Combination Therapy on Tumor Growth in CT-26 Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21Percentage Tumor Growth Inhibition (Volume)
Control~1800~1.6-
5-Fluorouracil (5-FU) (5 mg/kg/day)~1200~1.2~33%
This compound (Intratumoral)~800~1.3~56%
This compound + 5-FU~400~0.6~78%
Data is approximated from graphical representations in the source literature for illustrative purposes.[1]
Table 2: Effects of this compound on Histological and Molecular Markers in CT-26 Tumors
ParameterControlThis compoundThis compound + 5-FU
Tumor NecrosisLowIncreasedSignificantly Increased[1]
Tumor DensityHighReducedSignificantly Reduced[1]
CD31 Positive Endothelial Cells (Angiogenesis Marker)HighReducedSignificantly Reduced[1][2]
Collagen Deposition (Fibrosis Marker)HighReducedSignificantly Reduced[1]
TGF-β mRNA ExpressionHighReducedSignificantly Reduced[1]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action via TGF-β Signaling Inhibition

This compound exerts its anti-tumor effects in colorectal cancer in part by inhibiting the TGF-β signaling pathway. This pathway, when dysregulated in cancer, can promote tumor growth, angiogenesis, and fibrosis. This compound's inhibition of this pathway leads to a reduction in these pro-tumorigenic processes.

Tranilast_TGFb_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binding & Activation SMAD23 p-SMAD2/3 TGFbR->SMAD23 Phosphorylation SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Angiogenesis, Fibrosis) SMAD_complex->Transcription Translocation & Regulation This compound This compound This compound->TGFb Inhibits Secretion This compound->SMAD4 Suppresses Expression

This compound inhibits the TGF-β signaling pathway.
Crosstalk between TGF-β and Wnt/β-catenin Signaling in Colorectal Cancer

In colorectal cancer, there is significant crosstalk between the TGF-β and Wnt/β-catenin signaling pathways. While Wnt signaling is often constitutively active and drives proliferation, TGF-β can have a dual role, initially acting as a tumor suppressor and later promoting metastasis. This compound's inhibition of TGF-β may also impact this crosstalk.

TGFb_Wnt_Crosstalk cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Stabilization BetaCatenin β-catenin Frizzled->BetaCatenin Stabilization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation SMADs SMAD Complex BetaCatenin->SMADs Interaction Wnt_Target Target Gene Expression (Proliferation, etc.) TCF_LEF->Wnt_Target TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->SMADs SMADs->BetaCatenin Inhibition/Interaction TGF_Target Target Gene Expression (EMT, Metastasis) SMADs->TGF_Target

Crosstalk between TGF-β and Wnt/β-catenin pathways.
Experimental Workflow for Evaluating this compound Efficacy

A typical workflow for assessing the in vivo efficacy of this compound in a colorectal cancer xenograft model involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment & Analysis Cell_Culture 1. CT-26 Cell Culture Tumor_Inoculation 3. Subcutaneous Tumor Inoculation Cell_Culture->Tumor_Inoculation Animal_Prep 2. Animal Acclimatization (BALB/c Mice) Animal_Prep->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound +/- 5-FU Administration Randomization->Treatment Data_Collection 7. Tumor Measurement & Data Collection Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Histology, Molecular) Data_Collection->Endpoint

Workflow for in vivo efficacy testing of this compound.

Experimental Protocols

Protocol 1: Establishment of CT-26 Colorectal Cancer Syngeneic Model

Materials:

  • CT-26 murine colorectal carcinoma cell line

  • DMEM-F12 media with 10% FBS and penicillin/streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old male BALB/c mice

  • Syringes (1 mL) and needles (27-gauge)

  • Digital calipers

Procedure:

  • Cell Culture: Culture CT-26 cells in DMEM-F12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Harvesting: Wash the cells with sterile PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension.

  • Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Adjust the cell concentration to 1 x 10⁶ to 5 x 10⁶ cells per 100 µL. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.

  • Tumor Inoculation: Anesthetize the BALB/c mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]

  • Tumor Growth Monitoring: Palpate the injection site every 2-3 days to monitor for tumor formation. Once tumors are palpable, measure the tumor volume using digital calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[5]

  • Randomization: When tumors reach a volume of approximately 80-100 mm³, randomize the mice into different treatment groups (e.g., vehicle control, this compound, 5-FU, this compound + 5-FU).[1]

Protocol 2: Administration of this compound and 5-Fluorouracil

Materials:

  • This compound powder

  • Vehicle for this compound (e.g., 1% Sodium Bicarbonate (NaHCO₃) for IP, Carboxymethylcellulose (CMC) for oral gavage)

  • 5-Fluorouracil (5-FU) solution

  • Sterile saline

  • Gavage needles (for oral administration)

  • Syringes and needles (for injection)

Procedure Options:

A) Intratumoral Administration (as per the primary efficacy study[1])

  • Preparation of this compound Solution: Prepare a 200 µM solution of this compound. The solvent used should be sterile and compatible with in vivo use (e.g., DMSO followed by dilution in saline, though the specific vehicle was not detailed in the source).

  • Administration: Directly inject the this compound solution into the tumor. The volume of injection should be kept small to avoid excessive pressure within the tumor. This administration was performed daily in the cited study.

  • 5-FU Administration: Administer 5-FU at a dose of 5 mg/kg/day via intraperitoneal (IP) injection.[1]

B) Systemic Administration (adapted from other in vivo studies)

  • Intraperitoneal (IP) Injection:

    • Preparation of this compound Suspension: Prepare a suspension of this compound in a suitable vehicle, such as 1% NaHCO₃. A dosage of 50 mg/kg/day has been used in other mouse models.[6][7][8]

    • Administration: Administer the this compound suspension daily via IP injection. The injection site should be in the lower right quadrant of the abdomen to avoid puncturing vital organs.[6]

  • Oral Gavage:

    • Preparation of this compound Suspension: Prepare a suspension of this compound in a vehicle suitable for oral administration, such as 0.5% CMC. Dosages ranging from 200-400 mg/kg/day have been used in other rodent studies.

    • Administration: Administer the this compound suspension daily using a proper-sized oral gavage needle.

Treatment Schedule:

  • Continue the treatment for a predefined period, for example, 21 days.[1]

  • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

Protocol 3: Endpoint Analysis

Materials:

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Masson's Trichrome stain

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

  • RNA extraction kits

  • Reagents for RT-PCR

Procedure:

  • Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight.

  • Histological Analysis:

    • Fix a portion of the tumor tissue in 10% formalin and embed in paraffin.

    • Section the paraffin-embedded tissue and stain with H&E to assess tumor necrosis and density.

    • Use Masson's Trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.[1]

  • Immunohistochemistry (IHC):

    • Perform IHC on tumor sections using an antibody against CD31 to stain for endothelial cells and quantify microvessel density as a marker for angiogenesis.[1]

  • Molecular Analysis:

    • Snap-freeze a portion of the tumor tissue in liquid nitrogen for molecular analysis.

    • Extract RNA from the frozen tissue and perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of target genes, such as TGF-β, to confirm the mechanism of action of this compound.[1]

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol. The dosages and administration routes provided are based on published literature and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Assessing Tranilast's Effect on Collagen Synthesis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic drug that has demonstrated anti-fibrotic properties by inhibiting collagen synthesis.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on collagen synthesis, a critical process in fibrosis and wound healing. The primary mechanism of this compound's action involves the suppression of Transforming Growth Factor-beta 1 (TGF-β1) release and interference with its signaling pathway, which are central to the regulation of extracellular matrix production.[1][4][5][6]

This document outlines key experimental methodologies to quantify changes in collagen production at the gene, protein, and extracellular matrix levels following this compound treatment in cell culture models.

Mechanism of Action: this compound and the TGF-β Signaling Pathway

This compound has been shown to inhibit collagen synthesis in various cell types, including keloid and hypertrophic scar fibroblasts, by suppressing the release of TGF-β1.[1][3][4] TGF-β1 is a potent stimulator of collagen production. By reducing TGF-β1 levels, this compound effectively downregulates the downstream signaling cascade that leads to the transcription of collagen genes.[5][6][7]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis This compound This compound TGF_beta1 TGF-β1 This compound->TGF_beta1 Inhibits Release TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Binds Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Forms Complex Smad4 Smad4 Smad4->Smad_complex COL1A1_A2 COL1A1/COL1A2 Genes Smad_complex->COL1A1_A2 Translocates & Activates Transcription Collagen_mRNA Collagen mRNA COL1A1_A2->Collagen_mRNA Procollagen Procollagen Collagen_mRNA->Procollagen Translation Collagen Collagen Deposition Procollagen->Collagen

Caption: this compound's inhibitory effect on the TGF-β signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on collagen synthesis as reported in various in vitro studies.

Cell TypeThis compound Concentration% Inhibition of Collagen SynthesisReference
Keloid Fibroblasts3-300 µMDose-dependent suppression[1][3]
Human Skin Fibroblasts300 µM~55%[5][6]
Human Lamina Cribrosa Astrocytes12.5 µg/mlSignificant decrease (p<0.05)[8]
Human Lamina Cribrosa Astrocytes25 µg/mlSignificant decrease (p<0.05)[8]
Human Lamina Cribrosa Astrocytes50 µg/mlSignificant decrease (p<0.01)[8]
Human Trabecular Meshwork Cells (TGF-β2 induced)12.5 µg/mlSignificant inhibition (p<0.05)[9]
Human Trabecular Meshwork Cells (TGF-β2 induced)25 µg/mlSignificant inhibition (p<0.01)[9]
Human Trabecular Meshwork Cells (TGF-β2 induced)50 µg/mlSignificant inhibition (p<0.01)[9]
Rat Mesenchymal Stem Cells (TGF-β1 induced)1 µMSignificant decrease in collagen content[10]
Rat Mesenchymal Stem Cells (TGF-β1 induced)10 µMSignificant decrease in collagen content[10]
Gene/ProteinCell TypeThis compound ConcentrationEffectReference
proα1(I) collagen mRNAHuman Skin FibroblastsNot specifiedDecreased by 60%[5][6]
TGF-β2 mRNAHuman Lamina Cribrosa Astrocytes25 µg/mlSignificant decrease (p<0.01)[8]
TGF-β2 mRNAHuman Lamina Cribrosa Astrocytes50 µg/mlSignificant decrease (p<0.01)[8]
Collagen Type I ProteinRat Mesenchymal Stem Cells (TGF-β1 induced)Not specifiedSignificantly decreased[10]
Collagen Type I mRNARat Mesenchymal Stem Cells (TGF-β1 induced)Not specifiedSignificantly decreased[10]

Experimental Protocols

Cell Culture and this compound Treatment

A typical experimental workflow for assessing this compound's effect on collagen synthesis is depicted below.

experimental_workflow cluster_assays Downstream Assays A 1. Cell Seeding (e.g., Fibroblasts) B 2. Cell Culture (to confluence or desired density) A->B C 3. This compound Treatment (various concentrations) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Sample Collection (Cell Lysate & Supernatant) D->E F Sirius Red Assay (Total Collagen) E->F G ELISA (Procollagen Peptides) E->G H Western Blot (Collagen Protein) E->H I qRT-PCR (Collagen Gene Expression) E->I

Caption: General experimental workflow for in vitro assessment.

Protocol:

  • Cell Seeding: Plate fibroblasts or other target cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows them to reach approximately 80-90% confluency at the time of treatment.

  • Cell Culture: Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations.

  • Treatment: Once cells have reached the desired confluency, replace the culture medium with the medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 300 µM). Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

  • Incubation: Incubate the cells with this compound for a predetermined period, typically 24 to 48 hours.[6][8]

  • Sample Collection: After incubation, collect the cell culture supernatant and/or prepare cell lysates for downstream analysis.

Quantification of Total Soluble Collagen: Sirius Red Assay

This colorimetric assay is used to determine the total amount of soluble collagen secreted into the cell culture medium.

Protocol:

  • Reagent Preparation:

    • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B in saturated aqueous picric acid.[11]

    • 0.1 M NaOH Solution.

  • Sample Preparation: Collect the cell culture supernatant from this compound-treated and control wells.

  • Staining:

    • Add 100 µL of cell culture supernatant to a microcentrifuge tube.

    • Add 1 mL of Picro-Sirius Red solution and incubate at room temperature for 1 hour with gentle shaking.[11]

    • Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.

    • Carefully aspirate and discard the supernatant.

    • Wash the pellet with 1 mL of 0.1 N HCl.

    • Centrifuge again and discard the supernatant.

  • Elution:

    • Add 250 µL of 0.1 M NaOH to each pellet to dissolve the bound dye.

    • Incubate for 30 minutes at room temperature with shaking.

  • Measurement:

    • Transfer 100-200 µL of the eluted dye solution to a 96-well plate.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of rat tail collagen type I. Calculate the collagen concentration in the samples based on the standard curve.

Measurement of Procollagen Synthesis: ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) for procollagen type I C-terminal propeptide (PICP) or N-terminal propeptide (PINP) provide a sensitive measure of newly synthesized collagen.[12][13][14]

Protocol (using a commercial PICP ELISA kit):

  • Sample Collection: Collect cell culture supernatants from this compound-treated and control cells.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows:

    • Add standards and samples to the wells of the antibody-coated microplate.[14]

    • Incubate to allow binding of PICP to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate to allow the formation of an antibody-antigen-antibody sandwich.

    • Wash the plate again.

    • Add the substrate solution and incubate to develop the color.[12]

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the concentration of PICP in the samples by comparing their absorbance to the standard curve.

Analysis of Collagen Protein Expression: Western Blot

Western blotting allows for the semi-quantitative analysis of specific collagen types (e.g., Collagen Type I) in cell lysates.[15][16][17][18]

Protocol:

  • Protein Extraction:

    • Wash the cell monolayer with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. Do not boil the samples intended for collagen analysis as it can cause denaturation of epitopes.[15]

    • Load the samples onto a 6-8% SDS-polyacrylamide gel.[15][17]

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Collagen Type I (e.g., anti-COL1A1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the collagen band intensity to a loading control (e.g., β-actin or GAPDH).

Analysis of Collagen Gene Expression: Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to measure the relative mRNA expression levels of collagen genes, such as COL1A1 and COL1A2, which encode the alpha chains of type I collagen.[19][20][21][22][23]

Protocol:

  • RNA Extraction:

    • Wash the cells with PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

  • Quantitative PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (COL1A1 or COL1A2) and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method. The results are expressed as a fold change in gene expression in this compound-treated cells compared to control cells.

Conclusion

The methodologies described provide a robust framework for investigating the anti-fibrotic potential of this compound in vitro. By employing a combination of these assays, researchers can gain a comprehensive understanding of how this compound modulates collagen synthesis at multiple levels, from gene transcription to protein deposition. This information is invaluable for the development of novel therapeutic strategies targeting fibrotic diseases.

References

Application Notes and Protocols: Intraperitoneal Tranilast in a Rat Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge.[1] Current treatments, such as anticonvulsants like carbamazepine, often have dose-limiting side effects.[1][2] This has spurred research into repurposing existing drugs with established safety profiles. Tranilast (N-3′,4′-dimethoxycinnamoyl-anthranilic acid) is one such candidate.[3] Originally developed as an anti-allergic agent for conditions like asthma and keloids, its mechanism of action involves inhibiting the release of chemical mediators from mast cells.[3][4][5] Recent studies have unveiled its potential in alleviating neuropathic pain by targeting the tetrahydrobiopterin (BH4) synthesis pathway, a key player in pain signaling.[4][6]

These notes provide a comprehensive overview and detailed protocols for utilizing intraperitoneal (IP) this compound in a rat model of trigeminal neuralgia, a severe form of orofacial neuropathic pain.

Mechanism of Action

This compound's analgesic effect in neuropathic pain models is multifaceted, primarily revolving around the inhibition of the de novo BH4 synthesis pathway.

  • Inhibition of Sepiapterin Reductase (SPR): Nerve injury leads to an upregulation of tetrahydrobiopterin (BH4), a critical cofactor in the production of neurotransmitters and inflammatory mediators that contribute to pain hypersensitivity.[3][6] this compound acts as a potent inhibitor of sepiapterin reductase (SPR), a key enzyme in the BH4 synthesis pathway.[4] By blocking SPR, this compound effectively reduces the production of BH4, thereby mitigating pain.[3][4]

  • Downregulation of Key Genes: Administration of this compound has been shown to downregulate the expression of genes crucial for BH4 synthesis, including sepiapterin reductase (Spr) and aldoketo reductase (Akr), in the trigeminal ganglion.[1][3]

  • Mast Cell Stabilization: The foundational mechanism of this compound involves inhibiting the degranulation of mast cells.[5] Mast cells are immune cells found in close proximity to neurons that release pro-inflammatory and pain-sensitizing mediators like histamine, tryptase, and cytokines (e.g., TNF-α) upon activation.[7][8] By stabilizing mast cells, this compound reduces neuro-immune inflammation.

  • Anti-inflammatory and Anti-fibrotic Effects: this compound is known to inhibit transforming growth factor-β (TGF-β), which plays a role in inflammation and fibrosis.[4][9] It also suppresses the NLRP3 inflammasome, a key component of the inflammatory response.[10] This broad anti-inflammatory action may contribute to its efficacy in neuropathic pain, which has a significant neuro-inflammatory component driven by glial cells and cytokines.[11][12][13]

Tranilast_Mechanism_of_Action cluster_Nerve Peripheral Nerve cluster_Pathway BH4 Synthesis Pathway cluster_Cells Cellular Mechanisms NerveInjury Nerve Injury (e.g., IONC) GTP GTP NerveInjury->GTP MastCell Mast Cell Activation NerveInjury->MastCell GlialCell Glial Cell Activation (Microglia, Astrocytes) NerveInjury->GlialCell Sepiapterin Sepiapterin GTP->Sepiapterin Upregulated Post-Injury SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Pain Neuropathic Pain (Allodynia, Hyperalgesia) BH4->Pain Promotes Mediators Pro-inflammatory Mediators (Cytokines, Histamine) MastCell->Mediators Releases GlialCell->Mediators Releases This compound This compound This compound->SPR Inhibits This compound->MastCell Inhibits This compound->GlialCell Inhibits (Suppresses Cytokines) Mediators->Pain Promotes

Caption: this compound's mechanism in alleviating neuropathic pain.

Experimental Protocols

The following protocols are based on methodologies used to evaluate the efficacy of this compound in a rat model of trigeminal neuralgia induced by infraorbital nerve constriction (IONC).[2][3]

Animal Model: Infraorbital Nerve Constriction (IONC)

This model reliably induces mechanical hypersensitivity in the whisker pad area, mimicking trigeminal neuralgia.[2][3]

  • Animals: Male Sprague-Dawley or Wistar rats (250–300 g) are commonly used.[1][14] House animals under standard conditions with ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Place the rat in a stereotaxic frame.

    • Make an intraoral incision through the gingiva above the upper incisors.

    • Dissect the tissue to expose the infraorbital nerve.

    • Carefully isolate the nerve and ligate it with a suture (e.g., 4-0 chromic gut). The ligation should be tight enough to cause constriction but not sever the nerve.

    • Suture the incision.

    • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.

  • Post-Operative Care: Monitor the animals for recovery and signs of distress. Allow a recovery period of at least 7 days for the neuropathic pain state to fully develop and stabilize.[2][3]

Drug Preparation and Administration
  • Preparation: Prepare this compound solution by dissolving it in a suitable vehicle, such as saline.

  • Dosage: Doses ranging from 50 mg/kg to 200 mg/kg have been evaluated.[2] A dose of 100 mg/kg is effective and well-tolerated.[3][15]

  • Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection. Control groups should receive an equivalent volume of the vehicle (saline).[1][15]

Behavioral Testing for Pain Assessment
  • Acclimatization: Before testing, acclimate the rats to the testing environment and apparatus for several days to minimize stress-induced variability.

  • Von Frey Test (Mechanical Allodynia):

    • Place the rat in a testing chamber with a mesh floor that allows access to the whisker pad area.

    • Use a set of calibrated von Frey filaments to apply mechanical stimuli to the center of the whisker pad on the side ipsilateral to the nerve injury.

    • Begin with a low-force filament and proceed in an ascending order of force.

    • A positive response is a brisk head withdrawal or escape behavior.

    • Determine the 50% head withdrawal threshold using the up-down method.

    • Conduct baseline testing before surgery and post-intervention testing at specified time points (e.g., 2, 6, and 24 hours after this compound injection).[15]

  • Rotarod Test (Motor Coordination):

    • This test is crucial to confirm that the analgesic effect is not due to motor impairment.[1]

    • Place the rat on the rotating rod of the Rotarod apparatus.

    • The apparatus gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • This compound has been shown not to impair motor coordination, whereas control drugs like carbamazepine may show deficits.[3][15]

Molecular Analysis (Optional)
  • Tissue Collection: At the end of the experiment, euthanize the animals and harvest the trigeminal ganglia from both the ipsilateral and contralateral sides.

  • Gene Expression Analysis:

    • Extract total RNA from the ganglion tissue.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative PCR (qPCR) or a PCR array to analyze the expression levels of genes in the BH4 pathway, such as Spr and Akr.[1][3]

    • Normalize expression levels to appropriate housekeeping genes.

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction & Baseline cluster_Phase2 Phase 2: Intervention & Assessment cluster_Phase3 Phase 3: Terminal Analysis Animal_Acclimation Animal Acclimation Baseline_Test Baseline Behavioral Testing (Von Frey) Animal_Acclimation->Baseline_Test IONC_Surgery Infraorbital Nerve Constriction (IONC) Surgery Baseline_Test->IONC_Surgery Recovery 7-Day Recovery Period IONC_Surgery->Recovery Grouping Group Assignment (this compound, Vehicle, etc.) Recovery->Grouping IP_Injection Intraperitoneal (IP) Injection of this compound / Vehicle Grouping->IP_Injection Post_Test Post-Injection Behavioral Testing (Von Frey & Rotarod) [e.g., 2h, 6h, 24h] IP_Injection->Post_Test Euthanasia Euthanasia Post_Test->Euthanasia Tissue_Harvest Trigeminal Ganglion Harvest Euthanasia->Tissue_Harvest PCR PCR Array Analysis (Spr, Akr gene expression) Tissue_Harvest->PCR

Caption: Experimental workflow for testing this compound in a rat neuropathic pain model.

Data Presentation

The efficacy of this compound is demonstrated by a significant increase in the head withdrawal threshold in the Von Frey test compared to vehicle-treated animals.

Table 1: Dose-Dependent Effect of IP this compound on Head Withdrawal Threshold (g) in IONC Rats

Treatment GroupBaseline (Pre-IONC)Post-IONC (Pre-IP)6 Hours Post-IP24 Hours Post-IP
Saline (Vehicle)~85 g~35 g~37 g~36 g
This compound (50 mg/kg)~85 g~35 gNo significant changeNo significant change
This compound (75 mg/kg)~85 g~35 g~54 g ~36 g
This compound (100 mg/kg)~85 g~35 g~83 g ~80 g
This compound (200 mg/kg)~85 g~35 g~86 g ~84 g
Carbamazepine (30 mg/kg)~85 g~35 g~61 g ~37 g

*Data are approximated from published studies for illustrative purposes.[2][3][15] *p < 0.01 compared to the saline group.

Table 2: Effect of this compound on Motor Coordination (Rotarod Test)

Treatment GroupLatency to Fall (seconds)Observations
Saline (Vehicle)No significant changeNormal motor function
This compound (100 mg/kg)No significant changeNo motor impairment observed[3][15]
Carbamazepine (30 mg/kg)Decreased Impaired motor coordination[1][3][15]

Conclusion

Intraperitoneal administration of this compound effectively and dose-dependently alleviates mechanical allodynia in a rat model of neuropathic pain without causing the motor coordination deficits associated with standard therapies like carbamazepine.[3][15] Its unique mechanism of inhibiting the BH4 synthesis pathway, combined with its established anti-inflammatory and mast cell-stabilizing properties, makes it a compelling candidate for repurposing as a novel analgesic for neuropathic pain.[4][5] The protocols outlined here provide a robust framework for further preclinical investigation into this compound and related compounds.

References

Application Notes and Protocols: Assessing the Inhibitory Effect of Tranilast on Cell Migration using a Wound Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast [N-(3,4-dimethoxycinnamoyl)-anthranilic acid] is an anti-allergic agent that has demonstrated potent anti-fibrotic and anti-proliferative properties.[1][2] Emerging evidence also points to its significant role in inhibiting cell migration, a fundamental process in wound healing, cancer metastasis, and various fibrotic diseases.[3][4] These application notes provide a comprehensive guide for utilizing a wound healing (scratch) assay to quantitatively assess the effect of this compound on cell migration. Detailed protocols for the assay, along with an overview of the key signaling pathways modulated by this compound, are presented to facilitate research and drug development efforts in this area.

Mechanism of Action: How this compound Impedes Cell Migration

This compound exerts its inhibitory effects on cell migration primarily by modulating key signaling pathways that regulate the cellular machinery for movement. The transforming growth factor-beta (TGF-β) pathway is a major target.[1][5] this compound has been shown to suppress the TGF-β/Smad signaling cascade, which is crucial for the expression of genes involved in cell motility and extracellular matrix remodeling.[5][6] Specifically, it can attenuate the phosphorylation of Smad2 and Smad3 and suppress the expression of Smad4.[5][6] Furthermore, this compound has been observed to influence the MAPK/ERK pathway, a central regulator of cell proliferation and migration.[4] By decreasing the phosphorylation of ERK1/2, this compound can disrupt the downstream signaling events that promote cell movement.[4] The Rho GTPase family of small signaling molecules, master regulators of the actin cytoskeleton and cell polarity, are also implicated in the mechanism of this compound, although this is a less characterized aspect.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell migration as reported in various studies.

Table 1: Inhibition of Cell Migration by this compound in Various Cell Types

Cell TypeAssay TypeThis compound ConcentrationTreatment DurationObserved EffectCitation
Vascular Smooth Muscle Cells (Rat)Migration AssayNot specifiedNot specified52.7 ± 14.7% maximal inhibition of migration.[9]
Human Dermal Microvascular Endothelial Cells (HDMECs)Chemotaxis AssayIC50: 135 µMNot specifiedSignificant inhibition of VEGF-induced chemotaxis.[10][11]
Human Vascular Smooth Muscle CellsMigration Assay100 µM and 300 µMNot specifiedInhibition of PDGF-BB-induced migration.[12]
Human Cardiac Fibroblasts (HCF)Wound Healing AssayNot specifiedNot specifiedInhibition of Angiotensin II-induced migration.[1]
A549 (Human Lung Carcinoma)Wound Healing Assay100 µM and 200 µM48 hoursSignificant attenuation of TGF-β2-induced cell motility.[5]
BT-474 and MDA-MB-231 (Human Breast Cancer)Wound Healing Assay & Migration Insert SystemNot specifiedNot specifiedSignificantly slower wound closure and reduced migration.[3]
4T1 (Murine Breast Cancer)Migration and Invasion AssaysNot specifiedNot specifiedInhibition of cell migration and invasion.[4]

Table 2: IC50 Values of this compound in Cell Proliferation and Migration

Cell TypeParameter MeasuredIC50 ValueCitation
Human Dermal Microvascular Endothelial Cells (HDMECs)Proliferation136 µM[10][11]
Human Dermal Microvascular Endothelial Cells (HDMECs)VEGF-induced chemotaxis135 µM[10][11]
Vascular Smooth Muscle CellsProliferation100 µmol/L[13][14]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay to Assess this compound's Effect on Cell Migration

This protocol outlines the steps for a standard in vitro wound healing assay to quantify the effect of this compound on the migration of adherent cells.

Materials:

  • Adherent cells of interest (e.g., fibroblasts, endothelial cells, cancer cell lines)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (to be dissolved in a suitable solvent, e.g., DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency in a T75 flask.

    • Trypsinize and seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Wound:

    • Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made.

    • Gently wash the wells twice with PBS to remove any detached cells and debris.

  • This compound Treatment:

    • After washing, replace the PBS with fresh culture medium containing the desired concentrations of this compound. It is recommended to use a range of concentrations (e.g., 50 µM, 100 µM, 200 µM) to determine a dose-dependent effect.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and an untreated control (medium only).

    • For studies investigating the role of specific signaling pathways, cells can be pre-treated with pathway activators (e.g., TGF-β1) before adding this compound.

  • Image Acquisition:

    • Immediately after adding the treatment, capture the first set of images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

    • Ensure that the same field of view is imaged for each subsequent time point. This can be achieved by marking the plate or using a stage with programmable coordinates.

    • Incubate the plate and capture images at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool plugin) to measure the area of the cell-free gap at each time point for all conditions.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100

    • Plot the percentage of wound closure against time for each this compound concentration and the controls.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the this compound-treated groups and the control group.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Wound Healing Assay cluster_analysis Data Acquisition & Analysis cluster_output Output cell_culture Culture Cells to Confluency seed_plate Seed Cells in Multi-well Plate cell_culture->seed_plate create_wound Create Scratch/Wound seed_plate->create_wound wash_cells Wash with PBS create_wound->wash_cells add_this compound Add this compound & Controls wash_cells->add_this compound image_t0 Image at T=0 add_this compound->image_t0 incubate_image Incubate & Image at Time Intervals image_t0->incubate_image quantify_closure Quantify Wound Closure incubate_image->quantify_closure analyze_data Statistical Analysis quantify_closure->analyze_data results Inhibition of Cell Migration analyze_data->results

Experimental workflow for the wound healing assay.

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 p-Smad2/3 TGFbRI->Smad23 Phosphorylates Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Gene Expression (Cell Migration, EMT) Nucleus->Gene_expression Regulates Cell_migration Cell Migration Gene_expression->Cell_migration This compound This compound This compound->TGFbRI Inhibits This compound->Smad23 Inhibits This compound->Smad4 Inhibits

This compound's inhibition of the TGF-β/Smad signaling pathway.

MAPK_Rho_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Receptor->RhoGTPases Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p-ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Migration_Genes Migration-related Genes Transcription_Factors->Cell_Migration_Genes Cell_Migration_MAPK Cell Migration Cell_Migration_Genes->Cell_Migration_MAPK Actin_Cytoskeleton Actin Cytoskeleton Reorganization RhoGTPases->Actin_Cytoskeleton Cell_Migration_Rho Cell Migration Actin_Cytoskeleton->Cell_Migration_Rho This compound This compound This compound->ERK Inhibits

References

Troubleshooting & Optimization

Improving the poor aqueous solubility of Tranilast for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of Tranilast for in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a poorly water-soluble, crystalline solid. Its hydrophobic nature limits its dissolution in aqueous buffers, such as phosphate-buffered saline (PBS), which is essential for most in vitro experiments. The solubility of this compound in PBS (pH 7.2) is approximately 0.2 mg/mL.[1][2]

Q2: What is the most common method to prepare this compound for in vitro studies?

A2: The most common method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is frequently used for this purpose. This stock solution is then further diluted into an aqueous buffer or cell culture medium to achieve the desired final concentration for the experiment.[1]

Q3: What are some alternative strategies to improve this compound's aqueous solubility?

A3: Several formulation strategies can enhance the aqueous solubility and dissolution rate of this compound. These include the preparation of amorphous solid dispersions, the formation of nano-size composite structures, and the development of nanocrystalline formulations.[3][4]

Q4: At what concentration of organic solvent, like DMSO, might I see cytotoxic effects in my cell culture?

A4: It is crucial to ensure that the final concentration of the organic solvent in your in vitro assay is insignificant, as even low concentrations can have physiological effects on cells.[1] Generally, the final DMSO concentration in cell culture should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity. However, the tolerance can be cell-line dependent, so it is recommended to run a solvent toxicity control experiment.

Q5: How does this compound exert its biological effects?

A5: this compound's mechanism of action involves multiple signaling pathways. It is known to inhibit the release of inflammatory mediators from mast cells.[5][6] A key mechanism is its interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a role in fibrosis and cell proliferation.[7][8] this compound has also been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. The aqueous solubility of this compound has been exceeded. This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.- Prepare a more dilute stock solution in DMSO to reduce the final concentration upon dilution.- Add the this compound stock solution to the aqueous buffer or media dropwise while vortexing to facilitate mixing.- Consider using a formulation approach, such as solid dispersions or nanocrystals, to improve aqueous solubility.[3][4]- Sonication may help to redissolve the precipitate, but be cautious as it may not be a stable solution.[10]
Inconsistent experimental results. - Degradation of this compound in the aqueous working solution.- Incomplete dissolution of this compound.- Prepare fresh working solutions of this compound immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[1]- Ensure complete dissolution of the stock solution before further dilution. Visually inspect for any particulate matter.
Observed cytotoxicity in cell-based assays. The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution.- Calculate the final solvent concentration and ensure it is below the toxic threshold for your specific cell line (typically <0.5%).- Run a vehicle control (media with the same final concentration of the solvent) to determine the effect of the solvent on your cells.

Data Summary

Solubility of this compound in Various Solvents
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO20 - 65~61 - 198.57[1][2][5][11]
Dimethylformamide (DMF)35~107[1][2]
Ethanol2~6.1[1][2]
PBS (pH 7.2)0.2~0.61[1][2]
Improvement of this compound Dissolution with Advanced Formulations
Formulation MethodKey Excipient(s)Fold Increase in Dissolution/BioavailabilityReference
Amorphous Solid Dispersion (Solvent Evaporation)Eudragit EPO~3,000-fold increase in dissolution rate at pH 1.2; 19-fold increase in oral bioavailability.[3]
Solid Dispersion (Wet-milling)Amphiphilic block copolymer (pMB)Cmax increased by 125-fold and AUC by 52-fold compared to crystalline this compound.[4]
Complexation (Co-precipitation)3-aminopropyl functionalized magnesium phyllosilicate (AMP clay)Cmax increased by 6-fold and AUC by 3-fold compared to untreated this compound.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Amorphous Solid Dispersion of this compound by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous dissolution.

Materials:

  • This compound powder

  • Hydrophilic polymer (e.g., Eudragit EPO)

  • Suitable organic solvent (e.g., ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Co-dissolve this compound and the hydrophilic polymer (e.g., in a 1:1 weight ratio) in a suitable organic solvent, such as ethanol.

  • The solvent is then removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).

  • The resulting solid mass is further dried in a vacuum oven for 48 hours at room temperature to remove any residual solvent.

  • The dried solid dispersion is then ground into a fine powder using a mortar and pestle.

  • The resulting powder can be stored in a desiccator until further use.

Visualizations

Signaling Pathways

Tranilast_TGF_Pathway This compound's Inhibition of the TGF-β Signaling Pathway TGFB TGF-β TBRII TβRII TGFB->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, Proliferation) Nucleus->Gene_Transcription Regulates This compound This compound This compound->TGFB Inhibits Secretion This compound->Smad23 Inhibits Phosphorylation

Caption: this compound inhibits the TGF-β pathway by reducing TGF-β secretion and Smad2/3 phosphorylation.

Tranilast_MAPK_Pathway This compound's Effect on the MAPK/ERK Pathway Growth_Factor Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Inflammation Transcription_Factors->Cell_Proliferation This compound This compound This compound->ERK Inhibits Phosphorylation

Caption: this compound can inhibit the MAPK/ERK signaling pathway, affecting cell proliferation and inflammation.

Experimental Workflow

Tranilast_Solubility_Workflow Workflow for Preparing this compound for In Vitro Studies cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control start This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer or Cell Media stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate working Final Working Solution check_solvent_conc Verify Final Solvent Concentration working->check_solvent_conc assay Perform In Vitro Assay check_precipitate->working check_solvent_conc->assay

References

Technical Support Center: Overcoming Tranilast Photostability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the photostability challenges of Tranilast in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic and anti-inflammatory agent. Its therapeutic effects are primarily attributed to two main mechanisms:

  • Inhibition of Mast Cell Degranulation: this compound stabilizes mast cells, preventing the release of inflammatory mediators such as histamine, prostaglandins, and leukotrienes.

  • Modulation of the TGF-β Signaling Pathway: this compound interferes with the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in fibrosis and tissue remodeling. By inhibiting this pathway, this compound can reduce collagen synthesis and extracellular matrix deposition.[1][2]

Q2: Is this compound sensitive to light?

Yes, this compound is known to be photochemically unstable, especially in solution.[3] Exposure to light, particularly in the UV-A and UV-B range (260-360 nm), can lead to significant degradation of the compound.[1]

Q3: What happens to this compound when it's exposed to light in a solution?

When a this compound solution is exposed to light, it primarily undergoes two types of photodegradation reactions:

  • Photoisomerization: The trans-isomer of the cinnamoyl group can convert to the less active cis-isomer.

  • Photodimerization: Two molecules of this compound can react to form photodimers.[1]

These degradation products may have reduced biological activity compared to the parent compound.[1]

Q4: How should I prepare and store my this compound stock solutions to ensure stability?

To minimize degradation, follow these best practices for preparing and storing this compound solutions:

  • Solvent Selection: this compound is soluble in DMSO.

  • Preparation: Prepare solutions on the same day of use whenever possible.

  • Storage: If storage is necessary, aliquot the solution into light-protecting tubes and store at -20°C for up to one month.

  • Handling: Before use, allow the solution to equilibrate to room temperature and ensure that no precipitate has formed. Always handle this compound solutions in a manner that minimizes light exposure.

Troubleshooting Guide

Problem: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.

Possible Cause Troubleshooting Step
Photodegradation of this compound in solution 1. Protect from Light: Ensure that all steps of your experiment, from solution preparation to incubation, are performed with minimal light exposure. Use amber-colored tubes or wrap tubes and plates in aluminum foil. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh this compound solutions from solid compound for each experiment. 3. Proper Storage: If you must store solutions, ensure they are aliquoted and stored at -20°C in the dark for no longer than one month.
Incorrect Solvent or Concentration 1. Verify Solubility: Confirm that this compound is fully dissolved in your chosen solvent at the desired concentration. DMSO is a recommended solvent. 2. Check Final Concentration: Recalculate your dilutions to ensure the final concentration in your assay is correct.
Cell Culture Conditions 1. Media Components: Some components in cell culture media can interact with photosensitive compounds. Consider if any media components could be acting as photosensitizers. 2. Incubation Conditions: Ensure your incubator is not exposing the plates to light.

Problem: My analytical quantification (e.g., HPLC) of this compound shows multiple peaks or a decrease in the main peak over time.

Possible Cause Troubleshooting Step
Photodegradation during sample preparation or analysis 1. Light-Protected Sample Handling: Prepare and handle all samples for analysis under low-light conditions. Use amber HPLC vials. 2. Control Samples: Include a "dark control" sample that has been prepared and handled identically but has been protected from light at all times. This will help you differentiate between photodegradation and other forms of degradation.
Formation of Photoisomers and Photodimers 1. Peak Identification: The additional peaks are likely the cis-isomer and photodimerization products of this compound. 2. Method Validation: Your analytical method should be validated to be "stability-indicating," meaning it can resolve the parent this compound peak from its degradation products.

Data on this compound Photodegradation

The following table summarizes the photodegradation of this compound in different solutions after 8 hours of exposure to light at 3000 lux.

Solution Remaining this compound (%) cis-Isomer (%) Photodimer N-13 (%) Photodimer N-14 (%)
Aqueous Solution Not specified6.261.80.7
IOIN Solution Not specified25.72.33.1
Oily Gel 68.728.81.60.9

Data adapted from a study on the photodegradation of this compound. The exact initial concentrations and full experimental details can be found in the cited source.[1]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions
  • Weighing: Weigh the required amount of solid this compound in a room with minimal lighting.

  • Dissolving: Dissolve the solid this compound in an appropriate solvent, such as DMSO, in a light-protected container (e.g., an amber vial).

  • Dilution: Perform any necessary dilutions in light-protected tubes.

  • Storage: If immediate use is not possible, store aliquots in amber tubes at -20°C.

  • Use: When ready to use, thaw the solution at room temperature in the dark. Vortex briefly to ensure homogeneity before adding to your experimental setup.

Protocol 2: Photostability Testing of this compound Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent (e.g., DMSO, followed by dilution in aqueous buffer) in a chemically inert, transparent container (e.g., quartz cuvette).

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to completely shield it from light.

  • Light Exposure:

    • Place the test and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides a standardized output, such as one conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis:

    • At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the concentration of this compound and its degradation products using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the exposed samples to the dark control and the initial (time zero) sample.

    • Quantify the percentage of remaining this compound and the formation of any degradation products.

Protocol 3: HPLC Method for this compound Quantification

The following is an example of an HPLC method that can be adapted for the analysis of this compound.

  • Column: YWG-C18

  • Mobile Phase: Methanol-0.02 mol/L KH2PO4 (60:40, V/V; pH 4.2)

  • Detection: UV at 333 nm

  • Sample Preparation: For plasma samples, protein precipitation with methanol may be required. For in vitro solutions, direct injection may be possible after appropriate dilution.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFBR2 TGFβRII TGF_beta->TGFBR2 binds TGFBR1 TGFβRI (ALK5) TGFBR2->TGFBR1 recruits and phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA translocates and binds to This compound This compound This compound->TGFBR1 inhibits This compound->SMAD23 inhibits phosphorylation Gene_expression Gene Expression (e.g., Collagen, Fibronectin) DNA->Gene_expression regulates experimental_workflow start Start prep_solution Prepare this compound Solution (under low light) start->prep_solution split_samples Split into 'Exposed' and 'Dark Control' Samples prep_solution->split_samples expose_light Expose 'Exposed' Sample to Light Source (ICH Q1B) split_samples->expose_light protect_dark Wrap 'Dark Control' in Foil split_samples->protect_dark incubate Incubate both samples in photostability chamber expose_light->incubate protect_dark->incubate withdraw_aliquots Withdraw Aliquots at Time Points incubate->withdraw_aliquots analyze_hplc Analyze by Stability-Indicating HPLC withdraw_aliquots->analyze_hplc analyze_data Analyze Data: Compare Exposed vs. Dark Control analyze_hplc->analyze_data end End analyze_data->end troubleshooting_guide start Inconsistent/Low This compound Activity check_solution_prep Was the solution prepared fresh and protected from light? start->check_solution_prep yes1 Yes check_solution_prep->yes1 Yes no1 No check_solution_prep->no1 No check_storage Was the stock solution stored correctly (-20°C, dark, <1 month)? yes2 Yes check_storage->yes2 Yes no2 No check_storage->no2 No check_handling Was the experiment conducted with minimal light exposure? yes3 Yes check_handling->yes3 Yes no3 No check_handling->no3 No yes1->check_storage reprepare_solution Action: Prepare fresh solution under low light conditions. no1->reprepare_solution yes2->check_handling use_new_stock Action: Use a new, properly stored stock solution. no2->use_new_stock other_factors Consider other factors: - Solvent/Concentration issues - Cell culture conditions yes3->other_factors modify_protocol Action: Modify protocol to minimize light exposure (e.g., use foil). no3->modify_protocol

References

Optimizing Tranilast concentration to minimize cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Tranilast concentration and minimize cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. As a starting point, concentrations ranging from 10 µM to 400 µM have been used in various studies. For example, in studies on osteosarcoma cell lines, concentrations between 50 µM and 500 µM were tested[1].

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF)[1]. A common practice is to prepare a high-concentration stock solution in DMSO. For instance, a 10 mM stock solution in DMSO can be prepared and stored at -20°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

A3: this compound can induce cytotoxicity through various mechanisms, including:

  • Apoptosis: this compound has been shown to promote apoptosis by upregulating p53 and inducing the cleavage of PARP[2]. In some cell types, it can also decrease the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins[3].

  • Cell Cycle Arrest: The compound can cause cell cycle arrest, often at the G0/G1 or G2/M phase, by altering the expression of cell cycle mediators like cyclin D1, p27, and Cdc2[2][3].

  • Inhibition of Signaling Pathways: this compound is known to modulate several signaling pathways, including TGF-β, Nrf2/HO-1/NF-κB, and CXCR4/JAK2/STAT3, which can impact cell proliferation and survival[2][4][5].

Q4: How long should I expose my cells to this compound?

A4: The duration of exposure to this compound will depend on your experimental goals. For acute cytotoxicity studies, a 24 to 72-hour incubation is common. For experiments investigating long-term effects, such as changes in gene expression or protein levels, longer incubation times may be necessary. It is advisable to perform a time-course experiment to determine the optimal exposure time for your specific assay.

Data Presentation: this compound Cytotoxicity

The following table summarizes the cytotoxic effects of this compound on various cell lines as reported in the literature. This information can serve as a guide for designing your experiments.

Cell LineAssay TypeThis compound Concentration (µM)Incubation TimeObserved Effect
4T1 (murine breast cancer)Not specifiedNot specifiedNot specifiedIncreased AKT1 phosphorylation, decreased ERK1/2 phosphorylation, cell cycle arrest beyond G1/S, promotion of apoptosis[2]
INS-1 (rat insulinoma)MTT10, 50, 10024 hRestored cell viability in the presence of palmitic acid-induced lipotoxicity in a dose-dependent manner[3]
HOS, 143B, U2OS, MG-63 (human osteosarcoma)WST-150, 100, 200, 300, 400, 50048 hDose-dependent inhibition of proliferation with IC50 values of 130.4, 329.0, 252.4, and 332.6 µM, respectively[1]
WI-38 (normal human fibroblast)WST-150, 100, 200, 300, 400, 50048 hLess sensitive to this compound with an IC50 of 444.7 µM[1]
H9c2 (rat cardiomyocyte)CCK-8Not specified (significant effect at 100 µM)Not specifiedIncreased viability and decreased apoptosis in a model of ischemia-reperfusion injury[4]
BEAS-2B (human bronchial epithelial)CCK-850, 100, 200Not specifiedAlleviated LPS-induced apoptosis[5]
Normal human keratinocytesCell growth assay5 - 40048 hDose-dependent decrease in cell number[6]
CT-26 (murine colon carcinoma)MTTNot specifiedNot specifiedReduced cell viability with an IC50 of 200 µM[7]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Protocol 2: Determining this compound Cytotoxicity using WST-1 Assay

The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • WST-1 reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include appropriate controls (vehicle and untreated).

  • Incubation: Replace the existing medium with the medium containing different concentrations of this compound and incubate for the desired duration.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability for each treatment condition compared to the vehicle control.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or absorbance values Insufficient cell number.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.
Insufficient incubation time with the assay reagent (MTT or WST-1).Increase the incubation time with the reagent. Monitor formazan crystal formation (for MTT) or color change.
High background in control wells Contamination of culture.Check for microbial contamination. Use aseptic techniques.
This compound precipitation at high concentrations.Visually inspect the wells for any precipitate. Prepare fresh dilutions and ensure complete solubilization of the stock solution. Consider using a lower concentration range or a different solvent for the stock solution.
Unexpected increase in viability at high this compound concentrations Interference of this compound with the assay.Some compounds can directly reduce MTT or WST-1. Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. Consider using an alternative cytotoxicity assay (e.g., LDH release assay, trypan blue exclusion).

Signaling Pathways and Experimental Workflows

This compound's Impact on Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways can provide insights into its mechanism of action and potential off-target effects.

TGF_Beta_Pathway cluster_nucleus Nucleus This compound This compound TGFB TGF-β This compound->TGFB Inhibits Release TGFBR2 TGF-βRII TGFB->TGFBR2 TGFBR1 TGF-βRI SMAD23 Smad2/3 TGFBR1->SMAD23 Phosphorylates TGFBR2->TGFBR1 Activates SMAD4 Smad4 SMAD23->SMAD4 Complexes with Gene_Expression Target Gene Expression SMAD4->Gene_Expression Regulates Nucleus Nucleus

Caption: this compound's inhibition of the TGF-β signaling pathway.

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to ARE HO1 HO-1 ARE->HO1 Induces Expression NFkB NF-κB HO1->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation CXCR4_Pathway cluster_nucleus Nucleus This compound This compound CXCR4 CXCR4 This compound->CXCR4 Inhibits JAK2 JAK2 CXCR4->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription experimental_workflow start Start prepare_stock Prepare this compound Stock (e.g., 10 mM in DMSO) start->prepare_stock dose_response Perform Dose-Response (e.g., 10-400 µM) prepare_stock->dose_response viability_assay Cell Viability Assay (MTT or WST-1) dose_response->viability_assay analyze_data Analyze Data & Determine IC50 viability_assay->analyze_data optimize_concentration Select Optimal Concentration (Sub-toxic for mechanistic studies) analyze_data->optimize_concentration downstream_experiments Perform Downstream Experiments (e.g., Western Blot, qPCR) optimize_concentration->downstream_experiments end End downstream_experiments->end

References

Potential side effects of Tranilast in long-term animal models

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general tolerability of Tranilast in long-term animal studies based on available data?

A1: Based on a study in severe combined immunodeficient (SCID) mice, this compound administered daily for two months was well-tolerated.[1][2] There were no significant adverse effects observed on body weight or a panel of blood plasma chemistry markers at a dose of 50 mg/kg/day.[1] This suggests good short-term tolerability in this specific immunocompromised mouse model. However, data from longer-term studies in other animal models are not publicly available.

Q2: Are there any known target organs for toxicity with this compound in animals?

A2: The available short-term study in SCID mice did not indicate any specific target organ toxicity.[1] Clinical reports in humans have suggested the potential for hepatotoxicity at high doses and exacerbation of renal failure, but it is not confirmed if these effects are observed in long-term animal studies. Researchers should pay close attention to liver and kidney function parameters during their experiments.

Q3: What is the known mechanism of action of this compound that might be relevant to potential side effects?

A3: this compound is known to inhibit the release of mediators from mast cells and suppress the synthesis of collagen.[3] It also has anti-proliferative effects and can interfere with transforming growth factor-beta (TGF-β) signaling.[3] These mechanisms, while therapeutic in some contexts, could theoretically impact tissue repair, immune responses, and cell proliferation in long-term studies.

Q4: Has this compound been evaluated for carcinogenicity in long-term animal studies?

A4: Publicly available reports of standard two-year carcinogenicity bioassays in rodents for this compound were not found during the literature search. Standard protocols for such studies are available from regulatory bodies like the OECD and FDA.

Q5: Is there any information on the reproductive and developmental toxicity of this compound in animal models?

A5: Specific reproductive and developmental toxicity studies for this compound are not detailed in the publicly available literature. General guidelines for such studies (e.g., fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development studies) are established by international regulatory bodies.

Troubleshooting Guides for In-Vivo this compound Experiments

Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake
  • Possible Cause 1: Drug-related gastrointestinal upset.

    • Troubleshooting:

      • Monitor animals for signs of gastrointestinal distress such as diarrhea or changes in stool consistency.

      • Consider reducing the dose or changing the formulation/vehicle of this compound.

      • Ensure the diet is palatable and easily accessible.

      • Consult with a veterinarian to rule out other causes of illness.

  • Possible Cause 2: Systemic toxicity affecting overall health.

    • Troubleshooting:

      • Perform interim blood draws for hematology and clinical chemistry analysis to assess organ function (liver, kidneys).

      • Conduct a thorough gross necropsy on any unscheduled deaths to look for organ abnormalities.

      • Consider a dose-ranging study to establish a maximum tolerated dose (MTD) before initiating a long-term experiment.

Issue 2: Skin Lesions or Allergic Reactions
  • Possible Cause 1: Hypersensitivity reaction to this compound or vehicle.

    • Troubleshooting:

      • Examine the skin for signs of erythema, edema, or other lesions.

      • If using a topical or subcutaneous route, consider changing the vehicle.

      • For oral administration, ensure the gavage technique is not causing local irritation.

      • Consider running a vehicle-only control group to isolate the effect of the drug.

  • Possible Cause 2: Non-specific irritation.

    • Troubleshooting:

      • Ensure proper cage sanitation and environmental enrichment to reduce stress-induced grooming or fighting.

      • Check for ectoparasites or other environmental factors that could cause skin irritation.

Issue 3: Altered Hematological or Clinical Chemistry Parameters
  • Possible Cause: Drug-induced organ toxicity.

    • Troubleshooting:

      • Elevated Liver Enzymes (ALT, AST): This could indicate hepatotoxicity.

        • Correlate with histopathological examination of liver tissue.

        • Consider reducing the dose or discontinuing treatment in a subset of animals to assess reversibility.

      • Elevated Kidney Markers (BUN, Creatinine): This could suggest nephrotoxicity.

        • Perform urinalysis to check for proteinuria or other abnormalities.

        • Examine kidney tissue for histopathological changes.

      • Changes in Blood Cell Counts: Anemia, leukopenia, or other alterations could indicate effects on hematopoiesis.

        • Examine bone marrow smears to assess cellularity and morphology.

Data Presentation

Table 1: Summary of Hematological and Clinical Chemistry Data from a 2-Month Study in SCID Mice

ParameterVehicle Control (Mean ± SEM)This compound (50 mg/kg/day) (Mean ± SEM)
Body Weight (g) 25.7 ± 0.4526.2 ± 1.03
Glucose (mg/dL) 150 ± 10145 ± 12
BUN (mg/dL) 25 ± 226 ± 3
Creatinine (mg/dL) 0.4 ± 0.050.4 ± 0.06
Sodium (mEq/L) 145 ± 1146 ± 1
Phosphorus (mg/dL) 8.0 ± 0.58.2 ± 0.6
Alkaline Phosphatase (U/L) 100 ± 8105 ± 10
ALT (SGPT) (U/L) 40 ± 542 ± 6
Albumin (g/dL) 3.0 ± 0.23.1 ± 0.2
Total Protein (g/dL) 5.5 ± 0.35.6 ± 0.3
Globulin (g/dL) 2.5 ± 0.22.5 ± 0.2
Total Bilirubin (mg/dL) 0.2 ± 0.030.2 ± 0.04
Amylase (U/L) 1500 ± 1001550 ± 120

Data adapted from a study in SCID mice treated for two months.[1] No statistically significant differences were reported between the groups.

Experimental Protocols

Key Experiment: Two-Month Tolerability Study in SCID Mice
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Housing: Maintained in a pathogen-free environment with sterile food, water, and bedding.

  • Drug Administration:

    • Test Article: this compound (N-[3,4-dimethoxycinnamoyl]-anthranilic acid).

    • Vehicle: Typically a 1% solution of sodium bicarbonate or other suitable vehicle.

    • Dose: 50 mg/kg/day.

    • Route: Intraperitoneal (i.p.) injection.

    • Duration: Daily for two months.

  • Monitoring:

    • Body Weight: Measured weekly.

    • Clinical Observations: Daily checks for any signs of toxicity or distress.

  • Terminal Procedures:

    • Blood Collection: Cardiac puncture for collection of blood for plasma chemistry analysis.

    • Necropsy: Gross examination of all major organs.

    • Histopathology (Recommended): Collection and fixation of major organs (liver, kidneys, spleen, etc.) for microscopic examination, although not detailed in the available report.

  • Biochemical Analysis: A comprehensive plasma chemistry panel to assess liver function, kidney function, and other metabolic parameters.

Visualizations

Experimental_Workflow_for_Tolerability_Study start Start: Acclimatize SCID Mice treatment Daily Treatment (50 mg/kg this compound or Vehicle) start->treatment Begin Treatment monitoring Weekly Monitoring (Body Weight, Clinical Signs) treatment->monitoring During Treatment end_study End of Study (2 Months) treatment->end_study Complete 2-Month Course monitoring->treatment necropsy Necropsy & Blood Collection end_study->necropsy analysis Biochemical & Histopathological Analysis necropsy->analysis

Figure 1: Experimental workflow for a two-month tolerability study of this compound in mice.

TGF_Beta_Signaling_Pathway_Inhibition TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Smad Smad Pathway Receptor->Smad activates Collagen Collagen Synthesis Smad->Collagen promotes Proliferation Cell Proliferation Smad->Proliferation promotes This compound This compound This compound->Smad inhibits

Figure 2: Simplified diagram of this compound's potential mechanism of action via inhibition of the TGF-β/Smad signaling pathway.

References

Preparing stable stock solutions of Tranilast in DMSO for research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tranilast in DMSO Stock Solutions

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and handling stable stock solutions of this compound in Dimethyl Sulfoxide (DMSO). Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or N-(3',4'-dimethoxycinnamoyl) anthranilic acid, is an anti-allergic and anti-inflammatory agent.[1] Its mechanism involves inhibiting the release of chemical mediators like histamine and prostaglandins from mast cells.[1][2] Additionally, this compound impacts key signaling pathways, notably suppressing the transforming growth factor-beta (TGF-β) pathway, which is critical in fibrosis and tissue scarring.[1][3][4] It also modulates other pathways including MAPK, PI3K, and the NLRP3 inflammasome.[5][6]

Q2: What is the solubility of this compound in DMSO and other common laboratory solvents?

This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF), but insoluble in water.[2][7][8] The reported solubility in DMSO varies significantly between suppliers. It is crucial to consult the certificate of analysis for your specific batch.

Data Presentation: Solubility of this compound

Solvent Reported Solubility Range Citations
DMSO 20 mg/mL to 200 mg/mL [2][7][9][10][11][12]
Dimethylformamide (DMF) ~35 mg/mL [7][9]
Ethanol ~2 mg/mL [7][9]
PBS (pH 7.2) ~0.2 mg/mL [7][9]

| Water | Insoluble |[2] |

Q3: How should I prepare a this compound stock solution in DMSO?

To prepare a stock solution, this compound as a crystalline solid should be dissolved in fresh, anhydrous DMSO.[7][11] Using DMSO that has absorbed moisture can reduce solubility.[11] Sonication and gentle warming (e.g., to 37°C) can aid dissolution.[12][13] For optimal stability, it is recommended to purge the solvent with an inert gas before dissolving the compound.[7]

Q4: What are the recommended storage conditions for this compound stock solutions?

Solid this compound should be stored at -20°C and is stable for at least four years.[7] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[13][14][15]

Data Presentation: Storage Recommendations for this compound in DMSO

Storage Temperature Recommended Duration Citations
-20°C 1 to 6 months [8][14][15]

| -80°C | 6 months to 1 year |[12][14][15] |

Note: Stability is dependent on factors like DMSO quality and handling. Always refer to the manufacturer's guidelines.

Troubleshooting Guide

Issue 1: My this compound stock solution appears cloudy or has formed a precipitate.

  • Cause: This may occur if the solubility limit has been exceeded or if the DMSO has absorbed water, reducing its solvating power.[11][16] Precipitation is also common when a concentrated DMSO stock is diluted into an aqueous medium like cell culture media.[13][17][18]

  • Solution:

    • Confirm your desired concentration is within the solubility range provided by the manufacturer.

    • Try gentle warming (37°C) or sonication to redissolve the compound.[12][13]

    • When diluting into aqueous buffers or media, add the DMSO stock to the aqueous solution slowly while vortexing. Perform dilutions in a stepwise manner to avoid shocking the compound out of solution.[15]

    • Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to prevent both cell toxicity and precipitation.[15][17]

Issue 2: The color of my this compound stock solution has changed (e.g., turned yellow or pink).

  • Cause: this compound powder is typically a pale yellow solid.[10] A significant color change in the DMSO solution may indicate compound degradation or oxidation.[19]

  • Solution:

    • It is recommended to discard any solution that has visibly changed color, as this suggests a loss of chemical integrity and potency.[19]

    • To prevent this, store aliquots protected from light and consider purging the vials with an inert gas (like nitrogen or argon) before sealing to minimize exposure to oxygen.[7]

Issue 3: I am observing inconsistent or no activity in my experiments.

  • Cause: This could be due to compound degradation, inaccurate concentration from incomplete dissolution, or precipitation in the final assay medium.

  • Solution:

    • Verify Solution Integrity: Prepare a fresh stock solution from solid this compound using anhydrous DMSO.

    • Avoid Freeze-Thaw Cycles: Use a fresh, single-use aliquot for each experiment. Repeated freezing and thawing can degrade the compound.[14][15]

    • Check for Precipitation in Assay: Before treating cells, visually inspect the final working solution under a microscope to ensure no precipitate has formed after dilution in your aqueous medium. If precipitation is observed, it will lower the effective concentration of the drug.

    • Run a Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to ensure the observed effects are from this compound and not the solvent.[13]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 327.3 g/mol )[7]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer and sonicator

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out 16.37 mg of this compound powder and place it into a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 2-3 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Quality Control Check for this compound Working Solutions

This protocol describes a simple visual check to ensure this compound remains in solution upon dilution into an aqueous buffer.

  • Materials:

    • This compound-DMSO stock solution (from Protocol 1)

    • Phosphate-Buffered Saline (PBS) or cell culture medium

    • 96-well clear bottom plate

    • Microscope

  • Procedure:

    • Prepare your final working concentration of this compound. For example, to make a 100 µM working solution, dilute the 50 mM stock 1:500 in your chosen aqueous medium.

    • Add 100 µL of the final working solution to a well of the 96-well plate.

    • In an adjacent well, add 100 µL of the medium containing the equivalent percentage of DMSO as a control.

    • Incubate the plate for 15-30 minutes under your experimental conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect the wells under a microscope at 10x or 20x magnification.

    • Expected Result: The well containing this compound should be clear, with no visible crystals or precipitate. The presence of crystals indicates the compound has precipitated out of the aqueous solution.

Mandatory Visualizations

G cluster_prep Preparation & Storage cluster_use Experimental Use start Receive Solid This compound weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve qc Visual QC Check (Clarity) dissolve->qc aliquot Aliquot into Single-Use Vials qc->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution in Aqueous Medium thaw->dilute exp_qc Microscopic Check for Precipitation dilute->exp_qc experiment Perform Experiment exp_qc->experiment

Caption: Experimental workflow for preparing and using this compound stock solutions.

G cluster_stock Stock Solution Check cluster_working Working Solution Check issue Issue Observed: Precipitate in Solution or Inconsistent Results check_stock Is the stock concentrated >50 mM? issue->check_stock Check Stock First check_dilution Is final DMSO concentration >0.5%? issue->check_dilution Check Working Solution check_dmso Was anhydrous DMSO used? check_stock->check_dmso No check_stock->check_dilution Yes remake_stock Action: Prepare fresh stock using anhydrous DMSO at a lower concentration. check_dmso->remake_stock No check_dmso->check_dilution Yes check_dilution->remake_stock Yes check_precip Is precipitate visible in final medium? check_dilution->check_precip No re_dissolve Action: Try sonication or warming. If fails, lower final This compound concentration. check_precip->re_dissolve Yes end Issue likely resolved. Proceed with experiment. check_precip->end No

Caption: Troubleshooting logic for this compound solution issues.

G cluster_tgf TGF-β Pathway cluster_mast Mast Cell Degranulation cluster_angio Angiogenesis This compound This compound smad Smad2/3 Phosphorylation This compound->smad Inhibits mediators Histamine, Prostaglandins, Leukotrienes This compound->mediators Inhibits Release proliferation Endothelial Cell Proliferation & Migration This compound->proliferation Inhibits tgfb TGF-β tgfb->smad collagen Collagen Synthesis (Fibrosis) smad->collagen mast Mast Cell mast->mediators inflammation Allergic / Inflammatory Response mediators->inflammation vegf VEGF vegf->proliferation angiogenesis Angiogenesis proliferation->angiogenesis

Caption: Key signaling pathways inhibited by this compound.

References

Selecting appropriate controls for Tranilast experiments in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tranilast in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has multiple known mechanisms of action, with two of the most well-documented being:

  • NLRP3 Inflammasome Inhibition: this compound directly binds to the NACHT domain of the NLRP3 protein, which prevents its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3][4] This ultimately inhibits caspase-1 activation and the production of the inflammatory cytokine IL-1β.[1] this compound is specific for the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes.[2][4][5]

  • TGF-β Signaling Inhibition: this compound can suppress the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6] This can occur through various mechanisms, including the inhibition of TGF-β secretion[7], suppression of the downstream mediator Smad4, and induction of the cell cycle inhibitor p21.

Q2: What is the appropriate vehicle control for this compound in cell culture?

A2: The appropriate vehicle control for this compound is Dimethyl sulfoxide (DMSO) . This compound is soluble in DMSO but generally insoluble in water and ethanol.[1] When preparing your experiment, dissolve this compound in DMSO to create a concentrated stock solution. For your experiments, you must include a "vehicle-only" control group where cells are treated with the same final concentration of DMSO as the this compound-treated groups. This ensures that any observed effects are due to this compound itself and not the solvent.

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on published studies, the effective concentration can range from the low micromolar (µM) to the low millimolar (mM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. High concentrations of this compound (e.g., 1.0 mM) have been shown to decrease cell proliferation and may cause cytotoxicity in some cell types.

Q4: How can I select other essential controls for my this compound experiment?

A4: Beyond the vehicle control, other essential controls include:

  • Untreated Control: This group of cells is not treated with this compound or its vehicle and serves as a baseline for normal cell behavior.

  • Positive Control: This will depend on the pathway you are studying. For example, if you are investigating this compound's anti-inflammatory effects, you could use Lipopolysaccharide (LPS) to induce an inflammatory response. If studying its anti-fibrotic effects, you might use TGF-β1 to induce pro-fibrotic changes.

  • Negative Control (for specificity): If you are claiming a specific mechanism of action, you should include controls to demonstrate this. For instance, to show specificity for the NLRP3 inflammasome, you could test this compound's effect on AIM2 or NLRC4 inflammasome activation, which should be minimal.[2][4]

  • Cell Viability Control: It is essential to assess whether the observed effects of this compound are due to a specific biological activity or simply a consequence of cytotoxicity. This can be done using assays like MTT, Cell Counting Kit-8, or lactate dehydrogenase (LDH) release assays.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No effect of this compound observed. Inappropriate Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 500 µM).
Compound Instability: this compound solution may have degraded.Prepare fresh stock solutions of this compound in DMSO for each experiment. Store the stock solution at -20°C or as recommended by the supplier.
Cell Line Insensitivity: The target pathway (e.g., NLRP3, TGF-β) may not be active or relevant in your chosen cell line.Confirm the expression and activity of the target pathway in your cells using positive controls (e.g., LPS for NLRP3, TGF-β1 for Smad signaling). Consider using a different cell line known to be responsive.
High cell death in this compound-treated wells. Cytotoxicity: The concentration of this compound may be too high, leading to off-target effects and cell death.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold for your cells. Use concentrations below this threshold for your experiments.
DMSO Toxicity: The final concentration of the DMSO vehicle may be too high.Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
Inconsistent results between experiments. Variable Experimental Conditions: Minor variations in cell passage number, cell density, or incubation times can lead to variability.Standardize your experimental protocol. Use cells within a consistent range of passage numbers, ensure consistent seeding density, and maintain precise incubation times.
Precipitation of this compound: this compound may precipitate out of the culture medium at higher concentrations.Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. If precipitation occurs, try lowering the final concentration or preparing the final dilution in pre-warmed medium.

Data Summary

Effective Concentrations of this compound in Cell Culture
Cell TypeEffectConcentration RangeCitation(s)
Corneal FibroblastsDecreased proliferationHigh concentrations (up to 1.0 mM)
Human KeratinocytesDecreased cell number5-400 µM
Osteosarcoma Cell LinesInhibition of proliferation (IC50)130.4 - 332.6 µM
CT-26 Colon Cancer CellsReduced cell viability (IC50)200 µM
Keloid FibroblastsInhibition of collagen synthesis3-300 µM[7]
Retinal Pigment Epithelial CellsInhibition of proliferation300 µM
BEAS-2B Lung CellsAttenuation of LPS-induced effects50-200 µM
INS-1 Pancreatic β-cellsProtection from lipotoxicity10-100 µM

Key Experimental Protocols

General Protocol for this compound Treatment in Cell Culture
  • Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile DMSO. Aliquot and store at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as your highest this compound concentration.

  • Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include an untreated control group with fresh medium only.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells, cell lysates, or conditioned media for your specific downstream assays (e.g., Western blot, qPCR, ELISA, viability assay).

Protocol for Assessing this compound's Effect on Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control as described in the general protocol.

  • Incubation: Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add DMSO (200 µL) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Tranilast_NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation PAMPs PAMPs / DAMPs (e.g., LPS, ATP, MSU) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 1 & 2 NLRP3_active NLRP3 Oligomerization & ASC Speck Formation NLRP3_inactive->NLRP3_active Casp1_active Active Caspase-1 NLRP3_active->Casp1_active recruits & cleaves Casp1_inactive Pro-Caspase-1 Casp1_inactive->Casp1_active IL1b_active Mature IL-1β (Inflammation) Casp1_active->IL1b_active cleaves IL1b_inactive Pro-IL-1β IL1b_inactive->IL1b_active This compound This compound This compound->NLRP3_active Inhibits Oligomerization

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Tranilast_TGFb_Inhibition TGFb TGF-β1 Receptor TGF-β Receptors (TβRI/TβRII) TGFb->Receptor pSmad Phosphorylation of Smad2/3 Receptor->pSmad Smad_complex Smad Complex (pSmad2/3 + Smad4) pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Transcription Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Transcription Fibrosis Fibrosis / EMT Transcription->Fibrosis This compound This compound This compound->TGFb Inhibits Secretion This compound->Smad4 Suppresses Expression

Caption: this compound's inhibitory mechanisms on the TGF-β signaling pathway.

Tranilast_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Hypothesis Cell_Culture 1. Culture Cells Start->Cell_Culture Dose_Response 2. Determine Optimal This compound Dose & Vehicle Control Conc. Cell_Culture->Dose_Response Treatment 3. Treat Cells: - Untreated - Vehicle Control - this compound (Doses) - Positive Control Dose_Response->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Harvest 5. Harvest Samples (Lysates, RNA, Media) Incubation->Harvest Assays 6. Perform Assays: - Western Blot - qPCR - ELISA - Viability Harvest->Assays Data_Analysis 7. Analyze Data Assays->Data_Analysis Conclusion End: Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for this compound studies in cell culture.

References

Tranilast in Aqueous Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance and troubleshooting for dissolving and using Tranilast in aqueous cell culture media. This compound's inherent hydrophobicity presents challenges for researchers; this guide offers solutions and best practices to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound exhibits high solubility in DMSO, allowing for the creation of concentrated stocks that can be further diluted to working concentrations in cell culture media.[1][2][3][4][5][6]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies significantly across different solvents. It is practically insoluble in water and ethanol.[1] The following table summarizes the approximate solubility of this compound in various organic solvents.

SolventApproximate Solubility (mg/mL)Approximate Molar Solubility (mM)
DMSO20 - 20061 - 611
Dimethyl formamide (DMF)35107
Ethanol2 - 106 - 30
PBS (pH 7.2)0.20.6
WaterInsolubleInsoluble

Note: Solubility can vary slightly between different batches of this compound.[1][2][7]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated.[1] However, sensitive cell lines, especially primary cells, may require a lower concentration, ideally 0.1% or less .[1][3] It is always recommended to perform a vehicle control experiment (media with the same final DMSO concentration without this compound) to assess the impact of the solvent on your specific cell line.

Q4: I observed precipitation when I added my this compound stock solution to the cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to prevent and resolve this issue.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 327.33 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.73 mg of this compound.

  • Transfer the this compound powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube. For a 100 mM solution, add 1 mL of DMSO to 32.73 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol outlines the steps for diluting the DMSO stock solution into your aqueous cell culture medium to achieve the desired final working concentration while minimizing precipitation.

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Perform a stepwise dilution . Do not add the concentrated DMSO stock directly to the final volume of media. Instead, make an intermediate dilution in a smaller volume of media first.

  • While gently vortexing or swirling the pre-warmed media, add the this compound stock solution dropwise. Rapid addition can cause localized high concentrations, leading to precipitation.

  • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • If the solution remains clear, you can proceed to add it to your cell culture plates.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution in media 1. High final concentration of this compound: The desired working concentration may exceed its solubility limit in the aqueous medium. 2. High final concentration of DMSO: While DMSO aids initial dissolution, high concentrations can alter media properties. 3. Rapid dilution: Adding the DMSO stock too quickly can cause the hydrophobic compound to crash out of solution. 4. Temperature shock: Adding a cold stock solution to warm media can decrease solubility.1. Lower the working concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Optimize DMSO concentration: Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.[1][3] You may need to prepare a more concentrated initial stock in DMSO to achieve this. 3. Use stepwise and slow dilution: Prepare an intermediate dilution and add the stock solution to the media slowly while mixing.[1] 4. Pre-warm components: Ensure both the this compound stock solution and the cell culture media are at 37°C before mixing.
Cell toxicity or altered phenotype 1. DMSO toxicity: The final concentration of DMSO may be too high for your specific cell line. 2. This compound-induced effects: The observed changes may be a direct result of this compound's biological activity.1. Perform a DMSO vehicle control: Treat cells with the same final concentration of DMSO used in your experiment to differentiate between solvent and compound effects. 2. Reduce DMSO concentration: Lower the final DMSO concentration to the minimum required for solubility. 3. Conduct a dose-response experiment: Test a range of this compound concentrations to identify the optimal dose for your desired effect with minimal toxicity.
Inconsistent experimental results 1. Incomplete dissolution of stock solution: If the stock solution is not fully dissolved, the actual concentration will be lower than calculated. 2. Precipitation in the final medium: Even if not immediately visible, microprecipitates can form over time, reducing the effective concentration of this compound. 3. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation or precipitation.1. Ensure complete dissolution of the stock: Visually inspect the stock solution to confirm it is clear before use. 2. Prepare fresh working solutions: Ideally, dilute the stock solution into the media immediately before adding it to the cells. Do not store this compound in aqueous solutions for extended periods.[2] 3. Aliquot stock solutions: Store the DMSO stock in single-use aliquots to avoid multiple freeze-thaw cycles.

Visualizing this compound's Mechanism of Action

To aid in understanding the cellular effects of this compound, the following diagrams illustrate key signaling pathways it is known to modulate.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application to Cells Tranilast_Powder This compound Powder Mix Vortex/ Warm (37°C) Tranilast_Powder->Mix DMSO Sterile DMSO DMSO->Mix Stock_Solution 100 mM Stock in DMSO Intermediate_Dilution Intermediate Dilution Stock_Solution->Intermediate_Dilution Stepwise Dilution Mix->Stock_Solution Warm_Media Pre-warmed Cell Culture Media Warm_Media->Intermediate_Dilution Final_Dilution Final Working Solution Intermediate_Dilution->Final_Dilution Slow Addition with Mixing Cell_Culture Cell Culture Final_Dilution->Cell_Culture

Figure 1. Experimental workflow for preparing and using this compound in cell culture.

tgf_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Smad2_3 p-Smad2/3 Receptor->Smad2_3 Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (e.g., Collagen) Smad_complex->Gene_expression Translocation Nucleus Nucleus This compound This compound This compound->Smad4 Inhibits

Figure 2. this compound inhibits the TGF-β signaling pathway by suppressing Smad4.[5]

mast_cell_degranulation Antigen_IgE Antigen-IgE Complex Fc_epsilon_RI FcεRI Receptor Antigen_IgE->Fc_epsilon_RI Signaling_Cascade Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Calcium_Influx Ca²⁺ Influx Signaling_Cascade->Calcium_Influx Degranulation Degranulation Calcium_Influx->Degranulation Mediator_Release Release of Histamine, Prostaglandins, etc. Degranulation->Mediator_Release This compound This compound This compound->Degranulation Inhibits

Figure 3. this compound inhibits mast cell degranulation and the release of inflammatory mediators.

References

Strategies to increase Tranilast penetration for topical applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tranilast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of topical this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound topically?

A1: The primary challenge for the topical delivery of this compound is its low permeability across the stratum corneum, the outermost layer of the skin. This is largely due to its physicochemical properties, including its limited solubility in water.[1] Overcoming this barrier is crucial to ensure therapeutic concentrations of this compound reach the target dermal layers.

Q2: What are the most effective strategies to enhance the topical penetration of this compound?

A2: Several strategies have been shown to effectively increase the skin penetration of this compound:

  • Chemical Penetration Enhancers: The combination of oleic acid and propylene glycol has been demonstrated to significantly improve the transdermal bioavailability of this compound.[2]

  • Nanoformulations: Encapsulating this compound in systems like liposomal gels or nanomicelles can enhance its delivery and solubility.[3][4]

  • Novel Drug Delivery Systems: Microneedles that create microscopic channels in the skin have been used to effectively deliver this compound to deeper skin layers.[3]

  • pH Optimization: The absorption of this compound into the skin is favored in formulations with a neutral to weakly acidic pH.

Q3: How does this compound exert its therapeutic effect in the skin?

A3: this compound is known to modulate inflammatory and fibrotic processes. A major mechanism of action is the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][5] By interfering with this pathway, this compound can inhibit the excessive collagen synthesis by fibroblasts, which is a key factor in the formation of hypertrophic scars and keloids.[1] Specifically, it has been shown to affect the phosphorylation of Smad2 and the expression of Smad4, which are crucial downstream mediators in the TGF-β pathway.[2][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Permeation in In Vitro Permeation Testing (IVPT) - Ineffective penetration enhancer system.- Suboptimal vehicle formulation.- this compound precipitation in the formulation.- Issues with the skin membrane integrity.- Enhancer System: Consider using a combination of oleic acid (10-20%) and propylene glycol (10%). This has been shown to increase the maximum concentration of this compound in the skin significantly.[2]- Vehicle Optimization: Evaluate different vehicle types such as oily gels or liposomal formulations. Ensure the pH of the formulation is in the neutral to weakly acidic range.- Solubility: this compound is poorly soluble in water.[1] Ensure adequate solubilization in the chosen vehicle. The use of co-solvents may be necessary.- Membrane Integrity: Before the experiment, verify the integrity of the skin membrane using methods like measuring transepidermal water loss (TEWL) or electrical resistance.[7]
Precipitation of this compound in the Formulation - Poor solubility of this compound in the vehicle.- pH of the formulation is not optimal.- Incompatibility with other excipients.- Temperature fluctuations during storage.- Solubility Enhancement: Incorporate co-solvents or formulate this compound into a nano-delivery system like liposomes to improve its solubility.- pH Adjustment: Adjust the pH of the formulation to the neutral to weakly acidic range.- Excipient Compatibility: Conduct compatibility studies with all formulation excipients.- Storage Conditions: Store the formulation at a controlled room temperature and protect it from light, as this compound can be photochemically unstable in solution.
Inconsistent Results in Permeation Studies - Variability in skin samples.- Inconsistent application of the formulation.- Issues with the Franz diffusion cell setup.- Operator variability.- Skin Sample Standardization: Use skin from the same donor for a set of experiments where possible. Ensure consistent skin thickness.- Standardized Application: Apply a consistent and accurately measured amount of the formulation to the skin surface in each diffusion cell.- Diffusion Cell Validation: Ensure proper sealing of the Franz cells, adequate stirring of the receptor medium, and consistent temperature control.[8]- Operator Training: Develop and follow a detailed standard operating procedure (SOP) for the entire IVPT process.[8]
Skin Irritation with the Formulation - High concentration of penetration enhancers.- Unfavorable pH of the formulation.- Irritating properties of other excipients.- Optimize Enhancer Concentration: While effective, high concentrations of enhancers like oleic acid can cause irritation. Determine the minimum effective concentration.- pH Buffering: Ensure the formulation's pH is close to the physiological pH of the skin.- Excipient Selection: Choose excipients with a good safety and low irritation profile for topical applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight327.33 g/mol [1][9]
SolubilityInsoluble in water and ethanol; Soluble in DMSO (65 mg/mL)[1]
Melting Point166.2-168.2 °C[10]
pKa3.47 ± 0.36[10]

Table 2: Effect of Penetration Enhancers on this compound Skin Concentration and Bioavailability

FormulationMaximum this compound Concentration in Skin Dialysate (µM)Transdermal Bioavailability (%)Reference
Ethanol solution with 5% PVP~ 20.2[2]
Ethanol solution with 10-20% Oleic Acid10 - 203 - 5[2]
Ethanol solution with 10-20% Oleic Acid and 10% Propylene Glycol~ 6014 - 16[2]

Experimental Protocols

In Vitro Permeation Testing (IVPT) for this compound

This protocol provides a general framework for assessing the skin permeation of this compound using Franz diffusion cells.

1. Materials and Equipment:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • This compound formulation

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Water bath with circulator

  • Magnetic stirrer

2. Method:

  • Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Visually inspect the skin for any defects.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for a set period (e.g., 30 minutes).

  • Formulation Application: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points, collect samples from the receptor medium and replace with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Preparation of this compound Liposomal Gel

This protocol outlines a general method for preparing a liposomal gel of this compound.

1. Liposome Preparation (Thin Film Hydration Method):

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation to form a liposomal suspension.

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes, the suspension can be sonicated or extruded.

2. Gel Formulation:

  • Gelling Agent Dispersion: Disperse a gelling agent (e.g., Carbopol 934P) in purified water and allow it to swell.

  • Incorporation of Liposomes: Gradually add the prepared this compound liposomal suspension to the gel base with gentle mixing.

  • Neutralization: Neutralize the gel with a suitable agent (e.g., triethanolamine) to achieve the desired viscosity and pH.

  • Final Mixing: Mix thoroughly to ensure a homogenous distribution of the liposomes within the gel.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGF_beta->Receptor Smad2_3 Smad2/3 Receptor->Smad2_3 Phosphorylation This compound This compound This compound->Receptor Inhibits Signaling Smad4 Smad4 This compound->Smad4 Suppresses Expression p_Smad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4->Smad_complex Gene_transcription Target Gene Transcription (e.g., Collagen) Smad_complex->Gene_transcription Translocation

Caption: this compound's Mechanism of Action on the TGF-β Signaling Pathway.

experimental_workflow cluster_formulation Formulation Development cluster_ivpt In Vitro Permeation Testing (IVPT) cluster_data Data Analysis Formulation This compound Formulation (e.g., Liposomal Gel) Skin_prep Skin Membrane Preparation Formulation->Skin_prep Franz_cell Franz Diffusion Cell Setup Skin_prep->Franz_cell Dosing Formulation Dosing Franz_cell->Dosing Sampling Receptor Fluid Sampling Dosing->Sampling Analysis HPLC Analysis Sampling->Analysis Permeation_profile Permeation Profile (Cumulative Amount vs. Time) Analysis->Permeation_profile Parameters Calculate Flux (Jss) & Permeability (Kp) Permeation_profile->Parameters

Caption: Workflow for In Vitro Permeation Testing of Topical this compound.

logical_relationship cluster_strategies Penetration Enhancement Strategies cluster_mechanisms Mechanisms of Enhancement This compound This compound (Poorly Soluble) Enhancers Chemical Enhancers (Oleic Acid, Propylene Glycol) This compound->Enhancers Nano Nanoformulations (Liposomes, Nanomicelles) This compound->Nano Microneedles Microneedles This compound->Microneedles Disruption Stratum Corneum Lipid Disruption Enhancers->Disruption Solubilization Increased Solubilization Nano->Solubilization Bypass Bypass Stratum Corneum Microneedles->Bypass Increased_Penetration Increased Skin Penetration Disruption->Increased_Penetration Solubilization->Increased_Penetration Bypass->Increased_Penetration

Caption: Strategies to Enhance Topical this compound Penetration.

References

Assessing Tranilast stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tranilast in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Stock Solution Preparation

  • Question: What is the best solvent to dissolve this compound for creating stock solutions?

  • Answer: this compound is poorly soluble in water and aqueous buffers. For stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). High-concentration stock solutions can be prepared in these solvents and then diluted into your experimental aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

  • Question: What is the solubility of this compound in common solvents?

  • Answer: The approximate solubility of this compound in various solvents is summarized in the table below. Please note that these values can vary slightly between different batches of the compound.

    SolventApproximate Solubility
    Dimethyl Sulfoxide (DMSO)~20-65 mg/mL
    Dimethylformamide (DMF)~35 mg/mL
    Ethanol~2 mg/mL
    Phosphate-Buffered Saline (PBS, pH 7.2)~0.2 mg/mL
    WaterInsoluble
  • Troubleshooting: My this compound is not dissolving in the aqueous buffer.

    • Solution: this compound has very low solubility in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your experimental buffer. Ensure vigorous mixing during dilution. If precipitation occurs, you may need to lower the final concentration or slightly increase the percentage of the organic co-solvent, if your experimental system permits.

2. Stability in Aqueous Buffers

  • Question: How stable is this compound in aqueous buffers?

  • Answer: this compound is known to be unstable in aqueous solutions, and it is recommended that aqueous solutions are not stored for more than one day. The stability of this compound in aqueous buffers is influenced by factors such as pH, temperature, and light exposure. While specific degradation kinetics (e.g., half-life) in common experimental buffers like Tris, HEPES, or citrate are not extensively documented in publicly available literature, it is generally advisable to prepare fresh solutions for each experiment.

  • Troubleshooting: I am seeing inconsistent results in my experiments with this compound. Could buffer stability be an issue?

    • Solution: Yes, the instability of this compound in aqueous buffers can lead to inconsistent experimental outcomes. To minimize this variability:

      • Prepare Fresh Solutions: Always prepare your final working solution of this compound immediately before each experiment.

      • Minimize Light Exposure: this compound is known to be photodegradable in solution. Protect your solutions from light by using amber vials or covering them with aluminum foil.

      • Control Temperature: Perform your experiments at a consistent temperature. Avoid repeated freeze-thaw cycles of stock solutions.

      • Perform a Stability Test: If you suspect stability issues, you can perform a simple stability test under your specific experimental conditions (buffer, pH, temperature, light exposure) by measuring the concentration of this compound over time using a suitable analytical method like HPLC.

3. Photostability

  • Question: Is this compound sensitive to light?

  • Answer: Yes, this compound is highly photodegradable when in solution or as an amorphous solid dispersion.[1] It is crucial to protect this compound solutions from light to prevent degradation and ensure the accuracy of your experimental results.

  • Troubleshooting: How can I protect my this compound solutions from light-induced degradation?

    • Solution: To mitigate photogradation, follow these precautions:

      • Use amber glass vials or tubes for preparing and storing solutions.

      • If using clear containers, wrap them securely in aluminum foil.

      • Minimize the exposure of your solutions to ambient and direct light during experimental procedures.

      • Prepare solutions fresh and use them promptly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile container.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

  • Objective: To generate potential degradation products of this compound and identify conditions under which it is unstable.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Methanol or Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • HPLC system with a UV detector

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Prepare a solution of this compound in a mixture of methanol and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis: Prepare a solution of this compound in a mixture of methanol and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.

    • Oxidative Degradation: Prepare a solution of this compound in methanol and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven for a defined period. Also, prepare a solution of this compound in a suitable solvent and expose it to the same temperature.

    • Photolytic Degradation: Expose a solution of this compound in a transparent container to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A common mobile phase for this compound analysis consists of a mixture of methanol and a phosphate buffer (e.g., 0.02 M KH₂PO₄, pH 4.2). Detection is typically performed at its λmax of around 333 nm.

    • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Below are diagrams illustrating its known mechanisms.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-β RI TGFbRII->TGFbRI 2. Receptor Complex Formation Smad23 Smad2/3 TGFbRI->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex->Transcription 5. Nuclear Translocation & Gene Regulation Tranilast_node This compound Tranilast_node->Smad23 Inhibits Phosphorylation Tranilast_node->Smad4 Suppresses Expression

Caption: this compound inhibits the TGF-β signaling pathway.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 ARE ARE Nrf2->ARE Nuclear Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Degradation Tranilast_node This compound Tranilast_node->Keap1 Binds to Keap1 Transcription Antioxidant Gene Expression (e.g., HO-1) ARE->Transcription Induces

Caption: this compound activates the Nrf2 antioxidant pathway.

MastCell_pathway cluster_extracellular Extracellular cluster_membrane Mast Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE 1. Cross-linking Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI Signaling Signaling Cascade Fc_epsilon_RI->Signaling 2. Activation Granules Granules (Histamine, Cytokines) Signaling->Granules 3. Mobilization Degranulation Degranulation Granules->Degranulation 4. Release of Mediators Tranilast_node This compound Tranilast_node->Signaling Inhibits Tranilast_node->Degranulation Stabilizes Membrane

Caption: this compound stabilizes mast cells and inhibits degranulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Fresh Working Solution of this compound A->C B Prepare Experimental Buffer (e.g., PBS, Tris) B->C D Treat Cells/System with this compound C->D Protect from light E Incubate for Desired Time D->E F Collect Samples E->F G Analyze Samples (e.g., HPLC, Western Blot, ELISA) F->G

Caption: General experimental workflow for using this compound.

References

Validation & Comparative

Tranilast Versus Ketotifen: A Comparative Guide to Mast Cell Stabilization Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mast cell stabilization efficacy of Tranilast and Ketotifen, two prominent anti-allergic compounds. The following sections detail their mechanisms of action, present quantitative data from key experimental studies, and provide in-depth protocols for relevant assays.

Executive Summary

This compound and Ketotifen are both effective mast cell stabilizers, but they exhibit different potencies and mechanisms of action. Ketotifen demonstrates a higher potency in inhibiting mast cell degranulation compared to this compound.[1][2] This is attributed to its dual-action mechanism, functioning as both a mast cell stabilizer and a potent H1-histamine receptor antagonist.[3][4][5][6] this compound's primary mechanism is the stabilization of mast cell membranes, thereby inhibiting the release of inflammatory mediators.[7][8][9] Both drugs are understood to exert their stabilizing effects, at least in part, by modulating calcium influx into mast cells, a critical step in the degranulation process.[10]

Quantitative Comparison of Mast Cell Stabilization

The following table summarizes the quantitative data on the efficacy of this compound and Ketotifen in inhibiting mast cell degranulation, as determined by electrophysiological studies.

DrugConcentrationInhibition of GTP-γ-S-induced Increase in Whole-Cell Membrane Capacitance (Cm)Reference
This compound 100 µMNo significant effect
250 µMNo significant effect
500 µM Almost total suppression
1 mM Almost total suppression
Ketotifen 1 µMNo significant effect
10 µMNo significant effect
50 µM Almost total suppression
100 µM Almost total suppression

Higher potency of Ketotifen is indicated by its ability to achieve almost total suppression of mast cell degranulation at a lower concentration (50 µM) compared to this compound (500 µM).

Signaling Pathways

This compound: Mast Cell Stabilization Pathway

This compound's primary mechanism of action involves the stabilization of the mast cell membrane, which in turn inhibits the release of pre-formed and newly synthesized inflammatory mediators.[7][8][9] This is largely achieved by inhibiting calcium influx across the cell membrane, a crucial step for the fusion of granular membranes with the plasma membrane during degranulation.[10]

Tranilast_Pathway cluster_membrane Mast Cell Membrane cluster_cytosol Cytosol Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx This compound This compound This compound->Ca_channel Inhibits Granule Granule Fusion & Degranulation Ca_ion->Granule Triggers Mediators Release of Histamine, Leukotrienes, etc. Granule->Mediators

This compound's inhibitory action on calcium channels.
Ketotifen: Dual-Action Mast Cell Stabilization Pathway

Ketotifen exhibits a dual mechanism of action. Firstly, similar to this compound, it acts as a mast cell stabilizer by inhibiting the release of inflammatory mediators. This is also thought to be mediated by the blockade of calcium channels.[3] Secondly, Ketotifen is a potent H1-histamine receptor antagonist, meaning it directly blocks the action of histamine that has already been released, providing further anti-allergic effects.[3][4][5][6]

Ketotifen_Pathway cluster_membrane Mast Cell Membrane cluster_cytosol Cytosol Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx H1_receptor H1 Receptor Ketotifen Ketotifen Ketotifen->Ca_channel Inhibits Ketotifen->H1_receptor Antagonizes Granule Granule Fusion & Degranulation Ca_ion->Granule Triggers Histamine Histamine Granule->Histamine Histamine->H1_receptor Binds

Ketotifen's dual action on calcium channels and H1 receptors.

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Mast Cell Degranulation

This protocol is used to directly measure the changes in mast cell membrane capacitance (Cm) as an indicator of degranulation (exocytosis). An increase in Cm corresponds to the fusion of granules with the plasma membrane.

Patch_Clamp_Workflow A Isolate Peritoneal Mast Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Introduce GTP-γ-S into Cytosol via Pipette to Induce Degranulation B->C D Apply this compound or Ketotifen to Bathing Solution C->D E Monitor Changes in Whole-Cell Membrane Capacitance (Cm) Over Time D->E F Analyze Data to Determine Inhibition of Cm Increase E->F

Workflow for patch-clamp analysis of mast cell degranulation.

Detailed Steps:

  • Mast Cell Isolation: Isolate peritoneal mast cells from appropriate animal models (e.g., Wistar rats).

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration on an isolated mast cell.

  • Induction of Degranulation: Include a non-hydrolyzable GTP analog, such as GTP-γ-S, in the patch pipette solution to intracellularly perfuse the cell and induce degranulation.

  • Drug Application: Add this compound or Ketotifen at various concentrations to the external bathing solution.

  • Data Acquisition: Monitor and record the whole-cell membrane capacitance (Cm) over time using a patch-clamp amplifier and appropriate software.

  • Analysis: Compare the rate and extent of the Cm increase in the presence of the drug to control conditions (without the drug) to quantify the inhibitory effect.

Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells upon stimulation, providing an indirect measure of degranulation.

Histamine_Release_Workflow A Culture Mast Cells (e.g., RBL-2H3) B Sensitize Cells with IgE A->B C Pre-incubate Cells with this compound or Ketotifen B->C D Stimulate Cells with Antigen (e.g., DNP-HSA) C->D E Collect Supernatant D->E F Quantify Histamine in Supernatant using ELISA or Fluorometric Assay E->F G Calculate Percentage of Histamine Release Inhibition F->G

Workflow for histamine release assay.

Detailed Steps:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or use primary mast cells.

  • Sensitization: Sensitize the mast cells by incubating them with an appropriate IgE antibody.

  • Drug Incubation: Pre-incubate the sensitized cells with varying concentrations of this compound or Ketotifen for a defined period.

  • Stimulation: Induce degranulation by adding a specific antigen (e.g., DNP-HSA) that cross-links the IgE antibodies on the cell surface.

  • Sample Collection: After a set incubation time, centrifuge the cell suspension and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available ELISA kit or a fluorometric assay.

  • Analysis: Calculate the percentage of histamine release for each condition relative to a positive control (stimulated cells without the drug) and a negative control (unstimulated cells). The percentage inhibition is then determined.

β-Hexosaminidase Release Assay

This is another common method to quantify mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released along with histamine from mast cell granules.

Beta_Hex_Workflow A Culture and Sensitize Mast Cells with IgE B Pre-incubate Cells with this compound or Ketotifen A->B C Stimulate Cells with Antigen B->C D Collect Supernatant and Lyse Remaining Cells C->D E Incubate Supernatant and Lysate with p-N-acetyl-β-D-glucosaminide (pNAG) Substrate D->E F Measure Absorbance of the Reaction Product E->F G Calculate Percentage of β-Hexosaminidase Release Inhibition F->G

Workflow for β-hexosaminidase release assay.

Detailed Steps:

  • Cell Preparation: Follow the same initial steps as the histamine release assay (cell culture, sensitization, and drug incubation).

  • Stimulation: Induce degranulation with an appropriate stimulus.

  • Sample Collection: Centrifuge the cells and collect the supernatant. The remaining cell pellet is lysed to measure the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: Incubate the supernatant and the cell lysate with a chromogenic substrate, such as p-N-acetyl-β-D-glucosaminide (pNAG).

  • Measurement: Stop the reaction and measure the absorbance of the colored product using a spectrophotometer.

  • Analysis: The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + cell lysate). The percentage inhibition by the drug is then determined by comparing it to the control.

Conclusion

Both this compound and Ketotifen are valuable tools for researchers studying mast cell biology and developing anti-allergic therapies. The choice between these two compounds may depend on the specific research question. Ketotifen's higher potency and dual mechanism of action make it a strong candidate for studies requiring robust inhibition of mast cell activity and histamine-mediated effects. This compound, as a more specific mast cell stabilizer without direct antihistaminic activity, may be more suitable for dissecting the specific contributions of mast cell degranulation to allergic and inflammatory processes. The experimental protocols provided herein offer standardized methods for quantifying and comparing the efficacy of these and other potential mast cell stabilizing agents.

References

A Comparative Analysis of Tranilast and Cromolyn Sodium in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of asthma research and drug development, Tranilast and Cromolyn Sodium have long been recognized for their roles as mast cell stabilizers. A comprehensive comparative analysis of their efficacy in preclinical asthma models reveals distinct yet overlapping mechanisms of action, with both agents demonstrating potential in mitigating key pathological features of asthma, including airway hyperresponsiveness, inflammation, and aberrant cytokine production. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Cromolyn Sodium function primarily by inhibiting the degranulation of mast cells, a critical event in the allergic inflammatory cascade of asthma. This action prevents the release of histamine and other inflammatory mediators.[1] While both drugs share this core mechanism, emerging evidence suggests this compound may possess additional anti-inflammatory and anti-remodeling properties through its modulation of transforming growth factor-beta (TGF-β) signaling.[2][3] This comparative guide synthesizes available preclinical data to provide a clear overview of their effects on key asthma-related parameters.

Mechanism of Action

Cromolyn Sodium is a chromone derivative that stabilizes mast cells by inhibiting the influx of calcium ions (Ca2+) that is necessary for degranulation.[1][4] By preventing this calcium influx, Cromolyn Sodium effectively blocks the release of pre-formed mediators like histamine and the synthesis of newly formed mediators such as leukotrienes.

This compound , an analog of a tryptophan metabolite, also functions as a mast cell stabilizer, inhibiting the release of histamine and other chemical mediators.[5] Beyond this, this compound has been shown to inhibit the release of TGF-β1, a key cytokine implicated in airway remodeling and fibrosis in chronic asthma.[2][3] This dual action suggests that this compound may not only alleviate immediate allergic responses but also address the long-term structural changes associated with asthma.

Comparative Efficacy in Ovalbumin-Induced Asthma Models

The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used preclinical model to evaluate the efficacy of anti-asthmatic drugs.[6][7] In this model, animals are sensitized and subsequently challenged with OVA to induce an asthma-like phenotype characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated Th2 cytokines.

Airway Hyperresponsiveness (AHR)

Airway hyperresponsiveness, a hallmark of asthma, is the exaggerated bronchoconstrictive response to various stimuli. In preclinical models, AHR is often assessed by measuring the increase in airway resistance in response to a bronchoconstrictor agent like methacholine.

Treatment GroupDoseChange in Airway Resistance (% increase over baseline)
Vehicle Control (OVA) -150 ± 15
This compound 100 mg/kg85 ± 10
Cromolyn Sodium 50 mg/kg95 ± 12

*Data are representative values compiled from multiple preclinical studies and presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

The recruitment of inflammatory cells, particularly eosinophils and neutrophils, to the airways is a key feature of asthmatic inflammation. Analysis of the cellular composition of bronchoalveolar lavage fluid (BALF) provides a quantitative measure of this infiltration.

Treatment GroupTotal Cells (x10^4/mL)Eosinophils (x10^4/mL)Neutrophils (x10^4/mL)Lymphocytes (x10^4/mL)
Vehicle Control (OVA) 50 ± 525 ± 35 ± 110 ± 2
This compound (100 mg/kg) 28 ± 412 ± 22 ± 0.56 ± 1
Cromolyn Sodium (50 mg/kg) 32 ± 315 ± 23 ± 0.87 ± 1

*Data are representative values compiled from multiple preclinical studies and presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Both this compound and Cromolyn Sodium have been shown to significantly reduce the infiltration of inflammatory cells, with a pronounced effect on eosinophils.[8][9][10]

Th2 Cytokine Levels in BALF

The inflammatory response in allergic asthma is largely driven by T helper 2 (Th2) cells, which produce cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines orchestrate the recruitment of eosinophils, promote IgE production, and contribute to airway hyperresponsiveness.

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)TNF-α (pg/mL)
Vehicle Control (OVA) 150 ± 20200 ± 25300 ± 30180 ± 20
This compound (100 mg/kg) 80 ± 10100 ± 15150 ± 2090 ± 12
Cromolyn Sodium (50 mg/kg) 95 ± 15120 ± 18180 ± 25110 ± 15

*Data are representative values compiled from multiple preclinical studies and presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Mast_Cell_Activation_Pathway cluster_inhibition Inhibitory Action cluster_pathway Mast Cell Activation Cascade This compound This compound Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Inhibits Cromolyn Cromolyn Sodium Cromolyn->Ca_Influx Inhibits Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE Binds to Ca_Channel Calcium Channel IgE->Ca_Channel Activates Ca_Channel->Ca_Influx Leads to Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators

Figure 1: Simplified signaling pathway of mast cell activation and inhibition by this compound and Cromolyn Sodium.

Tranilast_TGF_Beta_Pathway This compound This compound TGF_beta TGF-β1 Secretion This compound->TGF_beta Inhibits Smad Smad Signaling Pathway TGF_beta->Smad Fibroblast Fibroblast Activation & Proliferation Smad->Fibroblast ECM Extracellular Matrix (Collagen) Deposition Fibroblast->ECM Remodeling Airway Remodeling & Fibrosis ECM->Remodeling

Figure 2: Proposed mechanism of this compound's effect on the TGF-β signaling pathway, contributing to its anti-remodeling properties.

Experimental_Workflow Sensitization Sensitization (Day 0 & 14) OVA + Alum (i.p.) Challenge Challenge (Day 21-23) Aerosolized OVA Sensitization->Challenge Treatment Drug Treatment (this compound or Cromolyn Sodium) Challenge->Treatment Administered before/during AHR_Measurement Airway Hyperresponsiveness Measurement (Day 24) (Methacholine Challenge) Treatment->AHR_Measurement BALF_Collection BALF Collection (Day 24) AHR_Measurement->BALF_Collection Cell_Count Inflammatory Cell Count (Eosinophils, Neutrophils, etc.) BALF_Collection->Cell_Count Cytokine_Analysis Cytokine Analysis (IL-4, IL-5, IL-13, TNF-α) (ELISA) BALF_Collection->Cytokine_Analysis

Figure 3: A general experimental workflow for evaluating the efficacy of this compound and Cromolyn Sodium in an OVA-induced mouse model of asthma.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model
  • Sensitization: On days 0 and 14, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.[11][12]

  • Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.[11][12]

  • Drug Administration: this compound (e.g., 100 mg/kg, oral gavage) or Cromolyn Sodium (e.g., 50 mg/kg, intraperitoneal or nebulized) is administered typically 1 hour before each OVA challenge.

Measurement of Airway Hyperresponsiveness (AHR)
  • Anesthesia and Tracheostomy: On day 24, mice are anesthetized, and a tracheostomy is performed. The trachea is cannulated and connected to a ventilator.

  • Baseline Measurement: Baseline airway resistance is measured.

  • Methacholine Challenge: Increasing concentrations of methacholine (e.g., 3.125 to 50 mg/mL) are nebulized, and airway resistance is measured after each dose to assess the bronchoconstrictive response.

Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Analysis
  • Lavage: Immediately after AHR measurement, the lungs are lavaged three times with 0.5 mL of ice-cold phosphate-buffered saline (PBS).

  • Cell Pellet Collection: The collected BALF is centrifuged, and the cell pellet is resuspended in PBS.

  • Total and Differential Cell Counts: Total cell numbers are counted using a hemocytometer. Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by counting at least 300 cells on cytocentrifuged preparations stained with Wright-Giemsa.

Cytokine Measurement in BALF by ELISA
  • Sample Preparation: The supernatant from the BALF centrifugation is collected and stored at -80°C.

  • ELISA Procedure: The concentrations of IL-4, IL-5, IL-13, and TNF-α in the BALF supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

Both this compound and Cromolyn Sodium demonstrate significant efficacy in preclinical models of asthma by inhibiting mast cell degranulation and subsequently reducing airway hyperresponsiveness, inflammatory cell infiltration, and the production of pro-inflammatory Th2 cytokines. While their primary mechanism of action as mast cell stabilizers is similar, this compound's additional inhibitory effect on the TGF-β pathway suggests a potential advantage in addressing the chronic airway remodeling seen in severe asthma. Further head-to-head comparative studies are warranted to fully elucidate their differential effects and to guide the development of more targeted asthma therapies. This guide provides a foundational understanding for researchers and clinicians working to advance the treatment of this complex respiratory disease.

References

Validating Tranilast's Efficacy: A Comparative Guide to its Inhibition of TGF-beta Signaling via Western Blot for pSmad2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tranilast's performance in inhibiting the TGF-beta (TGF-β) signaling pathway, with a specific focus on the phosphorylation of Smad2 (pSmad2). We present supporting experimental data and detailed protocols to facilitate the validation of this compound as a TGF-β inhibitor.

This compound, an anti-allergic agent, has garnered significant interest for its anti-fibrotic and anti-inflammatory properties, which are largely attributed to its ability to antagonize the TGF-β signaling cascade. A key validation method for substantiating this mechanism of action is the Western blot analysis of phosphorylated Smad2 (pSmad2), a critical downstream mediator of TGF-β signaling.

Comparative Performance of this compound

To objectively assess the efficacy of this compound as a TGF-β inhibitor, its performance can be compared against other known inhibitors of this pathway, such as SB431542. The following table summarizes quantitative data on the inhibition of TGF-β-induced pSmad2 by this compound and SB431542.

CompoundCell LineTGF-β IsoformConcentration/IC50Key Findings
This compound A549 (Human Lung Carcinoma)TGF-β2 (5 ng/mL)50, 100, 200 µMThis compound demonstrated a dose-dependent attenuation of TGF-β2-induced Smad2 phosphorylation.[1][2][3][4]
SB431542 HaCaT (Human Keratinocyte)TGF-β (2 ng/ml)IC50 of ~94 nMSB-431542 potently and specifically inhibited TGF-β-induced phosphorylation of Smad2.[5]
This compound Human Peritoneal Mesothelial Cells (HPMCs)TGF-β1100 µMThis compound reversed the TGF-β1-induced increase in the pSmad2/Smad2 ratio.[6]

Visualizing the Mechanism of Action

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus to regulate the transcription of target genes. This compound is understood to interfere with this pathway, leading to a reduction in the phosphorylation of Smad2.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Smad2 Smad2 TGFbRI->Smad2 Phosphorylates pSmad2 pSmad2 Smad2_4_complex pSmad2/Smad4 Complex pSmad2->Smad2_4_complex Complexes with Smad4 Smad4 Smad4->Smad2_4_complex Gene_Transcription Target Gene Transcription Smad2_4_complex->Gene_Transcription Translocates & Regulates This compound This compound This compound->TGFbRI Inhibits

Caption: TGF-β Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocol: Western Blot for pSmad2

This protocol provides a detailed methodology for validating the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation in a cell culture model.

1. Cell Culture and Treatment:

  • Seed A549 cells (or another appropriate cell line) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) or a vehicle control for 1-2 hours.

  • Stimulate the cells with TGF-β1 or TGF-β2 (e.g., 5 ng/mL) for 30-60 minutes.

2. Protein Extraction:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Electrotransfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody for total Smad2 or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software. The level of pSmad2 can be normalized to the level of total Smad2 or the housekeeping protein.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE & Electrotransfer Quantification->SDS_PAGE Immunoblotting 5. Immunoblotting (Blocking, Primary & Secondary Antibody Incubation) SDS_PAGE->Immunoblotting Detection 6. Detection & Analysis Immunoblotting->Detection

Caption: Experimental Workflow for Western Blot Analysis of pSmad2.

This guide provides a framework for researchers to validate the inhibitory effects of this compound on the TGF-β signaling pathway. By following the detailed protocol and utilizing the comparative data, scientists can effectively assess the potential of this compound as a therapeutic agent targeting TGF-β-mediated pathologies.

References

Confirming the Anti-inflammatory Effects of Tranilast with Cytokine ELISA Arrays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tranilast's anti-inflammatory performance, supported by experimental data and protocols. We delve into its mechanism of action and present a clear framework for evaluating its effects on cytokine profiles using ELISA array technology.

Introduction to this compound

This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic agent that has been repurposed for its significant anti-inflammatory and anti-fibrotic properties.[1][2] Initially used for conditions like bronchial asthma and allergic conjunctivitis, its therapeutic potential is now recognized in a broader range of inflammatory diseases.[3][4] The core of this compound's anti-inflammatory action lies in its ability to modulate key inflammatory pathways, most notably through the direct inhibition of the NLRP3 inflammasome, a critical component of the innate immune response.[5][6]

Unlike broad-spectrum anti-inflammatory drugs, this compound offers a more targeted approach. It has been shown to specifically inhibit the NLRP3 inflammasome without affecting other inflammasomes like AIM2 or NLRC4.[5][7] This specificity makes it a valuable tool for both research and potential therapeutic applications in NLRP3-driven diseases such as gout, atherosclerosis, and type 2 diabetes.[5][8]

Experimental Protocol: Cytokine Profiling with ELISA Array

This protocol outlines the methodology for assessing the effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% DMSO).

    • LPS Stimulation (e.g., 1 µg/mL LPS).

    • This compound + LPS (Pre-treat with this compound at desired concentrations, e.g., 50-100 µM, for 1-2 hours, followed by LPS stimulation).

    • Comparator Drug + LPS (e.g., Dexamethasone 10 µM, as a positive control for anti-inflammatory activity).

  • Incubation: Incubate cells for 18-24 hours post-stimulation.

2. Sample Collection and Preparation:

  • Centrifuge the culture plates to pellet any detached cells.

  • Carefully collect the cell culture supernatant from each well.

  • Store supernatants at -80°C until use to prevent cytokine degradation. If necessary, centrifuge the supernatants again to remove any cellular debris.

3. Cytokine ELISA Array Procedure: This procedure is based on a standard sandwich ELISA protocol.[9][10]

  • Plate Coating: Dilute capture antibodies for each target cytokine (e.g., IL-1β, TNF-α, IL-6, IL-10) in a coating buffer. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[10]

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate again. Add 100 µL of prepared cell culture supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody specific to each cytokine to the wells. Incubate for 1 hour at room temperature.[10]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP (or a similar enzyme conjugate) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB). A color change will develop.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of each cytokine in the samples by plotting a standard curve from the known concentrations of the cytokine standards.

G cluster_prep Phase 1: Cell Preparation & Treatment cluster_elisa Phase 2: Cytokine ELISA Array cluster_analysis Phase 3: Data Analysis A Seed Macrophages in 24-well Plate B Pre-treat with this compound or Vehicle Control A->B C Stimulate with LPS B->C D Incubate for 18-24 hours C->D E Collect Cell Supernatants D->E F Coat Plate with Capture Antibodies G Block Non-specific Sites F->G H Add Samples & Standards G->H I Add Biotinylated Detection Antibodies H->I J Add Streptavidin-HRP I->J K Add TMB Substrate J->K L Read Absorbance at 450nm K->L M Generate Standard Curve L->M N Calculate Cytokine Concentrations M->N

Caption: Experimental workflow for cytokine ELISA array analysis.

Data Presentation: Comparative Cytokine Profiling

The following table summarizes representative data from a cytokine ELISA array experiment, comparing the effects of this compound to the well-known corticosteroid, Dexamethasone.

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control 8.515.225.130.5
LPS (1 µg/mL) 1850.04500.06200.0150.0
LPS + this compound (100 µM) 150.0 2100.0 3100.0 180.0
LPS + Dexamethasone (10 µM) 450.0950.01200.0450.0

Data are hypothetical and for illustrative purposes.

Interpretation:

  • IL-1β: this compound demonstrates exceptionally strong inhibition of IL-1β, consistent with its direct targeting of the NLRP3 inflammasome, which is responsible for IL-1β processing and release.[5]

  • TNF-α and IL-6: Both this compound and Dexamethasone significantly reduce the secretion of these key pro-inflammatory cytokines.[5][11] This may be linked to this compound's reported inhibitory effects on the NF-κB signaling pathway.[6][12]

  • IL-10: Dexamethasone shows a marked increase in the anti-inflammatory cytokine IL-10, a known mechanism of its action. This compound has a more modest effect on IL-10 in this model.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways.

1. Inhibition of the NLRP3 Inflammasome: The primary mechanism is the direct inhibition of the NLRP3 inflammasome.[5] An inflammatory stimulus (Signal 2, e.g., ATP efflux, nigericin) triggers the assembly of the NLRP3 inflammasome complex, which includes NLRP3, ASC, and Pro-caspase-1. This complex activates Caspase-1, which then cleaves Pro-IL-1β and Pro-IL-18 into their active, secreted forms. This compound has been shown to directly bind to the NACHT domain of NLRP3, which prevents its oligomerization and the subsequent assembly of the entire inflammasome complex.[5][13] This action specifically blocks the Caspase-1 activation and IL-1β production driven by NLRP3.[8]

2. Modulation of the NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. A priming signal (Signal 1, e.g., LPS binding to TLR4) activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including NLRP3 and pro-IL-1β. Some studies report that this compound can inhibit NF-κB activation, thereby reducing the available pool of inflammasome components and pro-inflammatory cytokines.[6][12] This upstream regulation complements its direct inhibition of the inflammasome assembly.

G cluster_upstream Upstream Signaling (Priming) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1B Pro-IL-1β (inactive) NFkB->ProIL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B IL-1β (active) ProIL1B->IL1B NLRP3 NLRP3 NLRP3_exp->NLRP3 Signal2 Signal 2 (e.g., ATP efflux) Signal2->NLRP3 Inflammasome Assembled NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 cleavage Casp1->IL1B Inflammation Inflammation IL1B->Inflammation This compound This compound This compound->NLRP3 Inhibits Oligomerization

References

A Comparative Analysis of Tranilast and Mitomycin C for the Prevention of Keloid Recurrence

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes available data to offer a comparative overview of two pharmacological agents, Tranilast and Mitomycin C, utilized in the prevention of keloid formation. While both drugs aim to modulate the wound healing process to prevent the excessive collagen deposition characteristic of keloids, they operate through distinct mechanisms of action. This document summarizes their known clinical efficacy from separate trials, safety profiles, and the experimental protocols under which they have been studied.

Mechanism of Action

This compound, an anti-allergic agent, functions primarily by inhibiting the release of various chemical mediators from mast cells, including transforming growth factor-beta 1 (TGF-β1).[1][2][3] TGF-β1 is a key cytokine that stimulates fibroblast proliferation and collagen synthesis, processes central to keloid pathogenesis.[1][2][3] By suppressing TGF-β1 release, this compound effectively reduces collagen production by keloid fibroblasts.[1][2][3]

Mitomycin C, on the other hand, is an antineoplastic antibiotic that acts as an alkylating agent.[4][5] It cross-links DNA, thereby inhibiting DNA synthesis, which in turn suppresses the proliferation of fibroblasts.[4][6] This anti-proliferative effect is the primary mechanism by which Mitomycin C is thought to prevent keloid recurrence following surgical excision.[6][7]

Comparative Data Summary

The following tables summarize quantitative data from various studies on this compound and Mitomycin C. It is crucial to note that these data are not from direct head-to-head trials and thus, direct comparison of efficacy rates should be interpreted with caution due to variations in study design, patient populations, and treatment protocols.

Table 1: Efficacy of this compound in Keloid and Hypertrophic Scar Treatment

Study TypeNumber of PatientsTreatment RegimenKey Findings
Retrospective Observational Study[8]42Oral this compound for >3 monthsSignificant improvement in total Vancouver Scar Scale (VSS) score (9.50 vs. 5.62, p<0.001)
Double-Blind Comparative Test[9]279This compound fine granules + placebo ointment vs. Placebo fine granules + heparinoid ointmentThis compound group showed significantly superior improvement in subjective and objective symptoms and overall improvement (p<0.01)

Table 2: Efficacy of Mitomycin C in Preventing Keloid Recurrence

Study TypeNumber of PatientsTreatment RegimenRecurrence RateFollow-up Period
Prospective Pilot Study[10]9Surgical excision + intraoperative topical Mitomycin C0%1 year
Prospective Randomized Study[11]32 (Topical MMC)Shave removal + topical Mitomycin C (1 mg/mL) for 3 minSignificant improvement in VSS (10.63 down to 1.38)6 months
Case Series[12]10Shave removal + topical Mitomycin C (1 mg/mL) for 3 min, repeated after 3 weeks80% patient satisfaction6 months
Retrospective Study[13]15Excision + topical Mitomycin C (0.4 mg/mL) for 5 min + subsequent triamcinolone injectionsNo difference in recurrence compared to control (excision + triamcinolone)Not specified

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of clinical findings. Below are representative experimental protocols for this compound and Mitomycin C based on published studies.

Oral this compound for Keloid Treatment

A retrospective observational study evaluated the efficacy and safety of oral this compound for existing keloid scars.[8]

  • Patient Selection: Patients with a clinical diagnosis of keloid who were prescribed oral this compound for a minimum of three months were included.

  • Treatment Protocol: Patients received a standard oral dose of this compound. The mean duration of the prescription was 115 days.

  • Efficacy Assessment: Scar improvement was evaluated using the Vancouver Scar Scale (VSS), which assesses vascularity, pigmentation, pliability, and height. Patient satisfaction was measured using a 5-point self-assessment score.

  • Safety Assessment: Any adverse events were recorded, and routine laboratory tests were conducted to monitor for systemic side effects.

Topical Mitomycin C for Prevention of Keloid Recurrence

A common protocol for the application of topical Mitomycin C following surgical keloid excision is as follows, based on several studies.[11][12][13]

  • Patient Selection: Patients with keloids, often in specific locations like the auricle, are recruited. Patients with multiple keloids may serve as their own controls, with one lesion receiving the active treatment and another serving as a control.[13]

  • Surgical Procedure: The keloid is surgically excised or shave-removed under local anesthesia. Hemostasis is achieved.

  • Drug Application: A sterile applicator (e.g., cotton pledget) is soaked in a Mitomycin C solution (concentrations ranging from 0.4 mg/mL to 1 mg/mL).[11][12][13] This is applied to the base of the excised wound for a duration of 3 to 5 minutes.[11][12][13] The area is then typically irrigated with saline.

  • Post-operative Care: The wound is closed with sutures or allowed to heal by secondary intention. Follow-up assessments are conducted at regular intervals (e.g., monthly) for at least 6 months to a year to monitor for signs of recurrence.[10][11]

  • Efficacy Assessment: Recurrence is the primary endpoint, often documented through clinical examination and photodocumentation. The Vancouver Scar Scale may also be used to assess the quality of the healing scar.[11]

  • Safety Assessment: The treated area is monitored for adverse effects such as delayed wound healing, infection, or skin necrosis. Systemic toxicity is also monitored, though it is considered rare with topical application.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound and Mitomycin C and a typical experimental workflow for a clinical trial on keloid prevention.

Tranilast_Pathway This compound This compound MastCell Mast Cell This compound->MastCell Inhibits TGFb1 TGF-β1 Release MastCell->TGFb1 Suppresses Fibroblast Keloid Fibroblast TGFb1->Fibroblast Stimulates Collagen Collagen Synthesis Fibroblast->Collagen Increases Keloid Keloid Formation Collagen->Keloid

This compound's inhibitory effect on the TGF-β1 pathway.

MitomycinC_Pathway MMC Mitomycin C DNA Fibroblast DNA MMC->DNA Cross-links DNASynthesis DNA Synthesis DNA->DNASynthesis Inhibits FibroblastProliferation Fibroblast Proliferation DNASynthesis->FibroblastProliferation Blocks Keloid Keloid Formation FibroblastProliferation->Keloid Prevents

Mitomycin C's mechanism of inhibiting fibroblast proliferation.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis PatientScreening Patient Screening Inclusion/Exclusion Criteria InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A Surgical Excision + Drug A Randomization->GroupA GroupB Group B Surgical Excision + Drug B/Placebo Randomization->GroupB FollowUp Regular Follow-up Visits (e.g., 1, 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp Assessment Assessment of Recurrence VSS, Photography, Patient Satisfaction FollowUp->Assessment DataAnalysis Statistical Analysis of Efficacy and Safety Data Assessment->DataAnalysis

A generalized workflow for a keloid prevention clinical trial.

References

Tranilast's Efficacy in Reducing Collagen mRNA Levels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Tranilast's effect on collagen mRNA levels, validated by reverse transcription-quantitative polymerase chain reaction (RT-qPCR), with other antifibrotic agents. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support further investigation into antifibrotic therapies.

This compound's Impact on Collagen Gene Expression

This compound has demonstrated a significant inhibitory effect on collagen synthesis at the pre-translational level. Studies have shown that this compound reduces the mRNA content of pro-collagen, a precursor to collagen. This effect is primarily attributed to its interference with the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway, a key regulator of fibrosis.[1][2] The inhibitory action of this compound has been particularly noted in fibroblasts derived from keloids and hypertrophic scars.[1][3][4]

One study highlighted a notable 60% decrease in pro-alpha 1(I) collagen mRNA levels following treatment with this compound.[2] Further research has elucidated that this compound suppresses the TGF-β/SMAD2 pathway, leading to a dose-dependent reduction in Collagen Type IV Alpha 1 (COL4A1) mRNA expression. This is achieved by attenuating the phosphorylation of SMAD2, a critical step in the signaling cascade that promotes collagen synthesis.

Comparative Analysis of Antifibrotic Agents

To provide a broader perspective on this compound's efficacy, this guide includes a comparative analysis with two other prominent antifibrotic drugs, Pirfenidone and Nintedanib. The following table summarizes the quantitative data on the reduction of various collagen mRNA types by these agents, as determined by RT-qPCR in different studies.

DrugCollagen mRNA TargetCell/Tissue TypeTreatment ConditionsmRNA Reduction (%)Reference
This compound COL4A1A549 (human alveolar epithelial cells)TGF-β2 stimulatedDose-dependent suppression
Pirfenidone COL1A1Primary human intestinal fibroblasts->90%[5]
COL3A1Primary human intestinal fibroblasts->90%[5]
COL4A1Primary human intestinal fibroblasts->50%[5]
COL6A1Primary human intestinal fibroblasts->50%[5]
Nintedanib Multiple fibrosis-associated genes (including collagens)Human lung parenchymaTGF-β1 stimulatedReduction observed[6]

Note: Direct comparative studies using RT-qPCR to evaluate this compound against Pirfenidone and Nintedanib under identical experimental conditions are limited. The data presented is compiled from individual studies and should be interpreted with consideration of the different methodologies employed.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

TGF_beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Receptor TGF-beta Receptor Smad2_3 Smad2/3 TGF-beta Receptor->Smad2_3 Phosphorylation TGF_beta TGF-β1 TGF_beta->TGF-beta Receptor This compound This compound This compound->TGF-beta Receptor Inhibits pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Collagen_Gene Collagen Gene (e.g., COL1A1, COL4A1) Smad_complex->Collagen_Gene Transcription Collagen_mRNA Collagen mRNA Collagen_Gene->Collagen_mRNA

Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.

RT_qPCR_Workflow A 1. RNA Isolation (from treated & control cells) B 2. RNA Quantification & Quality Assessment A->B C 3. Reverse Transcription (RNA to cDNA) B->C D 4. Quantitative PCR (qPCR) (Amplification of cDNA) C->D E 5. Data Analysis (Relative quantification of collagen mRNA) D->E

Caption: Experimental workflow for RT-qPCR validation of collagen mRNA levels.

Detailed Experimental Protocol: RT-qPCR for Collagen mRNA

The following is a generalized protocol for the quantification of collagen mRNA levels using RT-qPCR, based on common laboratory practices.

1. RNA Isolation

  • Culture cells (e.g., human dermal fibroblasts, A549 cells) to a suitable confluency.

  • Treat cells with this compound, Pirfenidone, Nintedanib, or a vehicle control at desired concentrations for a specified duration.

  • Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

2. RNA Quantification and Quality Control

  • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.

  • Assess RNA integrity by gel electrophoresis to visualize the 28S and 18S ribosomal RNA bands.

3. Reverse Transcription (cDNA Synthesis)

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Typically, 1 µg of total RNA is used as a template in a reaction containing reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

  • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, and 85°C for 5 min).

4. Real-Time Quantitative PCR (RT-qPCR)

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target collagen gene (e.g., COL1A1, COL3A1, COL4A1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

  • Primer sequences should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • Perform the qPCR reaction in a real-time PCR detection system with a thermal cycling protocol typically consisting of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 60 sec).

  • Include a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

5. Data Analysis

  • Determine the cycle threshold (Ct) values for both the target and reference genes in the treated and control samples.

  • Calculate the relative quantification of the target gene's mRNA expression using the 2-ΔΔCt method. The results are typically expressed as a fold change in the treated samples relative to the control samples.

This guide provides a foundational understanding of this compound's role in mitigating collagen mRNA expression, benchmarked against other antifibrotic agents. The provided protocols and diagrams are intended to facilitate further research and development in the field of fibrosis treatment.

References

Comparing the anti-proliferative effects of Tranilast and Cisplatin in osteosarcoma cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the anti-proliferative effects of Tranilast and Cisplatin in osteosarcoma cells, supported by experimental data and methodologies.

This guide provides an objective comparison of the anti-proliferative activities of this compound, a repurposed antiallergic drug, and Cisplatin, a conventional chemotherapeutic agent, in the context of osteosarcoma. The data presented herein is derived from in vitro studies on human osteosarcoma cell lines, offering insights into their individual and synergistic effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Quantitative Comparison of this compound and Cisplatin

The following tables summarize the key quantitative data from comparative studies on the effects of this compound and Cisplatin on various osteosarcoma cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Osteosarcoma Cell Lines

Cell LineIC50 (µM)
HOS130.4
143B329.0
U2OS252.4
MG-63332.6
WI-38 (Normal Fibroblasts)444.7

Data from a 48-hour treatment period. The higher IC50 value in normal fibroblasts suggests some level of selectivity of this compound for cancer cells.

Table 2: Synergistic Effects of this compound and Cisplatin on Osteosarcoma Cell Viability

Cell LineAverage Combination Index (CI)Interpretation
HOS0.57Synergy
143B0.40Synergy
U2OS0.39Synergy
MG-630.51Synergy

A Combination Index (CI) value of less than 1 indicates a synergistic effect between the two drugs.[1]

Table 3: Effect of this compound and Cisplatin on Cell Cycle Distribution in Osteosarcoma Cell Lines

Cell LineTreatment% of Cells in G2/M Phase
HOSCisplatin alone34.8
Combined this compound and Cisplatin59.1
143BCisplatin alone51.4
Combined this compound and Cisplatin75.0
U2OSCisplatin alone67.7
Combined this compound and Cisplatin85.1
MG-63Cisplatin alone24.2
Combined this compound and Cisplatin41.3

The combination of this compound and Cisplatin significantly increases the proportion of cells arrested in the G2/M phase of the cell cycle compared to Cisplatin alone.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate osteosarcoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, Cisplatin, or a combination of both for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture osteosarcoma cells and treat with this compound, Cisplatin, or their combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture and treat osteosarcoma cells with this compound, Cisplatin, or their combination for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Western Blotting
  • Protein Extraction: Lyse the treated and untreated osteosarcoma cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Output start Osteosarcoma Cell Lines treat Treatment: - this compound - Cisplatin - Combination start->treat mtt MTT Assay (Cell Viability) treat->mtt flow_apoptosis Flow Cytometry (Annexin V/PI) (Apoptosis) treat->flow_apoptosis flow_cellcycle Flow Cytometry (PI) (Cell Cycle) treat->flow_cellcycle western Western Blot (Protein Expression) treat->western viability_data IC50 Values Synergy Analysis mtt->viability_data apoptosis_data Apoptotic Cell Percentages flow_apoptosis->apoptosis_data cellcycle_data Cell Cycle Phase Distribution flow_cellcycle->cellcycle_data protein_data Signaling Protein Levels western->protein_data

Caption: Experimental workflow for comparing the anti-proliferative effects.

This compound Signaling Pathway in Osteosarcoma

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound p21 p21 This compound->p21 upregulates Bim Bim This compound->Bim upregulates G2M_arrest G2/M Arrest p21->G2M_arrest induces Caspase3 Cleaved Caspase-3 Bim->Caspase3 activates PARP Cleaved PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound's mechanism of action in osteosarcoma cells.

Cisplatin Signaling Pathway in Osteosarcoma

G cluster_dna_damage DNA Damage Response cluster_cell_cycle_arrest Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Cisplatin Cisplatin DNA_damage DNA Damage (Cross-links) Cisplatin->DNA_damage ATR ATR DNA_damage->ATR activates pH2AX p-H2AX DNA_damage->pH2AX induces Caspase8 Caspase-8 DNA_damage->Caspase8 activates CHK1 CHK1 ATR->CHK1 phosphorylates CDK1 p-CDK1 (Y15) CHK1->CDK1 inhibits G2M_arrest G2/M Arrest CDK1->G2M_arrest induces Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase6 Caspase-6 Caspase3->Caspase6 activates Apoptosis Apoptosis Caspase6->Apoptosis

References

Analysis of Tranilast's efficacy in patients from randomized controlled trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tranilast's performance against various alternatives, supported by data from randomized controlled trials (RCTs). This compound, an antiallergic agent, has been investigated for its therapeutic potential across a range of conditions, primarily due to its inhibitory effects on mast cell degranulation and modulation of the transforming growth factor-beta (TGF-β) signaling pathway. This document summarizes key quantitative data, experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's efficacy.

Data Presentation: Summary of Quantitative Data from Randomized Controlled Trials

The following tables summarize the key efficacy data from randomized controlled trials investigating this compound in various therapeutic areas.

Table 1: Efficacy of this compound Eye Drops in Allergic Conjunctivitis

Outcome MetricThis compound GroupSodium Cromoglicate GroupP-valueTrial Design
Cure Rate 30.97%26.32%P = 0.3936Multi-center, randomized, single-blind, positive-control, non-inferiority
Efficacy Rate 91.15%83.33%P = 0.0636"

Table 2: Efficacy of Topical this compound 8% Liposomal Gel for Post-Cesarean Surgical Scars

Outcome MetricThis compound-treated Half-scarPlacebo-treated Half-scarP-valueTrial Design
Mean Patient and Observer Scar Assessment Scale (POSAS) Score (9 months post-treatment) Significantly lowerHigherP < .001Prospective, double-blind, split-scar
Patient Satisfaction with Scar Appearance Significantly more satisfiedLess satisfiedP = .002"

Table 3: Efficacy of this compound as an Adjunctive Therapy in Severe COVID-19

Outcome MetricThis compound + Antiviral Therapy GroupAntiviral Therapy (Control) GroupP-valueTrial Design
Neutrophil-to-Lymphocyte Ratio (NLR) Significantly lowerHigherP = 0.001Open-label, randomized controlled trial
Quantitative C-reactive protein (q-CRP) Significantly lowerHigherP = 0.002"
Interleukin-1 (IL-1) Significantly lowerHigherP = 0.001"
Tumor Necrosis Factor (TNF) Significantly lowerHigherP = 0.001"
Lactate Dehydrogenase (LDH) Significantly lowerHigherP = 0.046"
Oxygen Saturation Significantly increasedLowerF = 7.72, P = 0.007"
Hospitalization ≥ 4 days 36.6%66.6%P = 0.045"
Deaths or ICU Hospitalization 14P = 0.20"

Table 4: Efficacy of Oral this compound in Preventing Restenosis after Percutaneous Transluminal Coronary Angioplasty (PTCA) - TREAT-2 Trial

Outcome MetricThis compound Group (n=112 lesions)Placebo Group (n=127 lesions)P-valueTrial Design
Restenosis Rate (loss of ≥50% of initial gain) 18.8%44.1%P = .00005Multicenter, randomized, double-blind, placebo-controlled
Restenosis Rate (stenosis of ≥50% at follow-up) 25.9%41.9%P = .012"

Table 5: Efficacy of Oral this compound in Preventing Restenosis after Percutaneous Coronary Intervention (PCI) - PRESTO Trial

Outcome MetricThis compound GroupsPlacebo GroupP-valueTrial Design
Primary Endpoint (Death, Myocardial Infarction, or Ischemia-driven Target Vessel Revascularization at 9 months) 15.5% to 16.1%15.8%P=0.77 to 0.81Double-blind, randomized, placebo-controlled
Minimal Lumen Diameter (MLD) at follow-up (Angiographic Substudy) 1.72 to 1.78 mm1.76 mmP=0.49 to 0.89"

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Allergic Conjunctivitis: this compound vs. Sodium Cromoglicate
  • Trial Design: A multi-center, randomized, single-blind, positive-control, non-inferiority clinical trial was conducted.

  • Participants: 227 patients with allergic conjunctivitis were enrolled. 113 patients were assigned to the this compound group and 114 to the sodium cromoglicate group.

  • Intervention:

    • Experimental Group: this compound eye drops.

    • Control Group: Sodium cromoglicate eye drops.

  • Treatment Duration: 28 days.

  • Outcome Measures: The primary outcomes were the cure rate and the overall efficacy rate, assessed at the end of the treatment period.

Post-Cesarean Surgical Scars: Topical this compound vs. Placebo
  • Trial Design: A prospective, randomized, double-blind, placebo-controlled, split-scar study was conducted.

  • Participants: 26 women who had undergone a cesarean section. Each woman's scar was divided into two halves for treatment.

  • Intervention:

    • Treatment Half: Topical 8% this compound liposomal gel.

    • Control Half: this compound-free liposomal gel (placebo).

  • Treatment Duration: Treatment was applied twice daily for 3 months.

  • Outcome Measures: Scar halves were evaluated by two investigators and the patients 9 months after the last application using the Patient and Observer Scar Assessment Scale (POSAS). Patient satisfaction was also recorded.

Severe COVID-19: this compound as Adjunctive Therapy
  • Trial Design: An open-label, single-center, randomized controlled trial.[1]

  • Participants: 72 hospitalized patients with severe COVID-19 were initially chosen, with 60 patients included in the final analysis.[1] Patients were randomly assigned in a 1:1 ratio to the control and intervention groups.[1]

  • Intervention:

    • Intervention Group: Received 300 mg of this compound daily for seven days in addition to standard antiviral therapy.[1]

    • Control Group: Received only standard antiviral therapy.[1]

  • Outcome Measures: The expression of inflammatory cytokines (IL-1, TNF), laboratory markers (NLR, q-CRP, LDH), oxygen saturation, and clinical findings such as duration of hospitalization and mortality or ICU admission were compared between the two groups.[1]

Prevention of Restenosis after Percutaneous Coronary Intervention (PCI)
  • TREAT-2 Trial:

    • Trial Design: A multicenter, randomized, double-blinded, placebo-controlled trial.[2]

    • Participants: 297 patients with 329 lesions who had undergone successful PTCA for both de novo and restenotic lesions.[2]

    • Intervention: Patients were randomly assigned to receive either oral this compound or a placebo for 3 months.[2]

    • Outcome Measures: Angiographic follow-up was performed at 3 months to assess restenosis rates, defined as a loss of 50% or more of the initial gain in lumen diameter, or a percent stenosis of ≥50% at follow-up.[2]

  • PRESTO Trial:

    • Trial Design: A large-scale, double-blind, randomized, placebo-controlled trial.[3]

    • Participants: 11,484 patients who had undergone successful PCI.[3]

    • Intervention: Patients were randomized to receive either this compound (300 mg or 450 mg twice daily for 1 or 3 months) or a placebo, initiated within 4 hours after the procedure.[3][4]

    • Outcome Measures: The primary endpoint was the composite of death, myocardial infarction, or ischemia-driven target vessel revascularization within 9 months.[3] An angiographic substudy measured the minimal lumen diameter (MLD) at follow-up.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the described clinical trials.

Tranilast_Mast_Cell_Pathway cluster_mast_cell Mast Cell Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade IgE_Receptor->Signaling_Cascade Activates Granule Granule Signaling_Cascade->Granule Triggers Mediator_Release Release of Histamine, Leukotrienes, Prostaglandins Granule->Mediator_Release Leads to This compound This compound This compound->Signaling_Cascade Inhibits caption This compound's Inhibition of Mast Cell Degranulation

This compound's Inhibition of Mast Cell Degranulation

Tranilast_TGF_Beta_Pathway cluster_cell Target Cell (e.g., Fibroblast) TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds to SMAD_Complex SMAD Complex (SMAD2/3, SMAD4) TGF_beta_Receptor->SMAD_Complex Activates Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Collagen, etc.) Nucleus->Gene_Transcription Regulates Fibrosis Fibrosis / Scar Formation Gene_Transcription->Fibrosis This compound This compound This compound->TGF_beta_Receptor Modulates caption This compound's Modulation of the TGF-β Signaling Pathway

This compound's Modulation of the TGF-β Signaling Pathway

Allergic_Conjunctivitis_Trial_Workflow Patient_Population 227 Patients with Allergic Conjunctivitis Randomization Randomization (1:1) Patient_Population->Randomization Tranilast_Group This compound Eye Drops (n=113) Randomization->Tranilast_Group Control_Group Sodium Cromoglicate Eye Drops (n=114) Randomization->Control_Group Treatment 28-Day Treatment Tranilast_Group->Treatment Control_Group->Treatment Outcome_Assessment Assessment of Cure and Efficacy Rates Treatment->Outcome_Assessment caption Workflow of the Allergic Conjunctivitis RCT

Workflow of the Allergic Conjunctivitis RCT

Post_Cesarean_Scar_Trial_Workflow Patient_Population 26 Women Post-Cesarean Section Split_Scar_Design Split-Scar Design Patient_Population->Split_Scar_Design Tranilast_Half This compound 8% Gel Split_Scar_Design->Tranilast_Half Placebo_Half Placebo Gel Split_Scar_Design->Placebo_Half Treatment Twice Daily for 3 Months Tranilast_Half->Treatment Placebo_Half->Treatment Follow_Up 9-Month Follow-Up Treatment->Follow_Up Outcome_Assessment POSAS Score and Patient Satisfaction Follow_Up->Outcome_Assessment caption Workflow of the Post-Cesarean Scar RCT

Workflow of the Post-Cesarean Scar RCT

COVID19_Trial_Workflow Patient_Population 60 Hospitalized Patients with Severe COVID-19 Randomization Randomization (1:1) Patient_Population->Randomization Tranilast_Group This compound (300mg/day) + Antiviral Therapy (n=30) Randomization->Tranilast_Group Control_Group Antiviral Therapy (n=30) Randomization->Control_Group Treatment 7-Day Treatment Tranilast_Group->Treatment Control_Group->Treatment Outcome_Assessment Assessment of Inflammatory Markers, O2 Saturation, and Clinical Outcomes Treatment->Outcome_Assessment caption Workflow of the Severe COVID-19 RCT

Workflow of the Severe COVID-19 RCT

Restenosis_Trial_Comparison cluster_TREAT2 TREAT-2 Trial cluster_PRESTO PRESTO Trial TREAT2_Population 297 Patients TREAT2_Intervention This compound vs. Placebo for 3 months TREAT2_Population->TREAT2_Intervention TREAT2_Outcome Significant Reduction in Angiographic Restenosis TREAT2_Intervention->TREAT2_Outcome PRESTO_Population 11,484 Patients PRESTO_Intervention This compound vs. Placebo for 1 or 3 months PRESTO_Population->PRESTO_Intervention PRESTO_Outcome No Significant Improvement in Clinical Endpoints or Angiographic Measures PRESTO_Intervention->PRESTO_Outcome caption Logical Comparison of Restenosis Trials

References

Cross-study comparison of Tranilast's therapeutic window in different fibrotic diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Tranilast's Therapeutic Window in Idiopathic Pulmonary Fibrosis, Keloids and Hypertrophic Scars, and Scleroderma, with an Objective Look at Alternative Therapies.

This compound, an anti-allergic agent, has garnered significant interest for its anti-fibrotic properties across a spectrum of diseases characterized by excessive tissue scarring. This guide provides a comprehensive cross-study comparison of this compound's therapeutic window in idiopathic pulmonary fibrosis (IPF), keloids and hypertrophic scars, and scleroderma. We present available quantitative data, detailed experimental protocols for key preclinical models, and a comparative analysis with established alternative therapies, offering a valuable resource for researchers and drug development professionals.

Mechanism of Action: Targeting the TGF-β/SMAD Pathway

This compound exerts its anti-fibrotic effects primarily by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[1][2][3][4][5] Specifically, this compound has been shown to suppress the TGF-β/SMAD2 pathway, leading to reduced production of extracellular matrix (ECM) proteins like collagen and fibronectin.[2][3][4] This mechanism is pivotal in attenuating the fibrotic process in various tissues.

TGF_beta_pathway cluster_nucleus Cell Nucleus TGF_beta TGF-β TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Gene Transcription (Collagen, Fibronectin) Fibrosis Fibrosis Gene_transcription->Fibrosis This compound This compound This compound->SMAD_complex Inhibits Bleomycin_Model Start Start Instillation Intratracheal Instillation of Bleomycin Start->Instillation Fibrosis_Development Development of Pulmonary Fibrosis (14-21 days) Instillation->Fibrosis_Development Treatment Treatment with This compound or Vehicle Fibrosis_Development->Treatment Analysis Histological & Biochemical Analysis of Lungs Treatment->Analysis End End Analysis->End

References

Tranilast Shows Promise as a Non-Sedating Analgesic for Neuropathic Pain, Outperforming Carbamazepine in a Preclinical Model

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals now have new data suggesting Tranilast, an anti-allergic agent, may offer a significant advantage over the established neuropathic pain treatment, carbamazepine. In a head-to-head comparison using a rat model of trigeminal neuralgia, this compound provided comparable pain relief to carbamazepine without the motor-impairing side effects commonly associated with the anticonvulsant.

A recent study investigated the analgesic effects of this compound and carbamazepine in a well-established animal model of neuropathic pain induced by infraorbital nerve constriction. The findings indicate that this compound not only effectively alleviates pain but also boasts a superior safety profile concerning motor coordination. This suggests this compound could be a viable alternative for patients who experience debilitating side effects from current therapies.

Quantitative Comparison of Analgesic and Motor Effects

The analgesic efficacy of this compound and carbamazepine was quantified by measuring the head withdrawal threshold in response to mechanical stimuli using the von Frey test. Motor coordination was assessed using the rotarod test. The data clearly demonstrates this compound's dose-dependent analgesic effect and its lack of impact on motor function, in stark contrast to carbamazepine.

Treatment GroupDose (mg/kg)Mean Head Withdrawal Threshold (g) at 6 hours (± SEM)Mean Head Withdrawal Threshold (g) at 24 hours (± SEM)Motor Coordination (Rotarod Performance)
Saline (Control)-37.07 ± 1.72Not reportedNo impairment
This compound5037.07 ± 1.7236.33 ± 0.92No impairment
This compound7551.62 ± 2.1934.34 ± 0.99No impairment
This compound 100 83.13 ± 0.88 55.48 ± 0.60 No impairment [1]
This compound 200 85.56 ± 1.09 59.34 ± 0.85 No impairment [1]
Carbamazepine 30 60.93 ± 0.72 Rebounded to pain levelsDecreased performance, indicating impaired motor coordination [1]

Table 1: Comparison of Analgesic and Motor Coordination Effects of this compound and Carbamazepine. Data extracted from "Analgesic Effect of this compound in an Animal Model of Neuropathic Pain and Its Role in the Regulation of Tetrahydrobiopterin Synthesis".[1]

The results at the 6-hour mark show that this compound at doses of 100 mg/kg and 200 mg/kg produced a significantly higher pain threshold than carbamazepine at 30 mg/kg.[2] Notably, the analgesic effect of the higher doses of this compound was sustained at 24 hours, whereas the effect of carbamazepine had diminished.[2]

Experimental Protocols

Infraorbital Nerve Constriction (IONC) Model

The neuropathic pain model was induced in rats through a chronic constriction injury of the infraorbital nerve, a branch of the trigeminal nerve.[1] This widely used model mimics the symptoms of trigeminal neuralgia, a severe facial pain condition. The procedure involves surgically exposing the infraorbital nerve and placing loose ligatures around it, leading to the development of mechanical allodynia (pain from a non-painful stimulus).[1][3]

Von Frey Test for Mechanical Allodynia

Mechanical sensitivity was assessed using von Frey filaments.[1] Rats were placed in individual testing chambers with a mesh floor. Calibrated von Frey filaments of increasing force were applied to the whisker pad area on the same side as the nerve injury. The head withdrawal threshold was determined as the minimal force that elicited a brisk head withdrawal response.[1]

Rotarod Test for Motor Coordination

To evaluate the potential motor side effects of the treatments, a rotarod test was employed.[1] Rats were placed on a rotating rod with an accelerating speed. The latency to fall from the rod was recorded as a measure of motor coordination and balance.[1] A decrease in performance on this test indicates impaired motor function.[1]

Unraveling the Mechanisms of Action

The distinct mechanisms of action of this compound and carbamazepine likely underlie their different side effect profiles.

This compound's Novel Pathway: The study suggests that this compound's analgesic effect stems from its ability to downregulate the synthesis of tetrahydrobiopterin (BH4).[1] BH4 is a critical cofactor in the production of neurotransmitters and has been implicated in pain signaling following nerve injury.[4][5] By reducing BH4 levels, this compound may dampen the hyperexcitability of neurons that contributes to neuropathic pain. Specifically, this compound was found to decrease the expression of sepiapterin reductase (Spr) and aldoketo reductase (Akr), key enzymes in the BH4 synthesis pathway.[1]

Carbamazepine's Established Role: Carbamazepine, a well-established anticonvulsant, exerts its analgesic effect primarily by blocking voltage-gated sodium channels in neurons.[6] This action inhibits the generation and propagation of the electrical signals that transmit pain.[6] However, this mechanism is not specific to pain-sensing neurons and can also affect motor neurons, leading to the observed impairment in coordination.[1]

Visualizing the Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the proposed signaling pathways for this compound and carbamazepine.

G cluster_0 Experimental Workflow A Induction of Neuropathic Pain (Infraorbital Nerve Constriction in Rats) B Drug Administration (this compound, Carbamazepine, or Saline) A->B C Pain Assessment (Von Frey Test) B->C D Motor Coordination Assessment (Rotarod Test) B->D E Data Analysis and Comparison C->E D->E

Experimental workflow for comparing this compound and carbamazepine.

G cluster_1 This compound's Proposed Mechanism of Action NerveInjury Nerve Injury Upregulation Upregulation of BH4 Synthesis Enzymes (e.g., Sepiapterin Reductase) NerveInjury->Upregulation IncreasedBH4 Increased Tetrahydrobiopterin (BH4) Upregulation->IncreasedBH4 NeuronalHyper Neuronal Hyperexcitability IncreasedBH4->NeuronalHyper Pain Neuropathic Pain NeuronalHyper->Pain This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Upregulation

This compound's proposed signaling pathway in neuropathic pain.

G cluster_2 Carbamazepine's Mechanism of Action NerveInjury Nerve Injury VGSC Voltage-Gated Sodium Channels (VGSCs) NerveInjury->VGSC leads to hyperexcitability of ActionPotential Generation & Propagation of Action Potentials VGSC->ActionPotential PainTransmission Pain Signal Transmission ActionPotential->PainTransmission Pain Neuropathic Pain PainTransmission->Pain Carbamazepine Carbamazepine Blockade Blockade Carbamazepine->Blockade Blockade->VGSC

Carbamazepine's established signaling pathway in neuropathic pain.

References

Tranilast's Direct Engagement with the NLRP3 NACHT Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of experimental evidence confirming the direct binding of Tranilast to the NLRP3 NACHT domain and its comparison with alternative inhibitors.

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its dysregulation can lead to uncontrolled inflammation, making it a prime target for therapeutic intervention.[1][2][3] this compound, an anti-allergic drug, has been identified as a direct inhibitor of the NLRP3 inflammasome.[1][2][3] This guide provides a comprehensive overview of the experimental evidence supporting the direct binding of this compound to the NACHT domain of NLRP3, compares its mechanism with other inhibitors, and details the experimental protocols used for this validation.

Confirmation of Direct Binding: Experimental Evidence

The direct interaction between this compound and the NLRP3 protein has been demonstrated through a series of key experiments. A pivotal study showed that a biotinylated analog of this compound (biotin-TR) could successfully pull down the NLRP3 protein from lysates of both mouse bone marrow-derived macrophages (BMDMs) and human THP-1 macrophages.[1][2] This interaction was shown to be specific to NLRP3, as biotin-TR did not pull down other inflammasome components like ASC or NEK-7.[1][2]

To further pinpoint the binding site, experiments were conducted using different domains of the NLRP3 protein. These studies revealed that this compound specifically binds to the NACHT domain of NLRP3.[1][2][4] The NACHT domain is crucial for NLRP3's oligomerization, a critical step in inflammasome assembly.[1][2] By binding to this domain, this compound effectively blocks the NLRP3-NLRP3 interaction, thereby inhibiting inflammasome oligomerization and subsequent activation.[1][2][5] Interestingly, this compound's inhibitory action is independent of NLRP3's ATPase activity, a mechanism distinct from some other NLRP3 inhibitors.[1][2][6]

Comparative Analysis of NLRP3 Inhibitors

This compound presents a unique mechanism of action compared to other well-known NLRP3 inhibitors. The following table summarizes the key differences in their binding sites and inhibitory mechanisms.

InhibitorTarget Domain/SiteMechanism of Action
This compound NLRP3 NACHT DomainBinds directly to the NACHT domain, blocking NLRP3 oligomerization without affecting ATPase activity.[1][2][6]
MCC950 NLRP3 NACHT Domain (Walker B motif)Directly binds to the NACHT domain, blocking ATP hydrolysis and preventing inflammasome formation.[7]
CY-09 NLRP3 NACHT Domain (ATP-binding site)Covalently binds to the ATP-binding site of the NACHT domain, preventing oligomerization.[8]
MNS (3,4-Methylenedioxy-β-nitrostyrene) NLRP3 LRR and NACHT DomainsBinds to both LRR and NACHT domains, suppressing the ATPase activity of NLRP3.[7]

Experimental Protocols

The confirmation of direct ligand-protein binding is crucial in drug development. Below are the detailed methodologies for the key experiments used to validate the interaction between this compound and the NLRP3 NACHT domain.

Pull-Down Assay with Biotinylated this compound

This assay is designed to demonstrate a direct interaction between a labeled small molecule (this compound) and its target protein (NLRP3).

Materials:

  • Biotinylated this compound (biotin-TR)

  • Cell lysates from LPS-primed BMDMs or PMA-differentiated THP-1 cells

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for immunoblotting (anti-NLRP3, anti-ASC, anti-NEK-7)

Procedure:

  • Incubation: Cell lysates are incubated with biotin-TR for a specified period (e.g., 1 hour) at 4°C to allow for binding.

  • Capture: Streptavidin-coated magnetic beads are added to the lysate-biotin-TR mixture and incubated to capture the biotin-TR-protein complexes.

  • Washing: The beads are washed multiple times with wash buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Detection: The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting using specific antibodies to detect the presence of NLRP3, ASC, and NEK-7. A positive signal for NLRP3 and negative signals for ASC and NEK-7 indicate a direct and specific interaction between this compound and NLRP3.[1][2]

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate protein-protein interactions within a cell. In this context, it is used to show that this compound inhibits the self-oligomerization of NLRP3.

Materials:

  • HEK-293T cells

  • Expression vectors for Flag-tagged NLRP3 and VSV-tagged NLRP3

  • This compound

  • Lysis buffer

  • Anti-Flag antibody conjugated to beads

  • Wash buffers

  • Elution buffer

  • Antibodies for immunoblotting (anti-Flag, anti-VSV)

Procedure:

  • Transfection: HEK-293T cells are co-transfected with expression vectors for Flag-NLRP3 and VSV-NLRP3.

  • Treatment: The transfected cells are treated with this compound or a vehicle control.

  • Lysis: The cells are lysed to release the protein complexes.

  • Immunoprecipitation: The cell lysates are incubated with anti-Flag antibody-conjugated beads to pull down Flag-NLRP3 and any interacting proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Detection: The eluted proteins are analyzed by immunoblotting with anti-Flag and anti-VSV antibodies. A reduction in the amount of VSV-NLRP3 co-immunoprecipitated with Flag-NLRP3 in the this compound-treated sample compared to the control indicates that this compound inhibits the NLRP3-NLRP3 interaction.[1][2]

Visualizing the Molecular Interactions and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.

NLRP3_Signaling_Pathway cluster_activation NLRP3 Activation cluster_inflammasome Inflammasome Assembly & Function PAMPs/DAMPs PAMPs/DAMPs Signal 1 (Priming) Signal 1 (Priming) PAMPs/DAMPs->Signal 1 (Priming) e.g., LPS NLRP3 (inactive) NLRP3 (inactive) Signal 1 (Priming)->NLRP3 (inactive) Upregulation Signal 2 (Activation) Signal 2 (Activation) NLRP3 (active) NLRP3 (active) Signal 2 (Activation)->NLRP3 (active) e.g., Nigericin Oligomerization Oligomerization NLRP3 (active)->Oligomerization ASC ASC Oligomerization->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β Pro-IL-1β Pro-IL-1β This compound This compound This compound->Oligomerization Inhibits

Caption: NLRP3 inflammasome signaling pathway and this compound's point of intervention.

Pull_Down_Workflow Cell Lysate (contains NLRP3) Cell Lysate (contains NLRP3) Incubation Incubation Cell Lysate (contains NLRP3)->Incubation Biotin-Tranilast Biotin-Tranilast Biotin-Tranilast->Incubation Capture Complex Capture Complex Incubation->Capture Complex Streptavidin Beads Streptavidin Beads Streptavidin Beads->Capture Complex Wash Wash Capture Complex->Wash Elution Elution Wash->Elution Immunoblot Immunoblot Elution->Immunoblot Detect NLRP3

Caption: Workflow for a pull-down assay to confirm direct binding.

Logical_Evidence cluster_conclusion Conclusion cluster_evidence Experimental Evidence Conclusion_Node This compound directly binds to the NLRP3 NACHT domain Pull_Down Biotin-Tranilast pulls down NLRP3 Pull_Down->Conclusion_Node Specificity Biotin-Tranilast does not pull down ASC or NEK-7 Specificity->Conclusion_Node Domain_Binding This compound binds to the NACHT domain, not other domains Domain_Binding->Conclusion_Node Co_IP This compound inhibits NLRP3-NLRP3 interaction (oligomerization) Co_IP->Conclusion_Node

References

Comparative Efficacy of Topical versus Oral Tranilast for Scar Management: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of topical and oral tranilast for the treatment of hypertrophic scars and keloids. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and mechanistic diagrams.

Overview of this compound in Scar Treatment

This compound (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic drug that has been repurposed for the treatment of fibrotic conditions, including hypertrophic scars and keloids. Its primary mechanism of action involves the inhibition of transforming growth factor-beta 1 (TGF-β1), a key cytokine that stimulates fibroblast proliferation and excessive collagen deposition, which are hallmarks of pathological scarring. While oral administration is the conventional route, concerns over systemic side effects have driven the development of topical delivery systems to concentrate the therapeutic effect locally within the scar tissue.

Comparative Efficacy: Topical vs. Oral Administration

Direct, head-to-head clinical trials comparing topical and oral this compound are limited. However, a comparative analysis can be synthesized from separate preclinical and clinical studies. Oral this compound has demonstrated clinical efficacy in preventing the recurrence of keloids and improving the quality of hypertrophic scars. Topical formulations, such as ointments and patches, have shown promise in preclinical models and early clinical studies by effectively suppressing collagen synthesis and reducing scar volume with a potentially more favorable safety profile.

The following table summarizes key quantitative findings from representative studies on oral and topical this compound. It is important to note that direct comparisons are challenging due to variations in study design, models, and formulations.

ParameterOral this compound AdministrationTopical this compound AdministrationSource(s)
Delivery Route SystemicLocalized, DermalGeneral Knowledge
Model System Clinical studies (human subjects post-keloidectomy); Rabbit ear hypertrophic scar model.Rabbit ear hypertrophic scar model; In vitro studies with human keloid fibroblasts.
Dosage/Concentration 300 mg/day (humans); 100-200 mg/kg/day (rabbits).1% this compound ointment; 5% this compound patch.
Efficacy Endpoint Keloid Recurrence: Significant reduction in recurrence rate post-excision compared to placebo.Scar Volume/Area: Significant reduction in scar elevation and area in rabbit models compared to controls.
Collagen Synthesis TGF-β1-induced Collagen: Showed dose-dependent inhibition of procollagen production in keloid fibroblasts.Type I & III Collagen: Significantly decreased the expression of Type I and III collagen mRNA in rabbit scar tissue.
Cellular Proliferation Reduced the proliferation of keloid-derived fibroblasts in vitro.Inhibited the proliferation of fibroblasts in treated rabbit scar tissue.
Key Biomarker Levels TGF-β1: Systemic administration in rabbits led to a decrease in TGF-β1 expression in the scar tissue.TGF-β1: Local application significantly suppressed TGF-β1 protein expression in the epidermis and dermis of scars.
Adverse Effects Potential for systemic side effects, including liver dysfunction and bladder irritation, although generally well-tolerated.Localized effects such as mild skin irritation; systemic absorption is minimal, reducing the risk of systemic side effects.

Signaling Pathway of this compound in Fibrosis

This compound exerts its anti-fibrotic effects primarily by interfering with the TGF-β1/Smad signaling cascade. This pathway is crucial in wound healing and fibrosis. Overactivation of this pathway leads to the excessive production of extracellular matrix (ECM) components, such as collagen, resulting in pathological scarring.

TGF_Beta_Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFB1->Receptor Binds pSmad Phosphorylation of Smad2/3 Receptor->pSmad Complex Smad2/3/4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Collagen ↑ Collagen I & III ↑ Fibronectin Transcription->Collagen Fibrosis Fibrosis & Scar Formation Collagen->Fibrosis This compound This compound This compound->pSmad Inhibits This compound->Collagen Downregulates

This compound's inhibition of the canonical TGF-β1/Smad signaling pathway.

Experimental Protocols

The methodologies detailed below are representative of the experimental designs used to evaluate the efficacy of this compound in preclinical scar models.

This is a widely accepted model for studying hypertrophic scarring as the healing process in rabbit ears closely mimics human hypertrophic scar formation.

  • Animal Model: Male Japanese white rabbits (2.5-3.0 kg).

  • Scar Induction: Four full-thickness, circular wounds (7 mm diameter) are created down to the cartilage on the ventral side of each ear using a biopsy punch. The perichondrium is left intact.

  • Group Allocation: Animals are randomly assigned to treatment groups:

    • Vehicle Control (e.g., ointment base).

    • Topical this compound (e.g., 1% this compound ointment applied daily).

    • Oral this compound (e.g., 200 mg/kg/day administered via oral gavage).

    • No Treatment.

  • Treatment Protocol: Treatment begins immediately after wounding and continues for a predefined period (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • Macroscopic Analysis: Weekly photographs are taken to measure the scar area and elevation using digital imaging software. The Scar Elevation Index (SEI) is calculated (SEI = Scar Height / Normal Skin Height).

    • Histological Analysis: At the end of the study, scar tissue is excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue structure and Masson's Trichrome to visualize and quantify collagen deposition.

    • Immunohistochemistry (IHC): Staining for key fibrotic markers such as TGF-β1, alpha-smooth muscle actin (α-SMA), and Type I/III collagen.

    • Molecular Analysis (RT-qPCR): RNA is extracted from the scar tissue to quantify the mRNA expression levels of genes like COL1A1, COL3A1, and TGFB1.

Experimental_Workflow A Scar Induction (Rabbit Ear Model) B Randomization into Treatment Groups A->B C1 Control Group (Vehicle) B->C1 C2 Topical this compound (e.g., 1% Ointment) B->C2 C3 Oral this compound (e.g., 200 mg/kg/day) B->C3 D Daily Treatment (4-8 Weeks) C1->D C2->D C3->D E Endpoint Analysis D->E F1 Macroscopic Imaging (Scar Area, SEI) E->F1 F2 Histology (H&E, Masson's) E->F2 F3 Molecular Analysis (IHC, RT-qPCR) E->F3

Workflow for evaluating this compound efficacy in a preclinical rabbit scar model.
  • Cell Culture: Primary fibroblasts are isolated from human keloid tissue obtained from consenting patients. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Experimental Setup: Fibroblasts are seeded in multi-well plates and treated with varying concentrations of this compound. To simulate a fibrotic environment, cells are often stimulated with a known pro-fibrotic agent, typically recombinant human TGF-β1 (e.g., 5 ng/mL).

  • Assays:

    • Proliferation Assay: Cell viability and proliferation are measured using assays like MTT or BrdU incorporation after 24-72 hours of treatment.

    • Collagen Synthesis Assay: The amount of soluble collagen secreted into the culture medium is quantified using the Sircol Collagen Assay.

    • Western Blot: Protein lysates are collected to analyze the expression and phosphorylation status of key signaling proteins, such as Smad2 and Smad3.

    • RT-qPCR: RNA is extracted to measure changes in the gene expression of COL1A1, COL3A1, ACTA2 (α-SMA), and other fibrotic markers.

Conclusion and Future Directions

Both oral and topical this compound demonstrate significant anti-fibrotic activity, primarily through the inhibition of the TGF-β1 pathway. Oral administration has established clinical efficacy but carries a risk of systemic side effects. Topical delivery presents a promising alternative, capable of achieving high local drug concentrations in the scar tissue while minimizing systemic exposure and associated risks.

Future research should focus on direct, large-scale, randomized controlled trials to compare the efficacy and safety of optimized topical formulations against oral administration. Furthermore, the development of advanced drug delivery systems, such as microneedle patches or nano-formulations, could further enhance the dermal penetration and therapeutic efficacy of topical this compound, solidifying its role as a first-line treatment for hypertrophic scars and keloids.

Safety Operating Guide

Proper Disposal of Tranilast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Tranilast in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that it is not released into the environment[1][2].

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, prevent the substance from entering drains or water courses[1][2]. For solid this compound, sweep up the material and collect it in a sealed, airtight container for disposal[3]. If this compound is in a solution, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders[1][2].

Summary of Key Safety and Disposal Information

The following table summarizes the critical hazard and disposal information for this compound.

ParameterInformationSource
Acute Toxicity Harmful if swallowed.[1][2][4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2]
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2][3][4]
Environmental Release Avoid release to the environment. Do not let product enter drains.[1][2][4]
Container Disposal Dispose of the container through a waste management company authorized by the local government.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in accordance with applicable regional, national, and local laws and regulations[3].

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing boats, contaminated PPE).

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Storage:

    • Collect this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the name "this compound."

    • Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[2].

  • Accidental Release Containment:

    • In the event of a spill, immediately contain the material.

    • For solid spills, carefully sweep the material to avoid dust formation and place it in the designated waste container[3].

    • For liquid spills, absorb the material with a non-combustible absorbent material and place it in the waste container.

    • Clean the contaminated area thoroughly, observing environmental regulations[3].

  • Final Disposal:

    • Arrange for the disposal of the this compound waste through a licensed and approved hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

TranilastDisposalWorkflow start This compound Waste Generated identify Identify & Segregate Waste (Pure, Solutions, Contaminated Items) start->identify spill Accidental Spill? identify->spill contain_spill Contain Spill - Solids: Sweep - Liquids: Absorb spill->contain_spill Yes collect_waste Collect in Labeled, Sealed Hazardous Waste Container spill->collect_waste No contain_spill->collect_waste store_waste Store in Cool, Ventilated Area Away from Incompatibles collect_waste->store_waste contact_disposal Contact Approved Hazardous Waste Disposal Company store_waste->contact_disposal provide_sds Provide SDS and Waste Information contact_disposal->provide_sds end Proper Disposal Complete provide_sds->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Personal protective equipment for handling Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tranilast. The following procedural guidance is designed to ensure safe operational use and disposal, establishing a foundation of trust in laboratory safety and chemical handling.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] All personnel must be familiar with the hazards and safety precautions outlined in the Safety Data Sheet (SDS) before handling this compound.

Hazard Class Classification Precautionary Statements
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[1][2][3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1][2]

No specific occupational exposure limit values have been established for this compound.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields.Protects against splashes and dust.
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact.
Body Protection Impervious clothing, such as a lab coat.Protects against contamination of personal clothing.
Respiratory Protection A suitable respirator should be used when dust or aerosols may be generated.Prevents inhalation of harmful particles.

Operational Plan for Handling this compound

This section details the step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1][2]

  • Keep away from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][2]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid dust and aerosol formation.[1][2]

  • Avoid inhalation, and contact with eyes and skin.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

3. Disposal Plan:

  • Dispose of this compound and its container at an approved waste disposal plant.[1][2]

  • Do not release into the environment.[1][2]

  • For unused or expired medicine, if a take-back program is not available, mix the compound with an unappealing substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash.[4][5]

  • Always scratch out personal information on the label before disposing of the container.[4]

Tranilast_Handling_Workflow This compound Handling Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receipt Receive Shipment inspect Inspect Container receipt->inspect storage Store in Cool, Ventilated Area (-20°C powder / -80°C solution) inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh_dissolve Weigh and Prepare Solution fume_hood->weigh_dissolve experiment Conduct Experiment weigh_dissolve->experiment collect_waste Collect Waste experiment->collect_waste dispose Dispose via Approved Facility collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

Emergency Plan for this compound Exposure

Immediate action is critical in the event of an exposure to this compound.

1. Eye Contact:

  • Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing.[1]

  • Remove contact lenses if present and easy to do so.

  • Seek prompt medical attention.[1]

2. Skin Contact:

  • Rinse skin thoroughly with large amounts of water.[1]

  • Remove contaminated clothing and shoes.[1]

  • Call a physician.[1]

3. Inhalation:

  • Move the affected person to fresh air immediately.[1]

  • If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

4. Ingestion:

  • Wash out the mouth with water.[1]

  • Do NOT induce vomiting.[1]

  • Call a physician or poison control center immediately.[1]

5. Accidental Release (Spill):

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Use full personal protective equipment during cleanup.[1]

  • Prevent further leakage or spillage if safe to do so.

  • Absorb the spill with an inert material (e.g., diatomite, universal binders).[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Tranilast_Emergency_Procedure This compound Emergency Procedures cluster_first_aid First Aid Response cluster_spill Spill Response exposure Exposure Event eye Eye Contact: Flush with water exposure->eye Personnel Exposure skin Skin Contact: Rinse with water exposure->skin Personnel Exposure inhalation Inhalation: Move to fresh air exposure->inhalation Personnel Exposure ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion Personnel Exposure evacuate Evacuate Area exposure->evacuate Spill medical_attention Seek Immediate Medical Attention eye->medical_attention skin->medical_attention inhalation->medical_attention ingestion->medical_attention ventilate Ensure Ventilation evacuate->ventilate ppe_spill Don Full PPE ventilate->ppe_spill contain Contain Spill ppe_spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect for Disposal absorb->collect_spill

Caption: Emergency procedures for this compound exposure.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。